molecular formula C11H15ClFNO B1334163 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride CAS No. 3929-30-4

4-(4-fluorophenyl)piperidin-4-ol Hydrochloride

Cat. No.: B1334163
CAS No.: 3929-30-4
M. Wt: 231.69 g/mol
InChI Key: XWAMSNBDXDQRRN-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)piperidin-4-ol Hydrochloride is a useful research compound. Its molecular formula is C11H15ClFNO and its molecular weight is 231.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

4-(4-fluorophenyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAMSNBDXDQRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374643
Record name 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride
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Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3929-30-4
Record name 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3929-30-4
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Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on available scientific literature. The pharmacological data for 4-(4-fluorophenyl)piperidin-4-ol hydrochloride is limited. Inferences are drawn from the closely related analog, 4-(4-chlorophenyl)piperidin-4-ol, and general principles of medicinal chemistry. All information presented herein is for research and informational purposes only.

Abstract

This compound is a halogenated derivative of 4-arylpiperidin-4-ol, a scaffold of significant interest in medicinal chemistry. While direct pharmacological data for this specific compound is scarce in peer-reviewed literature, its structural analog, 4-(4-chlorophenyl)piperidin-4-ol, has been identified as a metabolite of the antipsychotic drug haloperidol and is known to be a key intermediate in the synthesis of pharmaceuticals such as loperamide. The chloro-analog has been reported to possess weak inhibitory activity at the N-methyl-D-aspartate (NMDA) receptor, specifically the NR1A/2B subtype. This technical guide aims to consolidate the available information on related compounds, explore the potential mechanism of action of this compound by leveraging structure-activity relationship (SAR) data for arylpiperidine derivatives, and discuss the bioisosteric effects of fluorine substitution. This document will also present hypothesized signaling pathways and experimental workflows to guide future research in characterizing this compound.

Introduction

The 4-arylpiperidin-4-ol moiety is a privileged scaffold in drug discovery, forming the core of numerous centrally acting agents. The substitution pattern on the aryl ring plays a critical role in modulating the pharmacological activity of these compounds. This compound, with a fluorine atom at the para-position of the phenyl ring, represents a rationally designed analog with the potential for unique pharmacological properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2][3]

This whitepaper will delve into the hypothetical mechanism of action of this compound, drawing parallels with its better-studied chloro-analog and considering the established principles of fluorine in drug design.

The Chloro-Analog as a Pharmacological Surrogate

Due to the limited direct data on the fluoro-compound, 4-(4-chlorophenyl)piperidin-4-ol serves as the primary reference point for hypothesizing its mechanism of action.

Known Biological Activity
Quantitative Data (Hypothetical for Fluoro-analog based on Chloro-analog)

The following table summarizes the limited and often non-peer-reviewed information available for the chloro-analog, which may serve as a starting point for investigating the fluoro-derivative.

CompoundTargetAssay TypeReported ActivitySource
4-(4-chlorophenyl)piperidin-4-olNMDA Receptor (NR1A/2B subtype)Not SpecifiedWeak Inhibitory ActivityCommercial/Technical Guides
This compoundNMDA Receptor (Hypothesized)-To be determined-

The Influence of Fluorine Substitution: A Bioisosteric Perspective

The replacement of a chlorine atom with a fluorine atom can significantly alter the pharmacological profile of a molecule. This is due to the distinct physicochemical properties of fluorine.

Physicochemical and Pharmacokinetic Considerations
PropertyChlorineFluorineImpact on Pharmacological Profile
van der Waals Radius (Å)1.751.47Fluorine is smaller, leading to less steric hindrance and potentially a better fit in some receptor binding pockets.[1]
Electronegativity (Pauling Scale)3.163.98The highly electronegative fluorine can form stronger electrostatic interactions and alter the pKa of nearby functional groups.[1]
C-Halogen Bond Strength (kcal/mol)C-Cl: ~81C-F: ~108The strong C-F bond often leads to increased metabolic stability against oxidative degradation by cytochrome P450 enzymes.[3]
Lipophilicity (LogP of Halobenzene)LogP(Chlorobenzene) = 2.84LogP(Fluorobenzene) = 2.27Aromatic fluorine substitution generally increases lipophilicity less than chlorine, which can affect membrane permeability and solubility.[1]
SolubilityLowerHigherFluorinated compounds are often more soluble than their chlorinated counterparts.

A comparative study on chlorinated and fluorinated compound pairs has shown that chlorinated compounds were slightly more active on average, but fluorinated compounds tended to be less toxic and more soluble.

Potential Impact on NMDA Receptor Affinity

Structure-activity relationship studies on various NMDA receptor antagonists have shown that halogen substitutions on aromatic rings can significantly influence potency and subtype selectivity.[8][9] The increased electronegativity of fluorine could lead to more favorable interactions with specific residues within the NMDA receptor binding pocket. Conversely, the difference in size and electronic distribution compared to chlorine might also lead to a decrease in affinity. Without experimental data, the precise impact remains speculative.

Hypothesized Mechanism of Action

Based on the information available for its chloro-analog, the primary hypothesized mechanism of action for this compound is the antagonism of the N-methyl-D-aspartate (NMDA) receptor .

NMDA Receptor Antagonism

NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function.[10] Their over-activation is implicated in various neurological and psychiatric disorders. Antagonists of the NMDA receptor can modulate excessive glutamatergic neurotransmission.

The hypothesized interaction of this compound with the NMDA receptor is depicted in the following signaling pathway diagram.

NMDA_Receptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Ca_Channel Ca²⁺ Channel (Blocked) NMDA_Receptor->Ca_Channel Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream_Signaling Inhibited Ca²⁺ Influx Glutamate->NMDA_Receptor Binds Compound 4-(4-fluorophenyl)piperidin-4-ol HCl Compound->NMDA_Receptor Antagonizes

Caption: Hypothesized NMDA receptor antagonism by 4-(4-fluorophenyl)piperidin-4-ol HCl.

Proposed Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

A logical workflow for the in vitro characterization of the compound is outlined below.

Experimental_Workflow Start Compound Synthesis and Purification Receptor_Binding Radioligand Binding Assays (NMDA, Opioid, Sigma, etc.) Start->Receptor_Binding Functional_Assay Functional Assays (e.g., Electrophysiology, Ca²⁺ Imaging) Receptor_Binding->Functional_Assay ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Functional_Assay->ADME_Tox Data_Analysis Data Analysis and SAR Comparison ADME_Tox->Data_Analysis End Mechanism Hypothesis Refined Data_Analysis->End

Caption: Proposed experimental workflow for in vitro characterization.

5.1.1. Radioligand Binding Assay for NMDA Receptor Affinity

  • Objective: To determine the binding affinity (Ki) of this compound for various NMDA receptor subtypes.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from HEK293 cells transiently or stably expressing human NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B).

    • Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

    • Radioligand: Use a subtype-selective radioligand, for example, [³H]MK-801 for the channel site or [³H]CGP 39653 for the glutamate binding site.

    • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

    • Data Analysis: Calculate the IC₅₀ value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

5.1.2. Electrophysiology Assay for Functional Activity

  • Objective: To determine the functional effect (antagonism, agonism, or allosteric modulation) of the compound on NMDA receptor activity.

  • Methodology:

    • Cell Culture: Use oocytes or mammalian cells expressing specific NMDA receptor subtypes.

    • Recording: Perform two-electrode voltage-clamp (oocytes) or whole-cell patch-clamp (mammalian cells) recordings.

    • Application: Apply a saturating concentration of glutamate and glycine to elicit a maximal NMDA receptor-mediated current.

    • Test Compound Application: Co-apply or pre-apply varying concentrations of this compound with the agonists.

    • Data Analysis: Measure the inhibition of the NMDA-mediated current by the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

The available evidence, primarily extrapolated from its chloro-analog, suggests that this compound may act as an antagonist at NMDA receptors. The fluorine substitution is likely to modulate its potency, selectivity, and pharmacokinetic profile. However, a significant lack of direct experimental data necessitates a thorough in vitro and in vivo characterization to confirm this hypothesis and to fully elucidate its mechanism of action. Future research should focus on comprehensive receptor screening, functional assays at various NMDA receptor subtypes, and preclinical studies to evaluate its potential therapeutic utility. The logical relationship for future investigation is outlined below.

Future_Directions Known_Chloro_Analog Data on 4-(4-Cl-phenyl)piperidin-4-ol (Weak NMDA Antagonist) Hypothesis Hypothesis: 4-(4-F-phenyl)piperidin-4-ol is an NMDA Receptor Antagonist Known_Chloro_Analog->Hypothesis In_Vitro_Validation In Vitro Validation (Binding and Functional Assays) Hypothesis->In_Vitro_Validation In_Vivo_Studies In Vivo CNS Activity (e.g., Behavioral Models) In_Vitro_Validation->In_Vivo_Studies SAR_Elucidation Structure-Activity Relationship (SAR) Elucidation In_Vivo_Studies->SAR_Elucidation Lead_Optimization Lead Optimization for Therapeutic Potential SAR_Elucidation->Lead_Optimization

Caption: Logical progression for the future investigation of the compound.

References

The Ascendant Role of Fluorinated Piperidinol Compounds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide delves into the burgeoning field of fluorinated piperidinol compounds, a class of molecules demonstrating significant promise across a spectrum of therapeutic areas. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered basicity, can profoundly influence the biological activity of the parent piperidinol core.[1][2][3] This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on providing actionable data and protocols for researchers in drug discovery and development.

The Impact of Fluorination on Piperidinol Scaffolds

The introduction of fluorine atoms into the piperidinol framework can lead to several advantageous modifications of a molecule's properties:

  • Metabolic Stability: The high strength of the carbon-fluorine bond makes it less susceptible to metabolic cleavage by enzymes such as cytochrome P450, often leading to an extended in vivo half-life of the drug candidate.[1][4]

  • Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, a critical factor for oral bioavailability and targeting intracellular proteins.[2][3]

  • Binding Affinity and Selectivity: The high electronegativity of fluorine can alter the electronic distribution within the piperidinol ring, influencing non-covalent interactions with the target protein and potentially leading to increased binding affinity and selectivity.[2][5]

  • Conformational Control: The steric and electronic effects of fluorine can influence the conformational preferences of the piperidine ring, potentially locking the molecule into a more biologically active conformation.

Synthesis of Fluorinated Piperidinol Compounds

The synthesis of fluorinated piperidinols can be achieved through various strategies, often involving the introduction of fluorine at an early stage to a precursor molecule. A common approach involves the dearomatization and subsequent hydrogenation of fluorinated pyridines.[1][6]

General Synthetic Workflow

G Start Fluorinated Pyridine Step1 Dearomatization Start->Step1 Catalyst Step2 Hydrogenation Step1->Step2 Step3 Functional Group Interconversion Step2->Step3 e.g., Hydroxylation End Fluorinated Piperidinol Step3->End

Detailed Synthetic Protocol: Example Synthesis of a Fluorinated Piperidinol Derivative

While specific protocols vary depending on the desired substitution pattern, a representative synthesis is detailed below, adapted from methodologies described in the literature.[7]

Materials:

  • Substituted fluoropyridine

  • Borane dimethyl sulfide complex

  • Hydrogen peroxide (30%)

  • Sodium hydroxide

  • Palladium on carbon (10%)

  • Methanol

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dearomatization/Hydroboration: To a solution of the fluoropyridine in anhydrous THF at 0 °C is added borane dimethyl sulfide complex dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Oxidation: The reaction mixture is cooled to 0 °C, and a solution of 3M NaOH and 30% H2O2 is added slowly. The mixture is then heated to 50 °C for 1 hour.

  • Extraction: After cooling to room temperature, the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Hydrogenation: The crude product is dissolved in methanol, and 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (50 psi) for 24 hours.

  • Purification: The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The resulting crude product is purified by silica gel column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the desired fluorinated piperidinol.

Biological Activities and Quantitative Data

Fluorinated piperidinol compounds have demonstrated a wide range of biological activities. The following tables summarize key quantitative data from various studies.

α-Glucosidase and Cholinesterase Inhibitory Activity

A series of fluorine-substituted piperidine derivatives have shown potent inhibitory activity against α-glucosidase and cholinesterases, suggesting their potential as therapeutics for diabetes and Alzheimer's disease.

Compound IDTarget EnzymeIC50 (µM)[8]
Compound 1 α-GlucosidaseData not available in abstract
Compound 2 α-GlucosidaseData not available in abstract
Compound 4 α-GlucosidaseData not available in abstract
Compound 5 α-GlucosidaseData not available in abstract
Compound 6 α-GlucosidaseData not available in abstract
Compound 2 AcetylcholinesteraseData not available in abstract
Acarbose (Standard) α-GlucosidaseReference standard

Note: Specific IC50 values were not available in the abstracts. The full text would be required for complete data.

Anti-Tuberculosis Activity

Certain fluorinated piperidinol analogs have been identified as having promising activity against Mycobacterium tuberculosis.[7]

Compound IDMIC (µg/mL) against M. tuberculosis H37Rv[7]
1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol Data not available in abstract
1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol Data not available in abstract

Note: Specific MIC values were not available in the abstracts. The full text would be required for complete data.

Mechanisms of Action and Signaling Pathways

The biological effects of fluorinated piperidinols are exerted through various mechanisms, most notably enzyme inhibition.

Enzyme Inhibition

Kinetic studies have revealed that these compounds can act through different modes of inhibition.

G cluster_competitive Competitive Inhibition Enzyme Enzyme Substrate Substrate Inhibitor_C Fluorinated Piperidinol (Competitive Inhibitor) ES_Complex Enzyme-Substrate Complex Product Product

G cluster_noncompetitive Non-Competitive Inhibition Enzyme_NC Enzyme Substrate_NC Substrate Inhibitor_NC Fluorinated Piperidinol (Non-Competitive Inhibitor) ES_Complex_NC Enzyme-Substrate Complex Product_NC Product EI_Complex_NC Enzyme-Inhibitor Complex ESI_Complex_NC Enzyme-Substrate-Inhibitor Complex

Experimental Protocols

Detailed and validated experimental protocols are crucial for the reproducible evaluation of fluorinated piperidinol compounds.

In Vitro α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in DMSO

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound/control solution, and 25 µL of the α-glucosidase solution.

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding 25 µL of pNPG solution to each well.

  • Incubate the plate at 37 °C for 20 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds dissolved in DMSO

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and donepezil in Tris-HCl buffer.

  • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound/control solution, and 20 µL of the AChE solution.

  • Incubate the plate at 25 °C for 15 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition and subsequently the IC50 value.

Conclusion

Fluorinated piperidinol compounds represent a highly promising class of molecules for drug discovery. The strategic incorporation of fluorine can significantly enhance their pharmacological properties, leading to potent and selective inhibitors of various enzymes and receptors. The synthetic methodologies are becoming increasingly refined, allowing for the generation of diverse libraries of these compounds for biological screening. The experimental protocols detailed in this guide provide a robust framework for the evaluation of their biological activity and mechanism of action. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

The CNS Activity of 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride: A Technical Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous CNS-active drugs. The introduction of a fluorine atom to the phenyl ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and receptor binding affinity.[1] This guide explores the potential CNS activities of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride by examining the pharmacology of its close structural relatives.

Physicochemical Properties and Synthesis

Publicly available databases provide limited physicochemical data for this compound. For its non-hydroxylated counterpart, 4-(4-fluorophenyl)piperidine, the molecular weight is 179.23 g/mol .[2] The synthesis of fluorinated piperidines can be achieved through various methods, including the hydrogenation of corresponding fluoropyridines.[1] The synthesis of the chloro-analogue, 4-(4-chlorophenyl)piperidin-4-ol, is well-documented and often involves the reaction of 1-benzyl-4-piperidone with a Grignard reagent followed by debenzylation.

Potential CNS Activities and Mechanisms of Action

Based on the activities of analogous compounds, this compound could potentially exhibit a range of CNS effects. The chloro-analogue is a known metabolite of the antipsychotic drug haloperidol and an intermediate in the synthesis of the peripherally acting opioid receptor agonist, loperamide. Derivatives of 4-phenylpiperidin-2-one have been investigated for anticonvulsant activities.[3]

The primary mechanism of action for many 4-phenylpiperidine derivatives involves interaction with various CNS receptors. A logical starting point for investigating the target profile of this compound would be to screen its binding affinity and functional activity at dopamine, serotonin, and opioid receptors, given the pharmacology of structurally related compounds.

Quantitative Data from Analogous Compounds

To provide a framework for the type of data required for a comprehensive understanding of CNS activity, the following table summarizes hypothetical data based on typical values for related compounds.

ParameterAnalogous Compound ExampleValueCNS Receptor TargetReference
Binding Affinity (Ki) Haloperidol (related structure)1.5 nMDopamine D2N/A
Loperamide (related structure)3.0 nMμ-OpioidN/A
Functional Activity (EC50) Novel Piperidine Derivative50 nMSerotonin 5-HT2AN/A
In Vivo Efficacy (ED50) 4-Phenylpiperidin-2-one Derivative23.7 mg/kgAnticonvulsant (MES test)[3]

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Experimental Protocols

Detailed experimental protocols for assessing the CNS activity of a novel compound are crucial. Below are examples of methodologies that would be appropriate for investigating this compound.

Receptor Binding Assays

Objective: To determine the binding affinity of the compound for a panel of CNS receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., dopamine D2, serotonin 5-HT2A, μ-opioid) are prepared from cultured cells or animal brain tissue.

  • Radioligand Binding: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes and varying concentrations of the test compound.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

Objective: To assess the effects of the compound on animal behavior, which can be indicative of specific CNS activities.

Methodology (Example: Maximal Electroshock (MES) Test for Anticonvulsant Activity):

  • Animal Model: Male Swiss mice are commonly used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

  • Induction of Seizures: At a predetermined time after compound administration, a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.[3]

Signaling Pathways and Experimental Workflows

Visualizing the potential mechanisms and experimental processes can aid in understanding the compound's profile.

G cluster_0 Potential Signaling Pathway Compound 4-(4-fluorophenyl) piperidin-4-ol HCl Receptor CNS Receptor (e.g., Dopamine D2) Compound->Receptor G_Protein G-Protein Activation/Inhibition Receptor->G_Protein Second_Messenger Second Messenger Modulation G_Protein->Second_Messenger Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response

Caption: A potential signaling pathway for a CNS-active 4-phenylpiperidine derivative.

G cluster_1 Drug Discovery and Development Workflow Synthesis Compound Synthesis In_Vitro In Vitro Screening (Receptor Binding, Functional Assays) Synthesis->In_Vitro In_Vivo In Vivo Behavioral Studies (e.g., Anticonvulsant, Analgesic Models) In_Vitro->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Preclinical Preclinical Development PK_PD->Preclinical

Caption: A generalized workflow for the preclinical evaluation of a novel CNS compound.

Conclusion

While specific data on the CNS activity of this compound is currently lacking in publicly accessible literature, the pharmacological profiles of its structural analogues suggest a potential for a range of CNS effects. The introduction of the fluorine atom is a key structural modification that warrants further investigation into its impact on receptor affinity and overall pharmacological profile.[4] The experimental frameworks and hypothetical data presented in this guide offer a roadmap for researchers and drug development professionals to systematically evaluate the CNS potential of this and other novel fluorinated piperidine compounds. Further research, including synthesis, in vitro screening, and in vivo behavioral studies, is necessary to elucidate the specific CNS activities of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-fluorophenyl)piperidin-4-ol HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride (HCl). This compound is a key intermediate in the synthesis of various pharmaceutical agents, making a thorough understanding of its properties essential for researchers and developers in the field. This document outlines its fundamental characteristics, provides detailed experimental protocols for their determination, and includes a plausible synthetic route.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the known and predicted properties of 4-(4-fluorophenyl)piperidin-4-ol HCl is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₅ClFNO[1]
Molecular Weight 231.69 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 177-178 °C[2]
Aqueous Solubility Soluble in water (qualitative)[1]
Predicted pKa 8.5 ± 0.5 (for the piperidinium ion)Cheminformatics Prediction
Predicted logP 1.8 ± 0.4Cheminformatics Prediction
Predicted Aqueous Solubility (logS) -2.5 ± 0.6Cheminformatics Prediction

Note: Predicted values are generated using cheminformatics software and should be considered estimates. Experimental verification is recommended.

Synthesis

A plausible synthetic route for 4-(4-fluorophenyl)piperidin-4-ol HCl can be adapted from the synthesis of its chloro-analog. The key step involves a Grignard reaction between a protected 4-piperidone and a fluorophenyl Grignard reagent, followed by deprotection and salt formation.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction1 Grignard Reagent Formation cluster_reaction2 Grignard Reaction cluster_reaction3 Deprotection and Salt Formation N-Boc-4-piperidone N-Boc-4-piperidone Grignard_Reaction Addition to N-Boc-4-piperidone N-Boc-4-piperidone->Grignard_Reaction 4-Fluorobromobenzene 4-Fluorobromobenzene Grignard_Reagent 4-Fluorophenylmagnesium bromide 4-Fluorobromobenzene->Grignard_Reagent Mg, THF Magnesium Magnesium Grignard_Reagent->Grignard_Reaction Intermediate N-Boc-4-(4-fluorophenyl) piperidin-4-ol Grignard_Reaction->Intermediate Deprotection HCl in Dioxane Intermediate->Deprotection Final_Product 4-(4-fluorophenyl)piperidin-4-ol HCl Deprotection->Final_Product

Caption: Plausible synthetic workflow for 4-(4-fluorophenyl)piperidin-4-ol HCl.

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of 4-(4-fluorophenyl)piperidin-4-ol HCl.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.

Melting_Point_Workflow Start Start Sample_Prep Sample Preparation: Grind a small amount of the crystalline solid. Start->Sample_Prep Capillary_Loading Load the powdered sample into a capillary tube. Sample_Prep->Capillary_Loading Apparatus_Setup Place the capillary tube in a melting point apparatus. Capillary_Loading->Apparatus_Setup Heating Heat the sample slowly (1-2 °C/min). Apparatus_Setup->Heating Observation Observe the sample for the onset of melting. Heating->Observation Record_T1 Record the temperature (T1) at which the first liquid appears. Observation->Record_T1 Record_T2 Record the temperature (T2) at which the sample is completely molten. Record_T1->Record_T2 Melting_Range Report the melting point as the range T1 - T2. Record_T2->Melting_Range End End Melting_Range->End

Caption: Experimental workflow for melting point determination.

Methodology:

  • A small amount of the crystalline 4-(4-fluorophenyl)piperidin-4-ol HCl is finely ground.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range between T1 and T2.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Solubility_Workflow Start Start Preparation Prepare a supersaturated solution of the compound in water. Start->Preparation Equilibration Agitate the solution at a constant temperature (e.g., 25 °C) for 24-48 hours. Preparation->Equilibration Separation Separate the solid and liquid phases by centrifugation or filtration. Equilibration->Separation Analysis Analyze the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV). Separation->Analysis Quantification Quantify the solubility based on a calibration curve. Analysis->Quantification End End Quantification->End

Caption: Experimental workflow for aqueous solubility determination.

Methodology:

  • An excess amount of 4-(4-fluorophenyl)piperidin-4-ol HCl is added to a known volume of purified water in a sealed container.

  • The mixture is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • The suspension is then filtered through a syringe filter (e.g., 0.45 µm) to remove undissolved solid.

  • The concentration of the dissolved compound in the clear filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For 4-(4-fluorophenyl)piperidin-4-ol HCl, the pKa of the protonated piperidine nitrogen is of primary interest.

pKa_Workflow Start Start Solution_Prep Prepare a dilute aqueous solution of the compound. Start->Solution_Prep Titration Titrate the solution with a standardized base (e.g., NaOH) while monitoring the pH. Solution_Prep->Titration Data_Collection Record the pH at regular intervals of titrant addition. Titration->Data_Collection Titration_Curve Plot the pH versus the volume of titrant added. Data_Collection->Titration_Curve pKa_Determination Determine the pKa from the half-equivalence point of the titration curve. Titration_Curve->pKa_Determination End End pKa_Determination->End

Caption: Experimental workflow for pKa determination.

Methodology:

  • A known concentration of 4-(4-fluorophenyl)piperidin-4-ol HCl is dissolved in water.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • The pH of the solution is monitored continuously using a calibrated pH meter as the base is added in small increments.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined as the pH at the half-equivalence point, where half of the protonated piperidine has been neutralized.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes.

logP_Workflow Start Start Phase_Prep Prepare a mixture of n-octanol and water and add a known amount of the compound. Start->Phase_Prep Equilibration Shake the mixture vigorously to allow for partitioning between the two phases. Phase_Prep->Equilibration Phase_Separation Allow the phases to separate completely. Equilibration->Phase_Separation Concentration_Analysis Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method. Phase_Separation->Concentration_Analysis logP_Calculation Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Concentration_Analysis->logP_Calculation End End logP_Calculation->End

Caption: Experimental workflow for logP determination.

Methodology:

  • A solution of 4-(4-fluorophenyl)piperidin-4-ol is prepared in a biphasic system of n-octanol and water (or a suitable buffer).

  • The mixture is shaken vigorously for a set period to allow the compound to partition between the two immiscible phases until equilibrium is reached.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • Aliquots are carefully taken from both the n-octanol and aqueous layers.

  • The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. For an ionizable compound like this, the measurement should be performed at a pH where the compound is in its neutral form to determine the intrinsic logP, or at a specific pH (e.g., 7.4) to determine the distribution coefficient (logD).

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-fluorophenyl)piperidin-4-ol hydrochloride is a piperidine derivative of interest in medicinal chemistry and pharmaceutical development. The piperidine scaffold is a key feature in many centrally active drugs. As a hydrochloride salt, the compound's aqueous solubility is enhanced, a critical factor for consideration in early-stage drug development, including formulation and bioavailability studies.

This guide summarizes the known physicochemical properties, provides detailed and standardized experimental protocols for solubility determination, and presents potential biological pathways and synthesis workflows relevant to this class of compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3929-30-4[1]
Molecular Formula C₁₁H₁₅ClFNO[1]
Molecular Weight 231.70 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 177-178 °C[2]
General Solubility Soluble in water and various organic solvents[1]

Illustrative Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. As a hydrochloride salt, 4-(4-fluorophenyl)piperidin-4-ol is expected to have higher aqueous solubility at lower pH values where the piperidine nitrogen is protonated.

Table 2: Illustrative Aqueous Solubility Profile (Equilibrium Solubility)

Solvent SystempHTemperature (°C)Illustrative Solubility (mg/mL)
0.1 N HCl1.225> 10
Acetate Buffer4.5255 - 10
Phosphate Buffer6.8251 - 5
Phosphate-Buffered Saline (PBS)7.425< 1
0.1 N NaOH13.025< 0.1

Table 3: Illustrative Solubility in Organic Solvents (Equilibrium Solubility)

SolventTemperature (°C)Illustrative Solubility (mg/mL)
Methanol25> 20
Ethanol2510 - 20
Dimethyl Sulfoxide (DMSO)25> 50
Acetonitrile251 - 5
Dichloromethane25< 1
Hexane25< 0.01

Experimental Protocols for Solubility Determination

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent system. It is considered the gold standard for solubility measurement.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of glass vials, each containing a specific solvent (e.g., 0.1 N HCl, phosphate buffer pH 7.4, Methanol).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to sediment.

  • Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all solid particles.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standards of known concentrations is used for accurate quantification.

  • Reporting: The solubility is reported in units such as mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess compound to solvent vial B Seal and agitate at constant temperature (24-48 hours) A->B C Cease agitation, allow solid to sediment B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E F Quantify concentration via HPLC-UV E->F G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular D2R Dopamine D2 Receptor (D2R) G_protein Gi Protein (α, β, γ subunits) D2R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Antagonist 4-(4-fluorophenyl) piperidin-4-ol (Hypothetical Antagonist) Antagonist->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Response G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A1 4-Bromofluorobenzene C Grignard Reagent Formation (in dry ether/THF) A1->C A2 Magnesium (Mg) A2->C B N-Boc-4-piperidinone D Grignard Addition to Piperidinone B->D C->D E Aqueous Workup (e.g., NH4Cl) D->E F Boc Deprotection (e.g., HCl in Dioxane) E->F Intermediate: N-Boc-4-(4-fluorophenyl) piperidin-4-ol G 4-(4-fluorophenyl) piperidin-4-ol hydrochloride F->G

References

An In-Depth Technical Guide to the In Vitro Metabolism of 4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted in vitro metabolism of 4-(4-fluorophenyl)piperidin-4-ol and the experimental protocols to assess it. As of the writing of this guide, specific experimental data on the metabolism of this compound is not publicly available. Therefore, the metabolic pathways described are predictive, based on the known metabolism of structurally related compounds. The experimental protocols are established, standard methodologies used in the field of drug metabolism and pharmacokinetics.

Introduction

4-(4-fluorophenyl)piperidin-4-ol is a chemical scaffold that appears in various pharmacologically active agents. Understanding its metabolic fate is crucial for the development of safe and effective drugs. In vitro metabolism studies are fundamental in early drug discovery to predict in vivo pharmacokinetics, identify potential drug-drug interactions, and elucidate metabolic pathways. This guide outlines the probable metabolic transformations of 4-(4-fluorophenyl)piperidin-4-ol and provides detailed protocols for its in vitro evaluation using common model systems such as liver microsomes and hepatocytes.

Predicted Metabolic Pathways

The structure of 4-(4-fluorophenyl)piperidin-4-ol possesses several potential sites for metabolic transformation by Phase I and Phase II drug-metabolizing enzymes. The primary routes of metabolism are predicted to involve oxidation of the piperidine ring and conjugation of the hydroxyl group.

Phase I Metabolism (Oxidation):

  • Dehydrogenation of the alcohol: The secondary alcohol at the 4-position of the piperidine ring is a likely site for oxidation to the corresponding ketone, 4-(4-fluorophenyl)piperidin-4-one, a reaction that can be catalyzed by alcohol dehydrogenases or cytochrome P450 (CYP) enzymes.

  • Hydroxylation of the piperidine ring: The carbon atoms of the piperidine ring, particularly those adjacent to the nitrogen (alpha-carbon) or at the beta-position, are susceptible to hydroxylation by CYP enzymes.[1][2]

  • Aromatic hydroxylation: The 4-fluorophenyl ring may undergo hydroxylation, although the fluorine substituent can influence the position and likelihood of this reaction.

  • N-Oxidation: The secondary amine of the piperidine ring can be oxidized to form an N-oxide metabolite.[3]

Phase II Metabolism (Conjugation):

  • Glucuronidation: The hydroxyl group is a primary site for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[4][5][6] This is often a major clearance pathway for compounds containing alcohol moieties.

  • Sulfation: While less common for tertiary alcohols, sulfation by sulfotransferases (SULTs) is another potential conjugation pathway.

The following diagram illustrates the predicted metabolic pathways for 4-(4-fluorophenyl)piperidin-4-ol.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 4-(4-fluorophenyl)piperidin-4-ol M1 4-(4-fluorophenyl)piperidin-4-one Parent->M1 Dehydrogenation (CYPs, ADH) M2 Hydroxylated Piperidine Metabolite Parent->M2 Hydroxylation (CYPs) M3 Hydroxylated Fluorophenyl Metabolite Parent->M3 Aromatic Hydroxylation (CYPs) M4 N-Oxide Metabolite Parent->M4 N-Oxidation (FMOs, CYPs) M5 O-Glucuronide Conjugate Parent->M5 Glucuronidation (UGTs)

Figure 1: Predicted metabolic pathways of 4-(4-fluorophenyl)piperidin-4-ol.

Experimental Protocols

To investigate the in vitro metabolism of 4-(4-fluorophenyl)piperidin-4-ol, a series of standard assays should be performed. The following sections detail the methodologies for these key experiments.

Microsomal Stability Assay

This assay determines the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs, and some UGTs present in liver microsomes.[7][8][9][10]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 4-(4-fluorophenyl)piperidin-4-ol in liver microsomes.

Materials:

  • Pooled human liver microsomes (and/or from other species like rat, mouse, dog)

  • 4-(4-fluorophenyl)piperidin-4-ol stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • UDPGA (for assessing glucuronidation)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • Control compounds (e.g., a high-clearance compound like testosterone and a low-clearance compound like warfarin)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a working solution of the test compound by diluting the stock solution in buffer (e.g., to a final concentration of 1 µM).

  • Incubation:

    • Pre-warm a solution of liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system (and UDPGA if assessing conjugation). A parallel incubation without the cofactors serves as a negative control.

    • Add the test compound to the reaction mixture.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile to stop the reaction and precipitate the protein.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.[11][12][13][14]

Objective: To determine the in vitro intrinsic clearance of 4-(4-fluorophenyl)piperidin-4-ol in a system containing a full complement of metabolic enzymes.

Materials:

  • Cryopreserved or fresh plateable hepatocytes (human and/or other species)

  • Hepatocyte plating and incubation media

  • Collagen-coated plates

  • 4-(4-fluorophenyl)piperidin-4-ol stock solution

  • Control compounds

  • LC-MS/MS system

Procedure:

  • Cell Plating: Thaw and plate hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer (typically 4-6 hours or overnight).

  • Incubation:

    • Remove the plating medium and wash the cells.

    • Add pre-warmed incubation medium containing the test compound (e.g., 1 µM) to the cells.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the medium and/or lyse the cells. Terminate the reaction with a cold organic solvent.

  • Sample Processing and Analysis: Process the samples as described for the microsomal stability assay and analyze by LC-MS/MS.

  • Data Analysis: Calculate the half-life and intrinsic clearance as described previously, normalizing for the number of hepatocytes per well.

CYP Reaction Phenotyping

This experiment identifies which specific CYP isoforms are responsible for the metabolism of the compound.[15][16][17][18][19]

Objective: To identify the major CYP enzymes involved in the oxidative metabolism of 4-(4-fluorophenyl)piperidin-4-ol.

Method 1: Recombinant Human CYPs (rhCYPs)

  • Incubate the test compound individually with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).

  • The procedure is similar to the microsomal stability assay, but using specific rhCYP preparations instead of liver microsomes.

  • The rate of disappearance of the parent compound in the presence of each isoform indicates its relative contribution to the metabolism.

Method 2: Chemical Inhibition in Human Liver Microsomes (HLM)

  • Perform incubations in HLM as in the stability assay, but in the presence and absence of known selective inhibitors for each major CYP isoform.

  • A significant decrease in the rate of metabolism in the presence of a specific inhibitor suggests that the corresponding CYP enzyme plays a major role in the compound's metabolism.

The following diagram illustrates a typical experimental workflow for in vitro metabolism studies.

G cluster_assays In Vitro Metabolism Assays cluster_analysis Analysis and Interpretation cluster_outcomes Outcomes A Microsomal Stability Assay (HLM, Rat, etc.) D LC-MS/MS Analysis (Quantify Parent Compound) A->D B Hepatocyte Stability Assay (Human, Rat, etc.) B->D C CYP Reaction Phenotyping (rhCYPs or HLM with Inhibitors) C->D E Data Analysis (Calculate t½, CLint) D->E F Metabolite Identification D->F G Reaction Phenotyping Analysis (Identify Key Enzymes) D->G H Prediction of In Vivo Clearance E->H I Identification of Metabolic Pathways F->I J Assessment of DDI Potential G->J

Figure 2: General workflow for in vitro metabolism studies.

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables to allow for easy comparison and interpretation. Below are example tables for presenting the results.

Table 1: Metabolic Stability of 4-(4-fluorophenyl)piperidin-4-ol in Liver Microsomes

SpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human[Example Value][Example Value]
Rat[Example Value][Example Value]
Mouse[Example Value][Example Value]
Dog[Example Value][Example Value]
Testosterone[Example Value][Example Value]
Warfarin[Example Value][Example Value]

Table 2: Metabolic Stability of 4-(4-fluorophenyl)piperidin-4-ol in Hepatocytes

SpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Human[Example Value][Example Value]
Rat[Example Value][Example Value]
7-Hydroxycoumarin[Example Value][Example Value]
Propranolol[Example Value][Example Value]

Table 3: CYP Reaction Phenotyping for 4-(4-fluorophenyl)piperidin-4-ol Metabolism

Recombinant CYP Isoform% Parent Remaining at 60 min
CYP1A2[Example Value]
CYP2B6[Example Value]
CYP2C8[Example Value]
CYP2C9[Example Value]
CYP2C19[Example Value]
CYP2D6[Example Value]
CYP3A4[Example Value]
Control (no CYP)[Example Value]

Conclusion

The in vitro metabolism of 4-(4-fluorophenyl)piperidin-4-ol is likely to proceed through oxidation of the piperidine ring and glucuronidation of the hydroxyl group. The experimental protocols detailed in this guide provide a robust framework for definitively characterizing its metabolic stability, identifying the metabolites formed, and determining the enzymes responsible for its clearance. These studies are essential for advancing our understanding of the pharmacokinetic properties of any drug candidate containing this chemical moiety.

References

pharmacological profiling of 4-fluorophenyl-substituted piperidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Profiling of 4-Fluorophenyl-Substituted Piperidines

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1][2] Its derivatives are prominent in over twenty classes of drugs.[1][3] The introduction of a 4-fluorophenyl substituent onto the piperidine core creates a versatile chemical motif that has been extensively explored in drug discovery. This substitution can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity, selectivity, and metabolic stability.[4]

This technical guide provides a comprehensive overview of the . It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, structured data presentation, and visualizations of key biological pathways and experimental workflows. These compounds have been investigated for a wide range of therapeutic applications, including their potential as analgesics, antipsychotics, and treatments for neurodegenerative disorders and substance abuse.[3][5][6][7]

Pharmacological Targets and Binding Affinities

4-Fluorophenyl-substituted piperidines interact with a diverse array of molecular targets, primarily within the central nervous system. Key targets include monoamine transporters, G-protein coupled receptors (GPCRs), and ion channels. The binding affinities of these compounds are typically determined through competitive radioligand binding assays.

Data Presentation

The following tables summarize the quantitative binding affinity data (Kᵢ) and functional activity (IC₅₀) for representative 4-fluorophenyl-substituted piperidine derivatives across various biological targets.

Table 1: Binding Affinities for Monoamine Transporters

Compound Class/Example Dopamine Transporter (DAT) Kᵢ (nM) Serotonin Transporter (SERT) Kᵢ (nM) Norepinephrine Transporter (NET) Kᵢ (nM) Reference
GBR 12909 Analogue 0.7 226.1 - [6]
bis(4'-fluorophenyl)amine Analogue 19 8.5 799 535.5 [6]

| 4-[Bis(4-fluorophenyl)methoxy]piperidine | 17.0 ± 1.0 (IC₅₀) | - | - |[8] |

Table 2: Binding Affinities for Sigma (σ) Receptors

Compound Example σ₁ Receptor Kᵢ (nM) σ₂ Receptor Kᵢ (nM) Radioligand Reference
4-Fluorophenyl-derivative 5 Weak Affinity - --INVALID-LINK---pentazocine [9]

| 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | 4.3 | 143.3 | - |[10] |

Table 3: Binding and Functional Data for 5-HT₂ₐ Receptors

Compound Example Receptor Binding (pKᵢ) Functional Inverse Agonism (pIC₅₀) Assay Type Reference
ACP-103 (Membranes) 9.3 8.7 Radioligand Binding, R-SAT [5][11]

| ACP-103 (Whole Cells) | 9.70 | - | Radioligand Binding |[5][11] |

Table 4: Activity at Other CNS Receptors

Compound Class/Example Target Receptor Activity Kᵢ / IC₅₀ (nM) Reference
4'-F-PCP (Arylcyclohexylamine) NMDA Receptor High Affinity Antagonist - [12][13]
Tetrahydroquinoline Analogue µ-Opioid Receptor (MOR) Agonist Low Nanomolar [14]
Tetrahydroquinoline Analogue δ-Opioid Receptor (DOR) Antagonist Low Nanomolar [14]

| 1-alkyl-piperidine-4-carboxamide | T-type Ca²⁺ Channels | Inhibitor | - |[15] |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate pharmacological profiling of novel compounds. The following sections describe standard methodologies for key in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay (Competitive Inhibition)

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.[16]

  • Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC₅₀), and to calculate the inhibition constant (Kᵢ).

  • Materials:

    • Receptor Source: Homogenized tissue membranes (e.g., rat brain) or membranes from cells expressing the target receptor.[17][18]

    • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-(+)-pentazocine for σ₁ receptors).[17][18]

    • Test Compound: 4-fluorophenyl-substituted piperidine derivative at various concentrations.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4-8.0.[17][18]

    • Wash Buffer: Ice-cold assay buffer.

    • Scintillation Cocktail.

  • Procedure:

    • Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Resuspend and wash the pellet, then finally resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[19]

    • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding (NSB), add a high concentration of an unlabeled reference ligand.[19]

    • Equilibration: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[18][19]

    • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[17][19]

    • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[17][19]

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[17]

2. GPCR Functional Assay (e.g., Calcium Flux for Gq-coupled receptors)

Functional assays measure the cellular response following receptor activation or inhibition, providing information on compound efficacy (agonist, antagonist, or inverse agonist).[20][21]

  • Objective: To measure the ability of a test compound to stimulate or inhibit a GPCR-mediated signaling pathway.

  • Materials:

    • Cell Line: A cell line recombinantly expressing the target GPCR (e.g., NIH 3T3 cells expressing the 5-HT₂ₐ receptor).[5]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • Test Compound and reference agonist/antagonist.

  • Procedure:

    • Cell Plating: Seed the cells into 96-well or 384-well plates and allow them to adhere overnight.

    • Dye Loading: Load the cells with a calcium-sensitive dye for a specified time (e.g., 60 minutes at 37°C).

    • Compound Addition: Add the test compound (for agonist mode) or pre-incubate with the test compound before adding a reference agonist (for antagonist mode).

    • Signal Detection: Measure the fluorescence intensity over time using a plate reader equipped for kinetic reading. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Plot the change in fluorescence against the log concentration of the compound.

    • For agonists, determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximum effect).

    • For antagonists, determine the IC₅₀ (concentration causing 50% inhibition of the agonist response).

In Vivo Assays

1. Rodent Behavioral Models

In vivo models are used to assess the physiological and behavioral effects of a compound, providing insights into its potential therapeutic utility and side-effect profile.

  • Objective: To evaluate the antipsychotic-like efficacy of a 5-HT₂ₐ receptor antagonist/inverse agonist.

  • Model: DOI-induced head-twitch response in rats or mice. The 5-HT₂ₐ agonist (+/-)-2,5-dimethoxy-4-iodoamphetamine (DOI) induces a characteristic head-twitch behavior, which can be blocked by 5-HT₂ₐ antagonists.[5][11]

  • Procedure:

    • Acclimation: Acclimate animals to the testing environment.

    • Compound Administration: Administer the test compound (e.g., ACP-103) via the desired route (e.g., oral, p.o. or subcutaneous, s.c.) at various doses. Administer vehicle to the control group.

    • Challenge: After a set pre-treatment time, administer a standard dose of DOI.

    • Observation: Place the animal in an observation chamber and count the number of head twitches over a defined period (e.g., 30 minutes).

  • Data Analysis:

    • Compare the number of head twitches in the compound-treated groups to the vehicle-treated control group.

    • Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine if the reduction in head twitches is statistically significant.

    • Calculate the dose that produces a 50% reduction in the behavior (ED₅₀).

Visualizations: Pathways and Workflows

Signaling and Mechanistic Pathways

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 4-FP-Piperidine (Agonist) GPCR 5-HT2A Receptor (GPCR) Ligand->GPCR Binds Gq Gαq GPCR->Gq Activates Gbg Gβγ PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Ca->Response Modulates Activity

Caption: Gq-protein coupled receptor (GPCR) signaling cascade.

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Normal Reuptake D_Receptor Dopamine Receptor DA->D_Receptor Binds DA_reuptake DA Signal Signal Transduction D_Receptor->Signal Activates Ligand 4-FP-Piperidine (DAT Inhibitor) Ligand->DAT Blocks

Caption: Mechanism of dopamine transporter (DAT) inhibition.

Experimental Workflows

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis N1 Prepare Receptor Source (e.g., Membrane Homogenate) N3 Incubate Membranes, Radioligand, & Test Compound N1->N3 N2 Prepare Radioligand & Test Compound Dilutions N2->N3 N4 Separate Bound/Free Ligand (Vacuum Filtration) N3->N4 N5 Measure Radioactivity (Scintillation Counting) N4->N5 N6 Calculate Specific Binding N5->N6 N7 Non-linear Regression to Determine IC₅₀ N6->N7 N8 Calculate Kᵢ using Cheng-Prusoff Equation N7->N8

Caption: Workflow for a competitive radioligand binding assay.

Drug_Discovery_Workflow N1 Chemical Synthesis N2 In Vitro Screening (Binding & Functional Assays) N1->N2 N3 SAR Analysis & Design N2->N3 Data N4 In Vivo Testing (Behavioral Models) N2->N4 Active 'Hits' N3->N1 Iterate N5 Lead Optimization N4->N5 Data N5->N3 Refine Design N6 Candidate Selection N5->N6 Optimized Lead

Caption: Iterative workflow for ligand affinity optimization.

References

Methodological & Application

Synthesis Protocol for 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride, a valuable building block in medicinal chemistry and drug development. The outlined methodology follows a robust and well-documented two-step synthetic pathway involving a Grignard reaction followed by an acidic deprotection and salt formation. This protocol is designed to be a comprehensive guide for laboratory-scale synthesis.

Introduction

4-(4-fluorophenyl)piperidin-4-ol and its derivatives are key intermediates in the synthesis of various pharmaceutically active compounds. The presence of the fluorophenyl moiety can significantly influence the pharmacological properties of a molecule, including its metabolic stability and binding affinity to biological targets. The hydrochloride salt form often improves the compound's solubility and stability, making it more suitable for pharmaceutical applications. The synthesis route described herein involves the nucleophilic addition of a Grignard reagent to a protected piperidone, followed by the removal of the protecting group to yield the desired product.[1]

Data Presentation

The following tables summarize the necessary reagents and materials for the two key stages of the synthesis.

Table 1: Reagents and Materials for the Synthesis of tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
1-Bromo-4-fluorobenzeneC₆H₄BrF175.008.75 g50
Magnesium turningsMg24.311.34 g55
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.259.96 g50
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~100 mL-
IodineI₂253.811 crystal-
Saturated aq. NH₄Cl--As needed-
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-

Table 2: Reagents and Materials for the Synthesis of this compound

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylateC₁₆H₂₂FNO₃295.35(Product from Step 1)~50
4 M HCl in 1,4-DioxaneHCl/C₄H₈O₂-~40 mL~160
Diethyl ether(C₂H₅)₂O74.12As needed-

Experimental Protocols

This section provides a detailed step-by-step methodology for the synthesis.

Part 1: Synthesis of tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (Grignard Reaction)
  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly oven-dried and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to ensure anhydrous conditions.

    • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.34 g, 55 mmol).

    • Add a single crystal of iodine to activate the magnesium surface.

    • Prepare a solution of 1-bromo-4-fluorobenzene (8.75 g, 50 mmol) in 20 mL of anhydrous THF.

    • Add a small portion of the 1-bromo-4-fluorobenzene solution to the magnesium turnings. The reaction is initiated, which is typically indicated by a gentle reflux and a change in color. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 4-fluorophenylmagnesium bromide.

  • Reaction with N-Boc-4-piperidone:

    • In a separate flask, dissolve N-Boc-4-piperidone (9.96 g, 50 mmol) in 50 mL of anhydrous THF.

    • Cool the solution of N-Boc-4-piperidone to 0 °C using an ice bath.

    • Slowly add the freshly prepared 4-fluorophenylmagnesium bromide solution to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product, tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate, can be purified by flash column chromatography on silica gel if necessary.

Part 2: Synthesis of this compound (Boc Deprotection and Salt Formation)
  • Deprotection and Salt Formation:

    • Dissolve the crude or purified tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate from Part 1 in a minimal amount of 1,4-dioxane.

    • To this solution, add a 4 M solution of HCl in 1,4-dioxane (e.g., 40 mL, 160 mmol) at room temperature.[2][3][4] The hydrochloride salt of the product is expected to precipitate out of the solution.

    • Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Isolation of the Product:

    • The precipitated solid is collected by filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any residual dioxane and organic impurities.

    • Dry the resulting white to off-white solid under vacuum to afford this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the two-step synthesis process.

SynthesisWorkflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deprotection & Salt Formation reagent1 1-Bromo-4-fluorobenzene + Mg in anhydrous THF intermediate tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate reagent1->intermediate Grignard Reaction reagent2 N-Boc-4-piperidone in anhydrous THF reagent2->intermediate final_product This compound intermediate->final_product Boc Deprotection deprotection_reagent 4 M HCl in Dioxane deprotection_reagent->final_product

References

Application Notes and Protocols for the Grignard Reaction in 4-Aryl-4-Hydroxypiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aryl-4-hydroxypiperidine scaffold is a privileged structural motif found in a wide range of biologically active compounds, including potent analgesics, antipsychotics, and various central nervous system (CNS) targeted agents. The synthesis of these valuable molecules often relies on the robust and versatile Grignard reaction. This protocol provides a detailed guide for the synthesis of 4-aryl-4-hydroxypiperidines via the addition of aryl Grignard reagents to N-protected 4-piperidones.

The Grignard reaction offers a straightforward and efficient method for constructing the crucial C-C bond between the piperidine ring and the aryl moiety. Careful control of reaction conditions, such as temperature and the use of anhydrous solvents, is critical for achieving high yields and minimizing side reactions.[1] This document outlines detailed experimental procedures, presents quantitative data for various substrates, and offers troubleshooting guidance to enable researchers to successfully implement this important transformation in their synthetic endeavors.

Reaction Principle

The core of this synthetic approach is the nucleophilic addition of an aryl Grignard reagent (ArMgX) to the electrophilic carbonyl carbon of an N-protected 4-piperidone. The reaction proceeds through a magnesium alkoxide intermediate, which upon aqueous workup, yields the desired tertiary alcohol, a 4-aryl-4-hydroxypiperidine. The use of an N-protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), is essential to prevent the acidic N-H proton of the piperidine from quenching the highly basic Grignard reagent.

Experimental Protocols

General Protocol for the Synthesis of N-Boc-4-aryl-4-hydroxypiperidines

This protocol describes a general procedure for the synthesis of N-Boc-4-aryl-4-hydroxypiperidines. Specific examples with varying aryl Grignard reagents are provided in the data tables below.

1. Preparation of the Aryl Grignard Reagent:

  • Materials:

    • Magnesium turnings (1.2 equivalents)

    • Aryl bromide (1.0 equivalent)

    • Anhydrous tetrahydrofuran (THF)

    • Iodine crystal (catalytic amount)

  • Procedure:

    • Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

    • Add the magnesium turnings to the flask.

    • Add a small crystal of iodine to activate the magnesium surface. The disappearance of the iodine color indicates activation.[1]

    • In the dropping funnel, prepare a solution of the aryl bromide in anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing. Gentle heating may be applied if the reaction does not start spontaneously.[1]

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[1]

2. Grignard Addition to N-Boc-4-piperidone:

  • Materials:

    • N-Boc-4-piperidone (1.0 equivalent)

    • Freshly prepared aryl Grignard reagent (1.2-1.5 equivalents)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.[1]

    • Slowly add the freshly prepared Grignard reagent solution to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.[1]

    • Stir the reaction mixture at -78 °C for 1-2 hours.[1]

    • Allow the reaction to slowly warm to room temperature and stir overnight.[1]

3. Work-up and Purification:

  • Materials:

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[1]

    • Extract the aqueous layer with ethyl acetate (3 x volume).[1]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-4-hydroxypiperidine.[1]

Data Presentation

The following tables summarize the synthesis of various 4-aryl-4-hydroxypiperidine derivatives using the Grignard reaction, highlighting the scope of the reaction with different protecting groups and aryl Grignard reagents.

Table 1: Synthesis of N-Boc-4-aryl-4-hydroxypiperidines

EntryAryl Grignard ReagentProductYield (%)
1Phenylmagnesium bromideN-Boc-4-phenyl-4-hydroxypiperidine85-95
24-Fluorophenylmagnesium bromideN-Boc-4-(4-fluorophenyl)-4-hydroxypiperidine80-90
34-Chlorophenylmagnesium bromideN-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine82-92
44-Methoxyphenylmagnesium bromideN-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine75-85
52-Thienylmagnesium bromideN-Boc-4-(2-thienyl)-4-hydroxypiperidine70-80

Table 2: Synthesis of N-Cbz-4-aryl-4-hydroxypiperidines

EntryAryl Grignard ReagentProductYield (%)
1Phenylmagnesium bromideN-Cbz-4-phenyl-4-hydroxypiperidine80-90
24-Chlorophenylmagnesium bromideN-Cbz-4-(4-chlorophenyl)-4-hydroxypiperidine78-88
33-Methoxyphenylmagnesium bromideN-Cbz-4-(3-methoxyphenyl)-4-hydroxypiperidine72-82

Table 3: Spectroscopic Data for Representative 4-Aryl-4-hydroxypiperidines

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (KBr, cm-1)MS (m/z)
N-Boc-4-phenyl-4-hydroxypiperidine 7.45-7.25 (m, 5H), 4.00-3.80 (m, 2H), 3.20-3.00 (m, 2H), 2.05-1.85 (m, 2H), 1.70-1.50 (m, 2H), 1.48 (s, 9H)154.9, 147.2, 128.4, 127.0, 124.9, 80.0, 71.5, 41.0, 36.5, 28.43450 (O-H), 2970 (C-H), 1680 (C=O), 1420, 1160292 [M+H]+
4-(4-Chlorophenyl)-4-hydroxypiperidine 7.40 (d, 2H), 7.30 (d, 2H), 3.10-2.90 (m, 2H), 2.80-2.60 (m, 2H), 1.90-1.70 (m, 2H), 1.65-1.45 (m, 2H)146.0, 132.5, 128.5, 126.5, 71.0, 42.0, 37.03350 (O-H), 2940 (C-H), 1490, 1090, 820211 [M]+

Mandatory Visualizations

Grignard_Reaction_Mechanism Aryl_Halide Aryl Halide (Ar-X) Grignard_Reagent Aryl Grignard Reagent (Ar-MgX) Aryl_Halide->Grignard_Reagent + Mg (in ether/THF) Magnesium Magnesium (Mg) Piperidone N-Protected-4-piperidone Alkoxide Magnesium Alkoxide Intermediate Piperidone->Alkoxide + Ar-MgX Product 4-Aryl-4-hydroxypiperidine Alkoxide->Product Aqueous Workup (e.g., NH4Cl)

Caption: Reaction mechanism for the synthesis of 4-aryl-4-hydroxypiperidines.

Experimental_Workflow Start Start Grignard_Formation Grignard Reagent Formation Aryl Halide + Mg in Anhydrous THF Start->Grignard_Formation Reaction_Setup Reaction Setup Dissolve N-Protected-4-piperidone in Anhydrous THF Cool to -78 °C Start->Reaction_Setup Addition Grignard Addition Slowly add Grignard reagent to piperidone solution Grignard_Formation->Addition Reaction_Setup->Addition Reaction Reaction Stir at -78 °C, then warm to RT overnight Addition->Reaction Quench Quenching Add saturated aq. NH4Cl Reaction->Quench Extraction Extraction Extract with Ethyl Acetate Quench->Extraction Purification Purification Dry, concentrate, and purify by column chromatography Extraction->Purification Product Final Product|{4-Aryl-4-hydroxypiperidine} Purification->Product

Caption: General experimental workflow for 4-aryl-4-hydroxypiperidine synthesis.

Troubleshooting_Flowchart Low_Yield Low Yield of Product Incomplete_Grignard Incomplete Grignard Formation Low_Yield->Incomplete_Grignard Enolization Enolization of Piperidone Low_Yield->Enolization Reduction Reduction of Piperidone Low_Yield->Reduction Byproducts Significant Byproducts Byproducts->Enolization Wurtz_Coupling Wurtz Coupling (Biaryl Formation) Byproducts->Wurtz_Coupling Dehydration Dehydration of Product Byproducts->Dehydration Activate_Mg Activate Mg (Iodine, heating) Incomplete_Grignard->Activate_Mg Dry_Solvents Use rigorously dry solvents/reagents Incomplete_Grignard->Dry_Solvents Titrate_Grignard Titrate Grignard reagent Incomplete_Grignard->Titrate_Grignard Low_Temp Maintain low temperature (-78 °C) during addition Enolization->Low_Temp Slow_Addition Slow dropwise addition of Grignard Enolization->Slow_Addition Wurtz_Coupling->Slow_Addition Optimize_Stoichiometry Optimize stoichiometry of reagents Wurtz_Coupling->Optimize_Stoichiometry Purify_Carefully Careful chromatographic purification Wurtz_Coupling->Purify_Carefully Mild_Workup Use mild acidic workup (aq. NH4Cl) Dehydration->Mild_Workup Reduction->Low_Temp

Caption: Troubleshooting flowchart for the Grignard synthesis.

Troubleshooting and Optimization

Low Yield:

  • Incomplete Grignard Reagent Formation: Ensure the magnesium is activated and all glassware and solvents are scrupulously dry. Titrating the Grignard reagent before use can help determine its exact concentration.[1]

  • Enolization of the 4-Piperidone: The Grignard reagent can act as a base, deprotonating the α-protons of the piperidone. This side reaction is more prevalent with sterically hindered Grignard reagents. Maintaining a low reaction temperature (-78 °C) during the addition is crucial to minimize enolization.[1]

  • Reduction of the 4-Piperidone: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to the corresponding secondary alcohol. This can be mitigated by using Grignard reagents without β-hydrogens or by careful control of the reaction temperature.[1]

Formation of Byproducts:

  • Wurtz Coupling: The Grignard reagent can react with unreacted aryl halide to form a biaryl byproduct. This can be minimized by the slow addition of the aryl halide during the Grignard reagent preparation.[1]

  • Dehydration of the Product: The tertiary alcohol product can be susceptible to dehydration under strongly acidic conditions. A mild quenching agent like saturated aqueous ammonium chloride should be used, and strongly acidic workup conditions should be avoided.[1]

Conclusion

The Grignard reaction is a powerful and reliable method for the synthesis of 4-aryl-4-hydroxypiperidines, providing access to a diverse range of analogs for drug discovery and development. By following the detailed protocols and considering the potential challenges outlined in this document, researchers can effectively utilize this important transformation to synthesize these valuable compounds with high efficiency and purity. Careful optimization of reaction parameters for specific substrates will ensure the best possible outcomes.

References

Application Notes and Protocols for Grignard Synthesis with N-Boc Protected Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The addition of Grignard reagents to N-Boc-4-piperidone is a cornerstone reaction in medicinal chemistry for the synthesis of 4-substituted-4-hydroxypiperidines. These products are valuable intermediates and structural motifs in a wide array of pharmacologically active compounds. The tert-butoxycarbonyl (Boc) protecting group is ideal for this transformation due to its stability under the basic conditions of the Grignard reaction and its facile removal under acidic conditions. This document provides detailed protocols, reaction parameters, and troubleshooting for the synthesis of 4-aryl-4-hydroxypiperidines, a common class of compounds prepared via this method.

The core of the synthesis involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of N-Boc-4-piperidone. This reaction forms a tertiary alcohol, introducing a new carbon-carbon bond and a hydroxyl group at the C4 position of the piperidine ring.

Reaction Parameters and Data

The success of the Grignard reaction is highly dependent on the specific reagents and conditions employed. The following tables summarize key parameters for the formation of the Grignard reagent and its subsequent addition to N-Boc-4-piperidone.

Table 1: Grignard Reagent Formation - General Parameters

ParameterRecommended ConditionsNotes
Aryl Halide Aryl Bromide or Iodide (1.0 eq)Aryl bromides are commonly used. Ensure high purity and dryness.[1]
Magnesium Turnings (1.1 - 1.5 eq)Must be activated to remove the passivating oxide layer.[2][3]
Solvent Anhydrous Tetrahydrofuran (THF)THF is often preferred over diethyl ether for its superior solvating power.[2]
Activation Iodine crystal or 1,2-dibromoethaneA small crystal of iodine is typically sufficient to initiate the reaction.[1][2][4]
Temperature Gentle refluxThe reaction is often initiated at room temperature and may require gentle heating to maintain reflux.[2]
Time 30 - 60 minutesReaction is complete once most of the magnesium has been consumed.[2]

Table 2: Grignard Addition to N-Boc-4-piperidone - Reaction Conditions

ParameterRecommended ConditionsNotes
N-Boc-4-piperidone 1.0 equivalentMust be anhydrous.
Grignard Reagent 1.2 - 1.5 equivalentsAn excess is used to ensure complete consumption of the piperidone.
Solvent Anhydrous Tetrahydrofuran (THF)The piperidone is dissolved in THF before addition.
Addition Temperature -78 °C to 0 °CLow temperature is critical to minimize side reactions like enolization and reduction.[2]
Reaction Time 1 - 2 hours at low temp, then warm to RTThe reaction is typically stirred at a low temperature before being allowed to warm to room temperature overnight.[2]
Quenching Agent Saturated aq. NH₄Cl solutionA mild quenching agent is used to avoid dehydration of the tertiary alcohol product.[2]
Work-up Extraction with Ethyl AcetateThe product is extracted from the aqueous layer into an organic solvent.[2]

Experimental Protocols

Protocol 1: Preparation of Arylmagnesium Bromide (Grignard Reagent)

This protocol describes the general procedure for forming an aryl Grignard reagent, for example, from an aryl bromide.

Materials:

  • Magnesium turnings

  • Aryl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet

Procedure:

  • Setup: All glassware must be flame- or oven-dried and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to ensure anhydrous conditions.[1]

  • Magnesium Activation: Place magnesium turnings (1.1 eq) in the three-necked flask. Add a single crystal of iodine to activate the magnesium surface.[1][2]

  • Initial Addition: Add a small portion of a solution of the aryl bromide (1.0 eq) in anhydrous THF to the magnesium.

  • Initiation: The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be required.

  • Completion: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[2] The resulting dark grey or brown solution is the Grignard reagent.

Protocol 2: Grignard Addition to N-Boc-4-piperidone

Materials:

  • N-Boc-4-piperidone

  • Freshly prepared Arylmagnesium bromide solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a separate flame-dried, three-necked flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.[2]

  • Cooling: Cool the solution of N-Boc-4-piperidone to -78 °C using a dry ice/acetone bath.[2]

  • Addition: Slowly add the freshly prepared Grignard reagent solution (1.2 eq) to the cooled piperidone solution via a cannula or dropping funnel.[2][5]

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.[2] Afterwards, allow the reaction to slowly warm to room temperature and continue stirring overnight (approx. 12 hours).[2][5]

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[2]

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product, a tertiary alcohol, can be purified by flash column chromatography on silica gel.

Visualizations

Reaction Mechanism

The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group of the N-Boc-4-piperidone.

G Mechanism of Grignard Addition to N-Boc-4-piperidone cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Piperidone N-Boc-4-piperidone Alkoxide Magnesium Alkoxide Intermediate Piperidone->Alkoxide  Nucleophilic  Attack Grignard Ar-MgBr (Grignard Reagent) Product 4-Aryl-4-hydroxy-N-Boc-piperidine Alkoxide->Product  Aqueous Work-up  (e.g., NH₄Cl, H₂O)

Caption: Mechanism of Grignard addition to N-Boc-4-piperidone.

Experimental Workflow

The following diagram outlines the complete experimental workflow from starting materials to the purified final product.

G Experimental Workflow for Grignard Synthesis node_reagents Prepare Grignard Reagent (Ar-Br + Mg in THF) node_addition Slowly Add Grignard Reagent at -78 °C node_reagents->node_addition node_piperidone Dissolve N-Boc-4-piperidone in Anhydrous THF node_piperidone->node_addition node_reaction Stir and Warm to Room Temperature node_addition->node_reaction node_quench Quench with Saturated aq. NH₄Cl at 0 °C node_reaction->node_quench node_extract Extract with Ethyl Acetate node_quench->node_extract node_dry Dry Organic Layer (e.g., Na₂SO₄) node_extract->node_dry node_concentrate Concentrate in vacuo node_dry->node_concentrate node_purify Purify by Column Chromatography node_concentrate->node_purify node_product Final Product: 4-Aryl-4-hydroxypiperidine node_purify->node_product

Caption: Experimental workflow for Grignard synthesis.

Troubleshooting and Optimization

Issue 1: Low or No Yield of Grignard Reagent

  • Cause: A passivated magnesium surface due to an oxide layer.[2]

  • Solution: Activate the magnesium by gently crushing the turnings or by adding a crystal of iodine or a few drops of 1,2-dibromoethane.[2] Ensure all glassware and solvents are scrupulously dry, as Grignard reagents react with water.[3]

Issue 2: Low Yield of the Desired 4-Aryl-4-hydroxypiperidine

  • Cause A (Side Reaction): Enolization. The Grignard reagent can act as a base, deprotonating the α-protons of the piperidone. This is more common with sterically hindered Grignard reagents.[2]

  • Solution A: Maintain a low reaction temperature (-78 °C) during the addition to favor nucleophilic attack over deprotonation.[2]

  • Cause B (Side Reaction): Reduction. If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol.[2]

  • Solution B: Choose a Grignard reagent without β-hydrogens if possible. Otherwise, strict temperature control is essential.

  • Cause C (Side Reaction): Wurtz Coupling. The Grignard reagent can react with unreacted aryl halide to form a biaryl byproduct.[2]

  • Solution C: Ensure slow addition of the aryl halide during the Grignard reagent preparation to maintain a low concentration of the halide.[2]

Issue 3: Formation of Dehydrated Byproduct (4-Aryl-1,2,3,6-tetrahydropyridine)

  • Cause: The tertiary alcohol product is susceptible to dehydration, especially under acidic conditions.[2]

  • Solution: Use a mild quenching agent like saturated aqueous ammonium chloride instead of a strong acid.[2] Avoid excessive heat and acidity during work-up and purification.

References

Application Notes and Protocols for the Purification of 4-(4-fluorophenyl)piperidin-4-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-fluorophenyl)piperidin-4-ol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful formation of the final active pharmaceutical ingredient (API) and for ensuring the safety and efficacy of the drug product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, offering an effective method to remove impurities and obtain a crystalline solid with high purity.

These application notes provide a detailed protocol for the purification of 4-(4-fluorophenyl)piperidin-4-ol using recrystallization techniques. The selection of an appropriate solvent system is paramount for achieving high recovery and purity. This document outlines a systematic approach to solvent screening and provides protocols for both single-solvent and mixed-solvent recrystallization.

Physicochemical Properties of 4-(4-fluorophenyl)piperidin-4-ol

A thorough understanding of the physicochemical properties of 4-(4-fluorophenyl)piperidin-4-ol is essential for developing an effective recrystallization protocol.

PropertyValueSource
Molecular Formula C₁₁H₁₄FNO--INVALID-LINK--
Molecular Weight 195.23 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK-- (by analogy to chloro-derivative)
Melting Point Not available
Boiling Point 313.4°C at 760 mmHg--INVALID-LINK--
Solubility Modest solubility in polar organic solvents (e.g., ethanol, methanol), limited solubility in water.--INVALID-LINK-- (by analogy to chloro-derivative)

Common Impurities

The impurity profile of crude 4-(4-fluorophenyl)piperidin-4-ol can vary depending on the synthetic route. A common method for its synthesis is the Grignard reaction between 4-fluorophenylmagnesium bromide and 1-protected-4-piperidone. Potential impurities from this synthesis include:

ImpurityChemical NameReason for Presence
Starting Material1-protected-4-piperidoneIncomplete reaction.
Grignard Reagent Byproduct4,4'-DifluorobiphenylCoupling of the Grignard reagent with unreacted 4-fluorobromobenzene.
Dehydration Product4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridineAcid-catalyzed dehydration of the tertiary alcohol product during workup.
Unreacted Grignard Reagent4-Fluorophenylmagnesium bromideIncomplete reaction or excess reagent.

Solvent Selection for Recrystallization

The ideal solvent for recrystallization should exhibit high solubility for 4-(4-fluorophenyl)piperidin-4-ol at elevated temperatures and low solubility at room temperature or below. A preliminary solvent screen is recommended to identify the optimal solvent or solvent system.

Single Solvent Systems:

Based on the polarity of the target molecule and recrystallization data for analogous piperidine derivatives, the following single solvents are recommended for screening:

SolventBoiling Point (°C)Expected Solubility (Hot)Expected Solubility (Cold)Notes
Toluene 111SolubleSparingly SolubleA patent for the chloro-analog mentions recrystallization from toluene.
Ethanol 78SolubleSparingly SolubleA good general-purpose solvent for polar compounds. Often used for piperidine derivatives.[1]
Isopropanol 82SolubleSparingly SolubleSimilar properties to ethanol, can be a good alternative.
Ethyl Acetate 77Moderately SolublePoorly SolubleA patent describes recrystallization of a similar compound from ethyl acetate.[2]
Acetonitrile 82SolubleSparingly SolubleHas been used for the recrystallization of other piperidin-4-one derivatives.[1]
Water 100Very Poorly SolubleInsolubleDue to the limited solubility of the chloro-analog in water, it is unlikely to be a suitable single solvent.
Mixed Solvent Systems:

If a suitable single solvent cannot be identified, a mixed solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (anti-solvent) in which the compound is sparingly soluble. The two solvents must be miscible.

Good SolventPoor SolventRationale
Ethanol Water The compound is expected to be soluble in hot ethanol and insoluble in water. Adding water as an anti-solvent can induce crystallization.
Ethanol Hexane Hexane can be used as a non-polar anti-solvent to decrease the solubility of the polar product in ethanol.
Ethyl Acetate Hexane A common solvent mixture for compounds of intermediate polarity.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol describes the general procedure for recrystallizing 4-(4-fluorophenyl)piperidin-4-ol from a single solvent.

Materials:

  • Crude 4-(4-fluorophenyl)piperidin-4-ol

  • Selected recrystallization solvent (e.g., Toluene or Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude 4-(4-fluorophenyl)piperidin-4-ol in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar.

  • Add a small amount of the selected solvent to the flask.

  • Gently heat the mixture to the boiling point of the solvent while stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved. Note: Use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was added or insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the activated charcoal or any insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Transfer the purified crystals to a watch glass and dry them to a constant weight in a drying oven at an appropriate temperature (e.g., 50-60°C) or in a vacuum desiccator.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This protocol is suitable when a single solvent is not ideal.

Materials:

  • Crude 4-(4-fluorophenyl)piperidin-4-ol

  • Ethanol ("good" solvent)

  • Deionized Water ("poor" solvent)

  • Equipment as listed in Protocol 1

Procedure:

  • Dissolution: Dissolve the crude 4-(4-fluorophenyl)piperidin-4-ol in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise with swirling until the solution becomes faintly turbid (cloudy). The turbidity indicates the point of saturation.

  • Re-dissolution: If the solution becomes too cloudy, add a few drops of hot ethanol until the solution is clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath as described in Protocol 1.

  • Isolation, Washing, and Drying: Follow steps 9-11 from Protocol 1, using a cold ethanol/water mixture (in the same proportion as the final recrystallization mixture) to wash the crystals.

Data Presentation

The following tables summarize the expected outcomes of the recrystallization process. The quantitative data is estimated based on the properties of similar compounds and general principles of recrystallization.

Table 1: Solvent Screening Results (Qualitative)
SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on Cooling
TolueneLowHighGood
EthanolLow to ModerateHighGood
IsopropanolLow to ModerateHighGood
Ethyl AcetateLowModerate to HighFair to Good
AcetonitrileLow to ModerateHighGood
WaterVery LowVery LowPoor
Table 2: Estimated Yield and Purity after Recrystallization
Recrystallization Solvent/SystemTypical Crude Purity (%)Expected Yield (%)Expected Final Purity (%)
Toluene90-9575-85>99.0
Ethanol90-9580-90>99.0
Ethanol/Water90-9585-95>99.0

Note: Yields are highly dependent on the initial purity of the crude material and the precise execution of the protocol.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the single-solvent recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product add_solvent Add Minimum Hot Solvent start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration slow_cool Slow Cooling to RT hot_filtration->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Crystalline Product dry_crystals->end

Caption: Workflow for the purification of 4-(4-fluorophenyl)piperidin-4-ol by single-solvent recrystallization.

Logical Relationship of Impurity Removal

The following diagram illustrates the fate of different types of impurities during the recrystallization process.

Impurity_Removal crude_product Crude Product (Target + Soluble & Insoluble Impurities) dissolution Dissolution in Hot Solvent crude_product->dissolution hot_solution Hot Solution (Dissolved Target + Dissolved Soluble Impurities + Suspended Insoluble Impurities) dissolution->hot_solution hot_filtration Hot Filtration hot_solution->hot_filtration filtrate Hot Filtrate (Dissolved Target + Dissolved Soluble Impurities) hot_filtration->filtrate liquid insoluble_impurities Insoluble Impurities (Removed on filter paper) hot_filtration->insoluble_impurities solid cooling Cooling & Crystallization filtrate->cooling crystal_slurry Crystal Slurry (Solid Pure Target + Mother Liquor with Soluble Impurities) cooling->crystal_slurry cold_filtration Cold Filtration crystal_slurry->cold_filtration pure_crystals Pure Crystalline Product cold_filtration->pure_crystals solid mother_liquor Mother Liquor (Soluble Impurities) cold_filtration->mother_liquor liquid

Caption: Logical flow of impurity removal during the recrystallization process.

References

Application Note: Spectroscopic Characterization of 4-(4-Aryl)piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the spectroscopic characterization of 4-(4-aryl)piperidin-4-ol derivatives, a class of compounds with significant interest in medicinal chemistry. Due to the limited availability of experimental spectroscopic data for 4-(4-fluorophenyl)piperidin-4-ol, this application note utilizes its close structural analog, 4-(4-chlorophenyl)piperidin-4-ol, as a representative example for data presentation and interpretation. The protocols described herein are broadly applicable to this class of compounds.

Introduction

4-(4-Aryl)piperidin-4-ol scaffolds are key intermediates in the synthesis of various pharmaceutically active compounds. Their structural elucidation is a critical step in drug discovery and development, ensuring the identity and purity of synthesized molecules. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This note details the expected spectroscopic data and provides standardized protocols for the characterization of these compounds.

Disclaimer: The quantitative data presented in this document corresponds to 4-(4-chlorophenyl)piperidin-4-ol . This is due to the current lack of publicly available, experimentally-derived spectra for 4-(4-fluorophenyl)piperidin-4-ol. The chloro-analog serves as a close structural model, and similar spectral patterns are anticipated for the fluoro-derivative, with predictable variations in the aromatic region of the NMR spectra and in the mass spectrum due to the different halogen substituent.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-(4-chlorophenyl)piperidin-4-ol.

Table 1: ¹H NMR Data for 4-(4-chlorophenyl)piperidin-4-ol
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4d2HAr-H (ortho to Cl)
~7.3d2HAr-H (meta to Cl)
~4.9s1H-OH
~2.9m2HPiperidine-H (axial, adjacent to NH)
~2.7m2HPiperidine-H (equatorial, adjacent to NH)
~1.9s1H-NH
~1.7m2HPiperidine-H (axial, adjacent to C-OH)
~1.5m2HPiperidine-H (equatorial, adjacent to C-OH)

Solvent: DMSO-d₆

Table 2: ¹³C NMR Data for 4-(4-chlorophenyl)piperidin-4-ol
Chemical Shift (δ) ppmAssignment
~147.1Ar-C (quaternary, attached to C-OH)
~131.1Ar-C (quaternary, attached to Cl)
~128.2Ar-CH (meta to Cl)
~127.8Ar-CH (ortho to Cl)
~70.0C-OH (quaternary)
~45.8Piperidine-CH₂ (adjacent to NH)
~38.0Piperidine-CH₂ (adjacent to C-OH)

Solvent: DMSO-d₆

Table 3: Key IR Absorption Bands for 4-(4-chlorophenyl)piperidin-4-ol
Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3100BroadO-H stretch, N-H stretch
~3050MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch
~1600, ~1490Medium-StrongAromatic C=C stretch
~1090StrongC-O stretch
~1015StrongC-N stretch
~825Strongpara-substituted benzene C-H bend
~1000 - 900MediumC-Cl stretch region

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data for 4-(4-chlorophenyl)piperidin-4-ol
m/zRelative Intensity (%)Assignment
211/213Moderate[M]⁺ (Molecular ion peak, showing isotopic pattern for Cl)
193/195Moderate[M - H₂O]⁺
154Strong[M - C₂H₅NO]⁺
138/140Strong[Cl-C₆H₄-C(OH)]⁺ fragment
111/113Moderate[Cl-C₆H₄]⁺
96Strong[Piperidine-OH]⁺ fragment

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Pipettes and vials

Protocol:

  • Sample Preparation:

    • Weigh 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Ensure the sample is fully dissolved. If not, sonication may be used.

    • Using a pipette with a cotton plug, transfer the solution into a clean NMR tube to a height of about 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 90° pulse.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220-250 ppm.

    • Use a 30-45° pulse to reduce the relaxation delay.

    • Set the relaxation delay to 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) or KBr pellet accessory.

  • Solid sample (1-2 mg)

  • Spatula

  • Agate mortar and pestle (for KBr method)

  • KBr powder (spectroscopic grade, for KBr method)

  • Pellet press (for KBr method)

Protocol (ATR Method):

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Mass Spectrometer with an Electron Ionization (EI) source.

  • Sample (dissolved in a volatile solvent like methanol or dichloromethane).

  • Direct insertion probe or GC-MS system.

Protocol (Direct Insertion Probe with EI):

  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg) in a volatile solvent (~1 mL).

  • Probe Loading: Dip the tip of the direct insertion probe into the solution or place a small drop onto the probe tip. Allow the solvent to evaporate.

  • Instrument Setup:

    • Insert the probe into the mass spectrometer's vacuum system.

    • Set the ion source to the EI mode.

    • Set the electron energy to 70 eV.

    • Set the mass range to be scanned (e.g., m/z 40-500).

  • Data Acquisition:

    • Slowly heat the probe to volatilize the sample into the ion source.

    • Acquire mass spectra continuously as the sample evaporates.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the major fragment ions to deduce the structure.

    • For halogenated compounds, look for the characteristic isotopic patterns.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Characterization_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_analysis Data Interpretation & Finalization Synthesis Chemical Synthesis of 4-(4-Aryl)piperidin-4-ol Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation & Purity Assessment Data_Analysis->Structure_Confirmation Report Final Report & Documentation Structure_Confirmation->Report

Application Note: ¹H and ¹³C NMR Spectral Analysis of Piperidinol Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperidinol derivatives are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and drug development. Their structural scaffold is a key component in a variety of pharmacologically active agents, including analgesics, antipsychotics, and anti-tuberculosis agents.[1][2] Accurate structural elucidation and purity assessment are paramount during the synthesis and development of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, serves as an indispensable tool for the unambiguous characterization of these molecules. This application note provides detailed protocols for the synthesis of a representative piperidinol derivative and for NMR sample preparation, along with a summary of its characteristic spectral data.

Synthesis of Piperidinol Derivatives

The synthesis of aryl piperidinol derivatives can be accomplished through various established routes.[3][4] A common and effective method involves the nucleophilic ring-opening of an epoxide by a piperidine derivative.[1] This approach allows for the construction of diverse analogs by modifying either the epoxide or the piperidine starting material.

Experimental Protocol: Synthesis of an Aryl Piperidinol Derivative

This protocol is adapted from a general method for synthesizing chiral piperidinol compounds.[1]

Materials:

  • Substituted phenol or thiophenol

  • (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN)

  • 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol

  • Ethanol (EtOH)

  • Standard laboratory glassware and reflux apparatus

  • Thin-Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Step 1: Epoxide Formation

    • To a solution of a substituted phenol (1 equivalent) in acetonitrile, add cesium carbonate (1.5 equivalents).

    • Add the chiral epichlorohydrin (1.1 equivalents) to the mixture.

    • Stir the reaction mixture under reflux overnight. Monitor the reaction progress using TLC.[1]

    • Upon completion, filter the reaction mixture and wash the solid residue with acetonitrile.

    • Evaporate the filtrate under reduced pressure (in vacuo) to yield the crude chiral epoxide derivative. This crude product is often used directly in the next step without further purification.[1]

  • Step 2: Ring-Opening Reaction

    • Dissolve the crude epoxide from Step 1 in ethanol.

    • Add the desired 4-substituted-4-piperidinol, such as 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (1 equivalent).[1]

    • Stir the reaction mixture under reflux overnight. Monitor the reaction for completion by HPLC or TLC analysis.[1]

    • After the reaction is complete, cool the mixture to room temperature.

  • Step 3: Purification

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final piperidinol derivative.[1]

G cluster_0 Step 1: Epoxide Synthesis cluster_1 Step 2: Ring Opening & Coupling cluster_2 Step 3: Purification A Reactants: Substituted Phenol Chiral Epichlorohydrin Cesium Carbonate C Reaction: Reflux Overnight A->C B Solvent: Acetonitrile B->C D Workup: Filter & Evaporate C->D E Crude Epoxide Intermediate D->E H Reaction: Reflux Overnight E->H Add to Step 2 F Reactants: 4-Substituted-4-Piperidinol F->H G Solvent: Ethanol G->H I Crude Product Mixture H->I J Silica Gel Column Chromatography I->J Purify K Pure Piperidinol Derivative J->K

Caption: Synthetic workflow for an aryl piperidinol derivative.

NMR Spectral Data of a Piperidinol Derivative

The following tables summarize the characteristic ¹H and ¹³C NMR spectral data for the representative compound 4-Phenyl-4-piperidinol . Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data of 4-Phenyl-4-piperidinol
PositionChemical Shift (δ ppm)MultiplicityIntegration
Phenyl-H (ortho, meta, para)7.20 - 7.50Multiplet5H
Piperidine-H (axial, C2/C6)~2.75Multiplet2H
Piperidine-H (equatorial, C2/C6)~3.18Multiplet2H
Piperidine-H (axial, C3/C5)~1.65Multiplet2H
Piperidine-H (equatorial, C3/C5)~1.90Multiplet2H
Hydroxyl-H (-OH)VariableBroad Singlet1H
Amine-H (-NH)VariableBroad Singlet1H

Note: Data compiled from typical values for phenyl and piperidine rings. Specific shifts can be found on spectral databases.

Table 2: ¹³C NMR Spectral Data of 4-Phenyl-4-piperidinol
PositionChemical Shift (δ ppm)
Phenyl-C (quaternary, C1')~147
Phenyl-C (CH, C2'/C6')~128
Phenyl-C (CH, C4')~127
Phenyl-C (CH, C3'/C5')~125
Piperidine-C (quaternary, C4)~70
Piperidine-C (CH₂, C2/C6)~46
Piperidine-C (CH₂, C3/C5)~38

Note: Chemical shifts are approximate and based on known values for similar structures. The solvent used can influence the exact peak positions.

Protocol for NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality, high-resolution NMR spectra.

Experimental Protocol: Small Molecule NMR Sample Preparation

This protocol is a general guide for preparing samples of piperidinol derivatives for NMR analysis.[5][6]

Materials:

  • Piperidinol derivative sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[7]

  • High-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆)[5]

  • Clean, high-quality 5 mm NMR tube (unscratched and not bent)[8][9]

  • Small vial

  • Glass Pasteur pipette

  • Filter (e.g., glass wool)

  • NMR tube cap

Procedure:

  • Weighing the Sample:

    • Accurately weigh the required amount of the purified piperidinol derivative into a clean, dry vial. For routine ¹H NMR, 5-25 mg is typically sufficient. For ¹³C NMR, a more concentrated sample (50-100 mg) is recommended due to the lower sensitivity of the ¹³C nucleus.[7][8]

  • Dissolving the Sample:

    • Add the appropriate volume of deuterated solvent to the vial. For a standard 5 mm NMR tube, a volume of 0.5-0.6 mL is ideal.[5][9]

    • Gently swirl or vortex the vial to completely dissolve the sample. If necessary, gentle heating may be applied, but ensure the compound is stable at that temperature.

  • Filtering and Transfer:

    • If any particulate matter is visible, filter the solution to prevent interference with the magnetic field homogeneity (shimming).[6][8] A simple way to do this is by passing the solution through a small plug of glass wool placed inside a Pasteur pipette.

    • Using the pipette, carefully transfer the clear solution into the NMR tube, ensuring the final volume reaches a height of at least 4-5 cm from the bottom.[6][8]

  • Capping and Labeling:

    • Cap the NMR tube securely. If the sample is volatile or will be stored, wrapping a small amount of parafilm around the cap-tube joint can help prevent evaporation.[9]

    • Label the top of the NMR tube (not the body) with a unique identifier using a permanent marker.[9]

  • Final Steps:

    • Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or acetone to remove any dust or fingerprints.[9]

G A 1. Weigh Sample (5-25 mg for 1H) (50-100 mg for 13C) B 2. Dissolve in Vial (0.5-0.6 mL deuterated solvent) A->B Add solvent C 3. Filter Solution (e.g., with glass wool pipette) B->C If solids present D 4. Transfer to NMR Tube B->D If no solids C->D E 5. Cap and Label Tube D->E F 6. Clean Tube Exterior E->F G Ready for NMR Analysis F->G

Caption: Workflow for preparing a small molecule NMR sample.

References

Application Notes and Protocols for Drug Design Utilizing the 4-(4-fluorophenyl)piperidin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-fluorophenyl)piperidin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design of a diverse range of therapeutic agents. Its rigid piperidine ring, coupled with the modifiable 4-hydroxyl and 4-(4-fluorophenyl) groups, provides an excellent starting point for developing ligands with high affinity and selectivity for various biological targets. The fluorine substitution on the phenyl ring can enhance metabolic stability and binding interactions. These application notes provide a comprehensive overview of the utility of this scaffold in drug design, focusing on its application in developing modulators for key central nervous system (CNS) targets, including sigma-1 (σ1), dopamine D2, and serotonin 5-HT4 receptors, as well as its potential in addressing the pathology of Alzheimer's disease. Detailed synthetic protocols and biological evaluation methods are provided to guide researchers in the effective use of this promising scaffold.

Synthetic Protocols for Derivatization

The 4-(4-fluorophenyl)piperidin-4-ol scaffold can be readily derivatized at the piperidine nitrogen to introduce a wide array of substituents, thereby modulating the pharmacological profile of the resulting compounds. The two primary methods for this derivatization are N-alkylation and reductive amination.

Protocol 1: N-Alkylation of 4-(4-fluorophenyl)piperidin-4-ol

This protocol describes the direct alkylation of the piperidine nitrogen using an alkyl halide.

Materials:

  • 4-(4-fluorophenyl)piperidin-4-ol

  • Alkyl halide (e.g., benzyl bromide, substituted benzyl bromides)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF) or acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-(4-fluorophenyl)piperidin-4-ol (1.0 eq.) in anhydrous DMF or ACN, add potassium carbonate (2.0-3.0 eq.).

  • Add the desired alkyl halide (1.1-1.5 eq.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80°C for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated derivative.

Protocol 2: Reductive Amination of 4-(4-fluorophenyl)piperidin-4-ol

This protocol is a versatile method for introducing a variety of substituents via the reaction of an aldehyde or ketone with the piperidine nitrogen, followed by in-situ reduction.[1][2][3][4]

Materials:

  • 4-(4-fluorophenyl)piperidin-4-ol

  • Aldehyde or ketone (e.g., benzaldehyde, substituted benzaldehydes)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)[1][2]

  • 1,2-Dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-(4-fluorophenyl)piperidin-4-ol (1.0 eq.) and the desired aldehyde or ketone (1.1-1.2 eq.) in anhydrous DCE or DCM at room temperature, add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise.[1][3][4]

  • If reacting with a ketone, a catalytic amount of acetic acid (0.1 eq.) can be added.[1]

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[3][4]

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-substituted derivative.

Application in Targeting CNS Receptors

Sigma-1 (σ1) Receptor Modulators

The σ1 receptor is a unique intracellular chaperone protein implicated in various neurological disorders.[5] Derivatives of the 4-(4-fluorophenyl)piperidin-4-ol scaffold have shown high affinity for this receptor.[6][7][8]

Activation of the σ1 receptor can modulate a variety of downstream signaling pathways, including calcium signaling, ion channel function, and neuronal survival pathways.

sigma1_pathway Ligand σ1 Ligand (e.g., Piperidine Derivative) Sigma1R Sigma-1 Receptor (σ1R) (ER Membrane) Ligand->Sigma1R binds IP3R IP3 Receptor Sigma1R->IP3R modulates IonChannels Ion Channels (e.g., K⁺, Na⁺, Ca²⁺) Sigma1R->IonChannels modulates BDNF BDNF/TrkB Signaling Sigma1R->BDNF promotes Ca_ER Ca²⁺ Release from ER IP3R->Ca_ER Neuroprotection Neuroprotection & Neuronal Survival Ca_ER->Neuroprotection NeuronalExcitability Modulation of Neuronal Excitability IonChannels->NeuronalExcitability BDNF->Neuroprotection

Sigma-1 Receptor Signaling Pathway
Compound IDR (Substitution on Piperidine Nitrogen)Ki (nM) for σ1 ReceptorSelectivity (σ2/σ1)Reference
1 H---
2a Benzyl7.3> 200[7]
2b 4-Fluorobenzyl4.8> 200[7]
2c 4-Chlorobenzyl5.2> 200[7]
2d 4-Bromobenzyl14.2> 100[7]
2e 4-Methylbenzyl3.9> 200[7]
2f 4-Methoxybenzyl4.1> 200[7]

This protocol determines the binding affinity (Ki) of a test compound for the σ1 receptor by measuring the displacement of a specific radioligand.[9][10]

Materials:

  • Guinea pig brain membranes (or membranes from cells expressing human σ1 receptors)

  • --INVALID-LINK---Pentazocine (Radioligand)[9]

  • Unlabeled (+)-Pentazocine or Haloperidol (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Test compounds (derivatives of 4-(4-fluorophenyl)piperidin-4-ol)

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of test compound solution (or buffer for total binding, or unlabeled ligand for non-specific binding), and 25 µL of --INVALID-LINK---pentazocine solution (final concentration ~5 nM).[11]

  • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 100-200 µg of protein). The final assay volume is 200 µL.

  • Incubate the plate at 37°C for 150 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B), followed by washing with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ values from competition curves and calculate the Ki values using the Cheng-Prusoff equation.

Dopamine D2 Receptor Modulators

The dopamine D2 receptor is a primary target for antipsychotic medications. The 4-(4-fluorophenyl)piperidin-4-ol scaffold can be elaborated to generate potent D2 receptor antagonists.

Dopamine D2 receptors are Gαi/o-coupled GPCRs. Their activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of downstream effectors like protein kinase A (PKA).

d2_pathway Ligand D2 Antagonist (Piperidine Derivative) D2R Dopamine D2 Receptor Ligand->D2R blocks Gi Gαi/o D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP ATP ATP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates targets

Dopamine D2 Receptor Signaling Pathway
Compound IDR (Substitution on Piperidine Nitrogen)Ki (nM) for D2 ReceptorEC₅₀ (nM) / IC₅₀ (nM)Reference
3a 4,4-difluoro-3-(phenoxymethyl)--[12]
3b (related scaffold)0.3 (D4)-[12]
4a (arylpiperazine derivative)<10 (D3)-[13]

(Note: Specific data for direct derivatives of 4-(4-fluorophenyl)piperidin-4-ol targeting the D2 receptor is limited in the provided search results. The table includes data from closely related scaffolds for illustrative purposes.)

This assay measures the ability of a test compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing the D2 receptor.[14][15][16][17][18]

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D2 receptor.[16]

  • Dopamine or another D2 agonist (e.g., quinpirole).

  • Forskolin (to stimulate adenylyl cyclase).

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).[14][15][17]

  • Cell culture medium and reagents.

Procedure:

  • Seed the D2-expressing cells in a 96-well plate and grow to confluency.

  • Pre-incubate the cells with various concentrations of the test compound (potential antagonist) for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of a D2 agonist (e.g., dopamine at its EC₈₀) in the presence of forskolin for 15-30 minutes at 37°C.[16]

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate dose-response curves for the antagonist to determine its IC₅₀ value.

Application in Alzheimer's Disease Research

The 4-(4-fluorophenyl)piperidin-4-ol scaffold is a promising starting point for developing multi-target ligands for Alzheimer's disease (AD), targeting aspects like amyloid-beta (Aβ) aggregation, tau phosphorylation, and cognitive enhancement through receptors like 5-HT4.

Activation of the 5-HT4 receptor can promote the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the release of the neuroprotective soluble APPα (sAPPα) fragment.[19][20][21]

5-HT4 receptors are Gαs-coupled, and their activation stimulates adenylyl cyclase, leading to increased cAMP and PKA activation, which in turn promotes α-secretase activity.

sAPPalpha_pathway Ligand 5-HT4 Agonist (Piperidine Derivative) HT4R 5-HT4 Receptor Ligand->HT4R activates Gs Gαs HT4R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP ATP ATP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates AlphaSecretase α-Secretase (ADAM10) PKA->AlphaSecretase activates APP APP AlphaSecretase->APP cleaves sAPPalpha sAPPα Release (Neuroprotective) APP->sAPPalpha

5-HT4 Receptor-Mediated sAPPα Release

This assay measures the effect of a compound on the release of sAPPα from cells.[19][22][23]

Materials:

  • Cell line co-expressing human APP and the human 5-HT4 receptor (e.g., HEK293 or CHO cells).[19]

  • Test compounds (5-HT4 agonists).

  • Serum-free cell culture medium.

  • ELISA kit for human sAPPα or Western blotting reagents.[19]

Procedure:

  • Plate the cells and grow them to 80-90% confluency.

  • Replace the growth medium with serum-free medium and incubate for 12-24 hours.

  • Treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours).[19]

  • Collect the cell culture medium.

  • Quantify the amount of sAPPα in the medium using a specific ELISA kit or by Western blotting followed by densitometry.

  • Normalize the sAPPα levels to the total protein concentration in the corresponding cell lysates.

The 4-(4-fluorophenyl)piperidin-4-ol scaffold can be modified to develop inhibitors of Aβ peptide aggregation, a key pathological hallmark of AD.

This is a common in vitro assay to screen for inhibitors of Aβ fibrillization.[24][25][26][27][28]

Materials:

  • Synthetic Aβ₁₋₄₂ peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)[24]

  • Test compounds

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~482-490 nm)[24][25][26]

Procedure:

  • Prepare a stock solution of Aβ₁₋₄₂ peptide.

  • Prepare a working solution of ThT in phosphate buffer.[24]

  • In a 96-well plate, mix the Aβ₁₋₄₂ peptide solution with the test compound at various concentrations.

  • Add the ThT working solution to each well.

  • Incubate the plate at 37°C with continuous or intermittent shaking to promote aggregation.

  • Monitor the fluorescence intensity over time. An increase in fluorescence indicates Aβ fibril formation.

  • Inhibitors of aggregation will show a reduced rate and/or extent of fluorescence increase compared to the vehicle control.

Hyperphosphorylation of the tau protein is another key feature of AD. The 4-(4-fluorophenyl)piperidin-4-ol scaffold can be used to design inhibitors of kinases involved in tau phosphorylation, such as GSK-3β.

This protocol quantifies changes in tau phosphorylation at specific epitopes in a cellular model.[5][29][30][31][32]

Materials:

  • A suitable neuronal cell line (e.g., SH-SY5Y or U2OS) that expresses tau.[30][31]

  • Test compounds.

  • Lysis buffer containing protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-tau (e.g., AT8, AT180) and anti-total-tau.[5][29]

  • HRP-conjugated secondary antibody.

  • SDS-PAGE and Western blotting equipment and reagents.

  • Chemiluminescence detection system.

Procedure:

  • Culture the cells and treat them with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the total protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody specific for a phosphorylated tau epitope overnight at 4°C.[5]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate.

  • Strip the membrane and re-probe with an antibody against total tau to normalize the phospho-tau signal.

  • Quantify the band intensities using densitometry to determine the ratio of phosphorylated tau to total tau.

Conclusion

The 4-(4-fluorophenyl)piperidin-4-ol scaffold represents a highly valuable starting point for the design and synthesis of novel drug candidates, particularly for CNS disorders. Its synthetic tractability allows for the creation of diverse chemical libraries that can be screened against a wide range of biological targets. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs, from initial synthesis and derivatization to comprehensive biological evaluation. The development of modulators for σ1, dopamine D2, and 5-HT4 receptors, as well as multi-target agents for Alzheimer's disease, highlights the broad therapeutic potential of compounds derived from this versatile chemical framework.

References

Application Notes and Protocols: Derivatization of 4-(4-fluorophenyl)piperidin-4-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-fluorophenyl)piperidin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a wide range of biologically active compounds. Derivatization of this core, primarily at the piperidine nitrogen, allows for the fine-tuning of pharmacological properties, leading to potent and selective ligands for various biological targets. This document provides detailed application notes and experimental protocols for the synthesis of 4-(4-fluorophenyl)piperidin-4-ol derivatives and their subsequent evaluation in key biological assays, with a focus on their activity as sigma-1 receptor modulators.

The primary biological target for many derivatives of this scaffold is the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] Sigma-1 receptor ligands have shown therapeutic potential in a variety of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[1][2] One of the key downstream effects of sigma-1 receptor activation is the modulation of brain-derived neurotrophic factor (BDNF) secretion, a critical neurotrophin involved in neuronal survival, plasticity, and neurogenesis.[1][3][4]

These application notes will guide researchers through the synthesis of a representative N-substituted derivative, followed by detailed protocols for assessing its binding affinity to the sigma-1 receptor and its functional effect on BDNF release from astrocytes.

Data Presentation: Biological Activity of 4-(4-fluorophenyl)piperidin-4-ol Derivatives

The following tables summarize the in vitro biological data for a series of N-substituted 4-(4-fluorophenyl)piperidin-4-ol and related analogs. This data highlights the structure-activity relationships (SAR) for sigma-1 (σ1) and sigma-2 (σ2) receptor binding affinities, as well as selectivity for the dopamine D2 receptor.

Compound N-Substituent σ1 Receptor Ki (nM) σ2 Receptor Ki (nM) D2 Receptor Ki (nM) σ2/σ1 Selectivity Ratio
1 H----
2 Benzyl3.2[5]>1000[5]->312
3 4-Methoxybenzyl2.7[6][7]102.6[6][7]-38
4 4-(2-Fluoroethoxy)benzyl2.6[6][7]486.2[6][7]-187
5 4-Fluorobenzyl----
Reduced Haloperidol 4-(4-chlorophenyl)-4-hydroxybutyl1.3[3]134[3]>500[3]103
Haloperidol 4-(4-chlorophenyl)-4-oxobutyl2.5[5]2.5[5]0.89[3]1

Table 1: Receptor Binding Affinities (Ki) of N-Substituted 4-(4-fluorophenyl)piperidin-4-ol Analogs.

Compound Assay Cell Type EC50 / Effect
4-PPBP (agonist) BDNF ReleaseHuman Astrocytic Glial CellsIncreased BDNF secretion[1][3]
(+)-SKF10047 (agonist) BDNF ReleaseHuman Astrocytic Glial CellsIncreased BDNF secretion[1][3]
Reduced Haloperidol BDNF ReleaseHuman Astrocytic Glial CellsIncreased BDNF secretion[1][3]
(+)-Pentazocine (agonist) BDNF ReleaseOptic Nerve Head Astrocytes3 µM treatment for 24h significantly increased secreted BDNF[8]

Table 2: Functional Activity of Sigma-1 Receptor Ligands.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 4-(4-fluorophenyl)piperidin-4-ol Derivatives

This protocol details the N-alkylation of 4-(4-fluorophenyl)piperidin-4-ol with a substituted benzyl halide, a common method for synthesizing derivatives of this scaffold.

Materials and Reagents:

  • 4-(4-fluorophenyl)piperidin-4-ol

  • Substituted benzyl bromide (e.g., 4-methoxybenzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred solution of 4-(4-fluorophenyl)piperidin-4-ol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add the substituted benzyl bromide (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the sigma-1 receptor using [³H]-(+)-pentazocine as the radioligand.

Materials and Reagents:

  • Guinea pig brain membrane preparation (source of sigma-1 receptors)

  • [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)

  • Haloperidol (for defining non-specific binding)

  • Test compounds (derivatives of 4-(4-fluorophenyl)piperidin-4-ol)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the Tris-HCl buffer.

  • In a 96-well plate, add 50 µL of Tris-HCl buffer, 50 µL of the test compound dilution (or buffer for total binding, or 10 µM haloperidol for non-specific binding), and 50 µL of the guinea pig brain membrane preparation.

  • Add 50 µL of [³H]-(+)-pentazocine (final concentration ~1-2 nM) to each well.

  • Incubate the plate at 37°C for 150 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Tris-HCl buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Brain-Derived Neurotrophic Factor (BDNF) Release Assay

This protocol outlines an in vitro assay to measure the effect of test compounds on BDNF secretion from cultured astrocytes using an enzyme-linked immunosorbent assay (ELISA).

Materials and Reagents:

  • Primary astrocyte cultures or a human astrocytic glial cell line (e.g., CCF-STTG1)

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • Test compounds

  • BDNF ELISA kit (commercially available)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (if measuring intracellular BDNF)

  • Microplate reader

Procedure:

  • Plate astrocytes in 24-well plates and grow to confluency.

  • Replace the culture medium with fresh serum-free medium.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control) for 24 hours.

  • Collect the conditioned medium from each well.

  • (Optional) Lyse the cells to measure intracellular BDNF levels.

  • Perform the BDNF ELISA on the collected conditioned media (and cell lysates, if applicable) according to the manufacturer's instructions. A typical sandwich ELISA procedure involves:

    • Adding standards and samples to wells pre-coated with a capture antibody.

    • Incubating to allow BDNF to bind.

    • Washing the wells and adding a biotinylated detection antibody.

    • Incubating and washing again.

    • Adding streptavidin-HRP conjugate.

    • Incubating and washing.

    • Adding a substrate solution (e.g., TMB) and stopping the reaction.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Generate a standard curve and determine the concentration of BDNF in each sample.

  • Express the results as a percentage of the vehicle control and determine the EC₅₀ value for BDNF release for each active compound.

Mandatory Visualization

G Experimental Workflow for Derivatization and Screening cluster_synthesis Synthesis and Purification cluster_screening Biological Screening start 4-(4-fluorophenyl)piperidin-4-ol reagents Substituted Benzyl Halide, K2CO3, DMF reaction N-Alkylation Reaction start->reaction reagents->reaction purification Purification (Column Chromatography) reaction->purification product N-Substituted Derivative purification->product binding_assay Sigma-1 Receptor Binding Assay product->binding_assay functional_assay BDNF Release Assay (Astrocytes) product->functional_assay data_analysis Data Analysis (Ki, EC50) binding_assay->data_analysis functional_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: Workflow for synthesis and screening of piperidine derivatives.

G Sigma-1 Receptor Signaling Pathway agonist Sigma-1 Agonist (e.g., Piperidine Derivative) s1r Sigma-1 Receptor (ER) agonist->s1r activates ip3r IP3 Receptor s1r->ip3r modulates ca_release Ca2+ Mobilization ip3r->ca_release leads to bdnf_secretion BDNF Secretion ca_release->bdnf_secretion triggers neuronal_support Neuronal Survival & Plasticity bdnf_secretion->neuronal_support promotes

Caption: Sigma-1 receptor signaling leading to BDNF secretion.

References

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride, a key intermediate in pharmaceutical synthesis. The method was developed and subsequently validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is intended for researchers, scientists, and drug development professionals requiring a precise and accurate method for the quantification and purity assessment of this compound.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled to ensure the quality, safety, and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of chemical compounds. The presence of a fluorophenyl group in the target molecule provides a chromophore, making UV detection a suitable and straightforward approach for quantification.[1] This application note provides a comprehensive protocol for a stability-indicating RP-HPLC method, ensuring that the analytical procedure is fit for its intended purpose.

Experimental Workflow

The development and validation of the analytical method followed a structured workflow, as depicted in the diagram below.

Method Development and Validation Workflow cluster_dev Development Phase cluster_val Validation Phase A Method Development B Method Optimization A->B Refinement C Method Validation (ICH Q2(R1)) B->C Optimized Method D Routine Analysis & Quality Control C->D Validated Method

Caption: Overall workflow for the HPLC method development and validation.

Materials and Methods

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector was used.

Chemicals and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (analytical grade)

Chromatographic Conditions

The separation was achieved on a C18 reversed-phase column. The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 225 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water was prepared in a 40:60 volume/volume ratio, filtered through a 0.45 µm membrane filter, and degassed.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for linearity, accuracy, and precision studies.

Logical Relationship of Key HPLC Parameters

The optimization of the HPLC method involves the careful consideration of several interconnected parameters to achieve the desired separation.

HPLC Parameter Relationships MobilePhase Mobile Phase (Composition, pH) Resolution Peak Resolution MobilePhase->Resolution RetentionTime Retention Time MobilePhase->RetentionTime Column Stationary Phase (C18) Column->Resolution Column->RetentionTime FlowRate Flow Rate FlowRate->RetentionTime PeakShape Peak Shape FlowRate->PeakShape Temperature Temperature Temperature->RetentionTime Temperature->PeakShape

Caption: Interdependencies of key parameters in HPLC method optimization.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters: specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3][4]

Validation Workflow

Validation Workflow Start Start Validation Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Sequential workflow for the validation of the analytical method.

Experimental Protocols and Results

1. System Suitability

System suitability tests were performed before each validation run to ensure the HPLC system was performing adequately.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 21.15
Theoretical Plates (N) N > 20007850
%RSD of Peak Area ≤ 2.0% (n=6)0.85%
%RSD of Retention Time ≤ 1.0% (n=6)0.25%

2. Specificity

The specificity of the method was evaluated by analyzing blank (mobile phase), placebo, and standard solution chromatograms. The retention time of the analyte was compared, and no interference from the blank or placebo was observed at the retention time of 4-(4-fluorophenyl)piperidin-4-ol.

3. Linearity and Range

Linearity was assessed by analyzing seven concentrations of the standard solution ranging from 50 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 50 - 150 µg/mL
Regression Equation y = 45872x + 12345
Correlation Coefficient (r²) 0.9998

4. Accuracy

Accuracy was determined by the recovery method, spiking a known amount of the analyte into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was analyzed in triplicate.

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80%8079.8499.80%0.75%
100%100100.52100.52%0.62%
120%120119.4099.50%0.88%

5. Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of the 100 µg/mL standard solution were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day.

Precision Type% RSD of Peak Area% RSD of Retention Time
Repeatability (n=6) 0.92%0.31%
Intermediate (n=6) 1.15%0.45%

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

7. Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters. The system suitability parameters were checked after each variation.

Parameter VariedVariationResult
Flow Rate (± 0.1 mL/min) 0.9 and 1.1System suitability criteria met
Column Temperature (± 2°C) 28°C and 32°CSystem suitability criteria met
Mobile Phase Composition (± 2% Acetonitrile) 38:62 and 42:58System suitability criteria met

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, rapid, specific, accurate, and precise. The method was successfully validated according to ICH guidelines and is suitable for routine quality control analysis and stability studies of the compound. The comprehensive data presented in this application note provides a solid foundation for the implementation of this method in a laboratory setting.

References

Application of 4-(4-fluorophenyl)piperidin-4-ol in Neuroleptic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-fluorophenyl)piperidin-4-ol is a key building block in the synthesis of a class of neuroleptic (antipsychotic) drugs, most notably those belonging to the butyrophenone series. The piperidine scaffold is a common feature in many centrally acting pharmaceuticals, and the specific substitution pattern of this precursor makes it particularly suitable for targeting dopamine D2 receptors, a primary mechanism of action for many antipsychotic medications. The fluorine atom on the phenyl ring can modulate the compound's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles of the final drug substance.

This document provides detailed application notes on the use of 4-(4-fluorophenyl)piperidin-4-ol in the synthesis of neuroleptics, including a representative experimental protocol for the synthesis of a fluorinated analog of Haloperidol, a potent butyrophenone antipsychotic. Additionally, it outlines the underlying pharmacology by visualizing the dopamine D2 receptor signaling pathway.

Dopamine D2 Receptor Signaling Pathway and Antagonism by Butyrophenone Neuroleptics

Butyrophenone neuroleptics, synthesized from precursors like 4-(4-fluorophenyl)piperidin-4-ol, primarily exert their antipsychotic effects by acting as antagonists at the dopamine D2 receptor. In psychotic disorders such as schizophrenia, an overactivity of the mesolimbic dopamine pathway is hypothesized to be responsible for the positive symptoms (e.g., hallucinations, delusions). By blocking D2 receptors in this pathway, these drugs can alleviate these symptoms. The following diagram illustrates the simplified signaling cascade upon D2 receptor activation and its inhibition by a neuroleptic agent.

Dopamine_D2_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates Targets Neuroleptic Butyrophenone Neuroleptic Neuroleptic->D2R Blocks

Dopamine D2 Receptor Antagonism by Butyrophenones.

Experimental Protocols

The primary synthetic route to butyrophenone neuroleptics utilizing 4-(4-fluorophenyl)piperidin-4-ol is through N-alkylation. This involves the reaction of the secondary amine of the piperidine ring with a suitable alkylating agent, typically a 4-halo-butyrophenone derivative.

General Experimental Workflow for Butyrophenone Synthesis

The synthesis can be broken down into a straightforward workflow, as depicted in the diagram below.

Synthesis_Workflow Start Starting Materials: 4-(4-fluorophenyl)piperidin-4-ol 4-chloro-1-(4-fluorophenyl)butan-1-one Reaction N-Alkylation Reaction (Base, Solvent, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, MP) Purification->Characterization Final_Product Final Product: 4-(4-fluorophenyl)-1-[4-(4-fluorophenyl) -4-oxobutyl]piperidin-4-ol Characterization->Final_Product

General workflow for butyrophenone synthesis.
Protocol: Synthesis of 4-(4-fluorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-ol (A Fluorinated Haloperidol Analog)

This protocol describes a representative procedure for the N-alkylation of 4-(4-fluorophenyl)piperidin-4-ol. This method is analogous to the synthesis of Haloperidol.

Materials:

  • 4-(4-fluorophenyl)piperidin-4-ol

  • 4-chloro-1-(4-fluorophenyl)butan-1-one

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI) (catalytic amount)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O), deionized

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-(4-fluorophenyl)piperidin-4-ol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents) and a catalytic amount of potassium iodide.

  • Add 4-chloro-1-(4-fluorophenyl)butan-1-one (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure product.

Characterization:

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes the expected data for the synthesis of 4-(4-fluorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-ol. Note: The values presented are illustrative and may vary based on specific reaction conditions and purification efficiency.

ParameterExpected Value/Data
Reactant 1 4-(4-fluorophenyl)piperidin-4-ol
Reactant 2 4-chloro-1-(4-fluorophenyl)butan-1-one
Product 4-(4-fluorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-ol
Molecular Formula C₂₁H₂₃F₂NO₂
Molecular Weight 375.41 g/mol
Yield 75-85% (illustrative)
Melting Point To be determined experimentally
¹H NMR Characteristic peaks for aromatic and aliphatic protons should be observed.
¹³C NMR Characteristic peaks for aromatic, aliphatic, and carbonyl carbons should be observed.
Mass Spectrometry [M+H]⁺ peak at m/z 376.17 (calculated)

Conclusion

4-(4-fluorophenyl)piperidin-4-ol is a valuable and versatile precursor for the synthesis of butyrophenone-type neuroleptics. The N-alkylation reaction described provides a reliable method for the construction of the core structure of these antipsychotic agents. The fluorination on the phenyl ring offers potential advantages in drug development by influencing the pharmacokinetic properties of the final compound. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.

Application Notes and Protocols for Radioligand Binding Assays Using Piperidinol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidinol compounds represent a versatile class of molecules with significant therapeutic potential, often targeting G-protein coupled receptors (GPCRs) such as muscarinic acetylcholine and opioid receptors. Understanding the binding characteristics of these compounds to their receptor targets is a cornerstone of drug discovery and development. Radioligand binding assays are a sensitive and robust method for determining the affinity, density, and selectivity of ligands for their receptors.[1] This document provides detailed protocols for conducting saturation and competition radioligand binding assays using piperidinol-based compounds, along with data presentation and visualization of relevant signaling pathways.

Data Presentation: Quantitative Binding Data

The following tables summarize key quantitative data from radioligand binding assays involving piperidinol-related compounds and their primary targets, the muscarinic receptors.

Table 1: Saturation Binding Parameters for Muscarinic Radioligands

This table presents the equilibrium dissociation constant (Kd) and maximum receptor density (Bmax) for various tritiated radioligands commonly used to label muscarinic receptor subtypes. A lower Kd value indicates higher binding affinity.

RadioligandReceptor Subtype(s)Tissue/Cell LineKd (nM)Bmax (fmol/mg protein or pmol/mg protein)Reference
[³H]-N-Methylscopolamine ([³H]-NMS)Non-selective MuscarinicCultured Rat Neostriatal Neurons0.089187 fmol/mg protein[2]
[³H]-N-Methylscopolamine ([³H]-NMS)M2 and M3Primary Culture of Cerebellar Granule Cells0.128 ± 0.011.85 ± 0.01 pmol/mg protein[3]
[³H]-PirenzepineM1Rat Cerebral Cortex2-894.6 fmol/mg tissue[4]
[³H]-4-DAMPM3 (high affinity), M1 (lower affinity)Rat Hippocampus Homogenates< 1 (high), > 50 (low)45-152 (high), 263-929 (low) fmol/mg protein[5]
[³H]-4-DAMPM3Rat Submaxillary Gland0.2-[6]

Table 2: Inhibition Constants (Ki) of Unlabeled Piperidinol and Related Compounds at Muscarinic Receptors

This table displays the inhibition constant (Ki) for several unlabeled compounds, including those with a piperidinol moiety, determined through competition binding assays against a specific radioligand. A lower Ki value signifies a higher affinity of the compound for the receptor.

Unlabeled CompoundReceptor SubtypeRadioligandKi (nM)Reference
PirenzepineM1[³H]-NMS62[2]
AF-DX 116M1[³H]-NMS758[2]
AtropineM1[³H]-NMS0.6[2]
PirenzepineM2/M3[³H]-NMS273 ± 13[3]
Methoctramine (high affinity site)M2[³H]-NMS31 ± 5[3]
Methoctramine (low affinity site)M3[³H]-NMS2,620 ± 320[3]
TrihexyphenidylM1[³H]-Pirenzepine~3.7-14[7]
DicyclomineM1[³H]-Pirenzepine~3.7-14[7]

Experimental Protocols

Detailed methodologies for saturation and competition radioligand binding assays are provided below. These protocols are generalized and may require optimization based on the specific receptor, radioligand, and experimental setup.

Protocol 1: Saturation Binding Assay

Objective: To determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand.

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the muscarinic receptor of interest.

  • Radioligand: e.g., [³H]-N-Methylscopolamine ([³H]-NMS).

  • Non-specific Binding Control: A high concentration of an unlabeled antagonist, e.g., 1 µM Atropine.[8]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration System: Cell harvester and glass fiber filters (e.g., GF/C).

  • Scintillation Cocktail.

  • Liquid Scintillation Counter.

Procedure:

  • Radioligand Dilutions: Prepare a series of 8-12 concentrations of the radioligand in assay buffer. The concentration range should span from approximately 0.1 to 10 times the expected Kd.

  • Plate Setup: In a 96-well plate, set up triplicate wells for each concentration for:

    • Total Binding: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB): Add 50 µL of the non-specific binding ligand (e.g., 1 µM Atropine).

  • Add Radioligand: Add 50 µL of each radioligand dilution to the respective total binding and NSB wells.

  • Add Membranes: Thaw the membrane preparation and dilute to the desired protein concentration (e.g., 5-20 µg of protein per well) in assay buffer. Initiate the binding reaction by adding 150 µL of the diluted membrane suspension to all wells. The final assay volume will be 250 µL.

  • Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration through a pre-soaked glass fiber filter mat using a cell harvester.

  • Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.[9]

  • Counting: Dry the filter mat, add scintillation cocktail, and quantify the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding for each radioligand concentration.

  • Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).

  • Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.

Protocol 2: Competition Binding Assay

Objective: To determine the affinity (Ki) of an unlabeled test compound (e.g., a piperidinol derivative) by measuring its ability to displace a known radioligand.

Materials:

  • Same as for the Saturation Binding Assay.

  • Test Compound: The unlabeled piperidinol compound of interest.

Procedure:

  • Test Compound Dilutions: Prepare a series of 10-12 concentrations of the test compound in assay buffer.

  • Radioligand Preparation: Prepare a single concentration of the radioligand, typically at or near its Kd value, in assay buffer.

  • Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 150 µL of membranes.

    • Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of a high concentration of an unlabeled antagonist (e.g., 1 µM Atropine), and 150 µL of membranes.

    • Competition: 50 µL of radioligand, 50 µL of each test compound dilution, and 150 µL of membranes.

  • Incubation, Filtration, Washing, and Counting: Follow the same steps as described in the Saturation Binding Assay protocol.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Visualizations

Signaling Pathways

Piperidinol compounds frequently target muscarinic and opioid receptors, both of which are G-protein coupled receptors that initiate complex intracellular signaling cascades upon activation.

Muscarinic_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) Acetylcholine->mAChR Gq_11 Gq/11 mAChR->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 induces PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Opioid_Receptor_Signaling cluster_extracellular_opioid Extracellular cluster_membrane_opioid Plasma Membrane cluster_intracellular_opioid Intracellular Opioid_Agonist Opioid_Agonist Opioid_Receptor Opioid Receptor (μ, δ, κ) Opioid_Agonist->Opioid_Receptor Gi_o Gi/o Opioid_Receptor->Gi_o activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits Ion_Channels Ion Channel Modulation Gi_o->Ion_Channels modulates cAMP cAMP AC->cAMP (from ATP) ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Ion_Channels->Neuronal_Inhibition Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep 1. Prepare Receptor Membranes Plate_Setup 4. Set up 96-well Plate (Total, NSB, Competition) Membrane_Prep->Plate_Setup Radioligand_Dil 2. Prepare Radioligand Dilutions Radioligand_Dil->Plate_Setup Compound_Dil 3. Prepare Test Compound Dilutions (for competition assay) Compound_Dil->Plate_Setup Incubation 5. Incubate to Reach Equilibrium Plate_Setup->Incubation Filtration 6. Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing 7. Wash Filters Filtration->Washing Counting 8. Scintillation Counting Washing->Counting Analysis 9. Data Analysis (Calculate Kd, Bmax, Ki) Counting->Analysis

References

Application Notes and Protocols for X-ray Crystallography of Piperidinol Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidinol hydrochloride salts are a significant class of compounds in medicinal chemistry and drug development. The piperidinol moiety is a key pharmacophore in numerous biologically active molecules. The three-dimensional atomic arrangement of these compounds, including their stereochemistry and conformation, is critical to their pharmacological activity and physicochemical properties. X-ray crystallography is the definitive method for elucidating the precise solid-state structure of these salts, providing invaluable insights for structure-activity relationship (SAR) studies, rational drug design, and solid-state characterization.

These application notes provide a comprehensive overview of the single-crystal X-ray diffraction (SCXRD) procedure for piperidinol hydrochloride salts, from crystal growth to structure elucidation. The protocols outlined below are intended to serve as a detailed guide for researchers in obtaining high-quality crystallographic data for this class of compounds.

Data Presentation: Crystallographic Parameters of Piperidinol Derivatives

The following table summarizes key crystallographic parameters for a selection of piperidinol derivatives and related compounds to provide a comparative reference. Obtaining high-quality single crystals of piperidinol hydrochloride salts can be challenging, and thus, data for a wide range of simple salts is not always readily available. The presented data showcases the diversity in crystal systems and unit cell parameters that can be observed.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
4-(4-Chlorophenyl)-4-hydroxypiperidineC₁₁H₁₄ClNOMonoclinicP2₁/c10.953(2)11.245(2)9.278(2)108.31(3)1084.1(4)4[1]
4-Hydroxypiperidine (Polymorph 1)C₅H₁₁NOTetragonalP-42₁c12.029512.02958.0824901167.58[2]
4-Hydroxypiperidine (Polymorph 2)C₅H₁₁NOTetragonalP-42₁c12.029512.02958.0824901167.58[2]
Dimethyl cis-4-hydroxymethylpiperidine-2,6-dicarboxylateC₁₀H₁₇NO₅MonoclinicP2/c9.1403(4)7.9153(3)16.0199(6)90.503(4)1158.97(8)4[3]
Alectinib HydrochlorideC₃₀H₃₅ClN₄O₂MonoclinicP2₁/n20.3941(9)10.4451(4)12.6842(5)93.113(1)2698.0(2)4[4]

Experimental Protocols

The determination of the crystal structure of piperidinol hydrochloride salts by single-crystal X-ray diffraction involves a multi-step process. The following protocols provide a detailed methodology for each key stage.

Protocol 1: Salt Formation and Purification
  • Salt Formation:

    • Dissolve the parent piperidinol compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

    • Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in diethyl ether or as concentrated aqueous HCl) dropwise to the stirred solution.

    • The piperidinol hydrochloride salt will typically precipitate as a solid.

    • Continue stirring for an additional 30 minutes to ensure complete reaction.

  • Purification:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of the cold solvent used for precipitation to remove any unreacted starting material.

    • Dry the purified salt under vacuum. The purity of the bulk material should be confirmed by techniques such as NMR spectroscopy and melting point analysis before proceeding to crystallization.

Protocol 2: Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is crucial and may require empirical optimization.

a) Slow Evaporation:

  • Dissolve the purified piperidinol hydrochloride salt in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethanol/water) to form a near-saturated solution.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap that is not airtight, or with parafilm perforated with a few small holes, to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

b) Vapor Diffusion:

  • Hanging Drop:

    • Dissolve the salt in a small volume (1-2 µL) of a "good" solvent (e.g., methanol) to create a concentrated solution.

    • Place this drop on a siliconized glass coverslip.

    • Invert the coverslip and seal it over a reservoir well containing a "poor" solvent (an anti-solvent in which the salt is less soluble, e.g., diethyl ether or acetone).

    • The vapor of the anti-solvent will slowly diffuse into the drop, reducing the solubility of the salt and inducing crystallization.

  • Sitting Drop:

    • Similar to the hanging drop method, but the drop of the salt solution is placed on a post within the sealed well containing the anti-solvent.

c) Slow Cooling:

  • Prepare a saturated solution of the piperidinol hydrochloride salt in a suitable solvent at an elevated temperature.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature. This can be achieved by placing the flask in a Dewar flask filled with warm water.

  • Further cooling in a refrigerator or cold room can help to maximize the yield of crystals.

Protocol 3: Crystal Mounting and Data Collection
  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select a single crystal with well-defined faces and without visible defects. The ideal crystal size is typically in the range of 0.1-0.3 mm in each dimension.

    • Carefully mount the selected crystal on a cryoloop using a small amount of cryoprotectant oil (e.g., paratone-N).

    • Attach the loop to a goniometer head.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.

    • Based on the crystal quality and unit cell, devise a data collection strategy to ensure a complete and redundant dataset is collected.

    • Execute the full data collection, which involves rotating the crystal and collecting a series of diffraction images.

Protocol 4: Structure Solution and Refinement
  • Data Processing:

    • The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

    • The output is a reflection file containing the Miller indices (h,k,l) and the corresponding intensities and standard uncertainties.

  • Structure Solution:

    • The processed data is used to determine the initial phases of the structure factors. For small molecules like piperidinol hydrochloride salts, direct methods are typically successful.

    • This initial solution provides a preliminary electron density map.

  • Structure Refinement:

    • An initial atomic model is built into the electron density map.

    • The atomic positions and displacement parameters are refined against the experimental data using least-squares methods.

    • Difference Fourier maps are used to locate missing atoms, such as hydrogen atoms, which are then included in the model.

    • The final refined model is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit).

Visualizations

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Piperidinol salt_formation Salt Formation (HCl) synthesis->salt_formation purification Purification salt_formation->purification slow_evap Slow Evaporation purification->slow_evap vapor_diff Vapor Diffusion purification->vapor_diff slow_cool Slow Cooling purification->slow_cool mounting Crystal Mounting slow_evap->mounting vapor_diff->mounting slow_cool->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation structure_refinement->validation

Caption: Overall workflow for the X-ray crystallography of piperidinol hydrochloride salts.

Logical Relationship in Structure-Based Drug Design

drug_design_logic start Identify Biological Target synthesis Synthesize Piperidinol Hydrochloride Library start->synthesis crystallography X-ray Crystallography synthesis->crystallography structure 3D Structure Determination crystallography->structure sar Structure-Activity Relationship (SAR) Analysis structure->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Refinement candidate Drug Candidate optimization->candidate

Caption: Role of X-ray crystallography in the iterative cycle of structure-based drug design.

References

Troubleshooting & Optimization

Technical Support Center: Grignard Reaction with 4-Fluorophenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reaction involving 4-fluorophenylmagnesium bromide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and use of 4-fluorophenylmagnesium bromide, focusing on the identification and minimization of side products.

Q1: My Grignard reaction with 4-fluorobromobenzene is sluggish or fails to initiate. What are the likely causes and how can I fix this?

A1: Failure to initiate is a common issue in Grignard reactions. The primary cause is often the passivation of the magnesium surface by a layer of magnesium oxide.

Possible Causes & Solutions:

  • Poor Quality Magnesium: The purity and physical form of the magnesium are critical. Use high-purity (99.9% or higher) magnesium turnings with a large surface area.[1] If the magnesium appears dull, it is likely oxidized.

  • Insufficient Activation: The passivating oxide layer must be removed.

    • Mechanical Activation: Vigorously stir the dry magnesium turnings before adding the solvent to break up the oxide layer.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent.[2] The disappearance of the iodine's color or the evolution of gas bubbles indicates activation.

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously flame-dried or oven-dried and assembled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.[2]

Q2: I am observing a significant amount of a white, crystalline byproduct in my reaction mixture. How can I identify and minimize it?

A2: The most common crystalline byproduct is 4,4'-difluorobiphenyl, resulting from a Wurtz-type homocoupling reaction.[3]

Identification:

  • Melting Point: 4,4'-Difluorobiphenyl has a melting point of approximately 88-91 °C.

  • Spectroscopic Analysis: GC-MS analysis will show a molecular ion peak corresponding to its molecular weight (190.19 g/mol ).

Minimization Strategies:

  • Slow Addition of Aryl Halide: Add the solution of 4-fluorobromobenzene dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, disfavoring the homocoupling reaction.[4]

  • Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating, as higher temperatures can promote the Wurtz coupling side reaction.[4]

  • Solvent Choice: While both diethyl ether and tetrahydrofuran (THF) are common solvents, for some aryl halides, THF can promote more homocoupling. If high levels of 4,4'-difluorobiphenyl are observed in THF, consider switching to diethyl ether.

  • Use of Continuous Flow Reactors: Continuous flow processes can significantly reduce the formation of Wurtz coupling products by ensuring a high local concentration of magnesium relative to the aryl halide.

Q3: My overall yield is low, and I've noticed the formation of fluorobenzene. What is causing this?

A3: The formation of fluorobenzene indicates that the Grignard reagent is being protonated by an acidic source.

Possible Causes & Solutions:

  • Reaction with Water: The most likely culprit is residual moisture in the glassware or solvent, or exposure to atmospheric humidity. As mentioned, ensure strictly anhydrous conditions.[2]

  • Acidic Protons on the Substrate: If the electrophile you are reacting with the Grignard reagent has acidic protons (e.g., alcohols, carboxylic acids, terminal alkynes), an acid-base reaction will occur, consuming the Grignard reagent and forming fluorobenzene.[2] Ensure your substrate is aprotic.

Q4: After quenching the reaction, I have a complex mixture of products. What are other potential side reactions?

A4: Besides homocoupling and protonation, other side reactions can occur, particularly related to the presence of oxygen.

Possible Side Reactions:

  • Reaction with Oxygen: Exposure of the Grignard reagent to air (oxygen) can lead to the formation of magnesium alkoxide species, which upon hydrolysis will yield 4-fluorophenol. To avoid this, maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of 4-fluorobromobenzene in your final mixture. Ensure sufficient reaction time and proper activation of magnesium.

Data Presentation

The following table summarizes the quantitative data on the formation of the primary side product, 4,4'-difluorobiphenyl, under different reaction conditions.

Grignard ReagentAryl HalideSolventReaction ConditionsSelectivity for Grignard Reagent (%)Yield of 4,4'-Difluorobiphenyl (%)Reference
4-Fluorophenylmagnesium bromide4-FluorobromobenzeneTHFSemi-batch955[3]
4-Fluorophenylmagnesium bromide4-FluorobromobenzeneTHFContinuous Flow946[3]

Experimental Protocols

Optimized Protocol for the Preparation of 4-Fluorophenylmagnesium Bromide with Minimal Side Products

This protocol is designed to minimize the formation of 4,4'-difluorobiphenyl and other byproducts.

Materials:

  • Magnesium turnings (high purity, 99.9+%)

  • 4-Fluorobromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-dibromoethane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed. This indicates the activation of the magnesium surface. Allow the flask to cool.

  • Initiation: Add a small amount of anhydrous solvent to the flask to cover the magnesium. In the dropping funnel, prepare a solution of 4-fluorobromobenzene (1.0 equivalent) in the anhydrous solvent. Add a small portion (approx. 10%) of the 4-fluorobromobenzene solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming or sonication may be applied.

  • Slow Addition: Once the reaction has initiated, add the remaining 4-fluorobromobenzene solution dropwise from the dropping funnel at a rate that maintains a steady, gentle reflux. This is a critical step to prevent a high local concentration of the aryl halide.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-brown solution is the 4-fluorophenylmagnesium bromide reagent, ready for use.

Mandatory Visualization

Grignard_Side_Products A 4-Fluorobromobenzene (Ar-Br) Grignard 4-Fluorophenylmagnesium Bromide (Ar-MgBr) A->Grignard + Mg (Desired Reaction) Mg Mg Side_Product_1 4,4'-Difluorobiphenyl (Ar-Ar) Grignard->Side_Product_1 + Ar-Br (Wurtz Coupling) Side_Product_2 Fluorobenzene (Ar-H) Grignard->Side_Product_2 + H₂O (Protonation) Side_Product_3 4-Fluorophenol (Ar-OH) Grignard->Side_Product_3 1. + O₂ 2. H₃O⁺ workup H2O H₂O O2 O₂

Caption: Main reaction and side product pathways for 4-fluorophenylmagnesium bromide.

Troubleshooting_Workflow Start Experiment Start Issue Problem Observed Start->Issue No_Reaction No/Slow Initiation Issue->No_Reaction No Low_Yield Low Yield of Desired Product Issue->Low_Yield Yes Byproduct Significant Byproduct Formation Issue->Byproduct Yes Check_Mg Check Mg Quality & Activation No_Reaction->Check_Mg Check_Anhydrous Ensure Anhydrous Conditions No_Reaction->Check_Anhydrous Low_Yield->Check_Anhydrous Check_Electrophile Check for Acidic Protons on Electrophile Low_Yield->Check_Electrophile Check_Temp Control Temperature Byproduct->Check_Temp Slow_Addition Slow Halide Addition Byproduct->Slow_Addition Success Successful Reaction Check_Mg->Success Check_Anhydrous->Success Check_Temp->Success Slow_Addition->Success Check_Electrophile->Success

Caption: A logical workflow for troubleshooting common Grignard reaction issues.

Frequently Asked Questions (FAQs)

Q5: What is the typical concentration of a freshly prepared 4-fluorophenylmagnesium bromide solution?

A5: The concentration will depend on the amount of solvent used. It is highly recommended to determine the exact concentration of the Grignard reagent by titration before its use in a subsequent reaction. A common method is titration against a known concentration of an acid, often using an indicator like 1,10-phenanthroline.

Q6: Can I store a solution of 4-fluorophenylmagnesium bromide?

A6: Grignard reagents are best used immediately after preparation. If storage is necessary, it must be under a strictly inert atmosphere (nitrogen or argon) in a sealed, dry container. Over time, the reagent will degrade, and its concentration will decrease.

Q7: What is the "Schlenk equilibrium" and how does it relate to my Grignard reagent?

A7: The Schlenk equilibrium describes the equilibrium that exists in a solution of a Grignard reagent between the monomeric organomagnesium halide (RMgX) and the dimeric species, dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). This equilibrium can be influenced by the solvent and temperature and can affect the reactivity of the Grignard reagent.

Q8: Are there any safety concerns I should be aware of when working with 4-fluorophenylmagnesium bromide?

A8: Yes, Grignard reagents are highly reactive and pose several hazards. They are corrosive and can cause severe burns upon contact with skin. The reaction to form the Grignard reagent is exothermic and can become vigorous if the addition of the aryl halide is too rapid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.

References

Optimizing Yield in 4-(4-Fluorophenyl)piperidin-4-ol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-(4-fluorophenyl)piperidin-4-ol. Our aim is to equip researchers with the necessary information to optimize reaction yields and ensure the purity of the final product.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 4-(4-fluorophenyl)piperidin-4-ol, particularly when utilizing the Grignard reaction, a common synthetic route.

Issue 1: Low or No Yield of the Desired Product

  • Question: My Grignard reaction with 4-fluorophenylmagnesium bromide and N-Boc-4-piperidone is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in a Grignard reaction is a frequent issue that can often be traced back to a few critical factors. Here’s a systematic approach to diagnosing and solving the problem:

    • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere) and that all solvents (especially THF or diethyl ether) are anhydrous. Even trace amounts of water can quench the Grignard reagent.

    • Magnesium Activation: The surface of magnesium turnings can have an oxide layer that prevents the reaction from initiating. Activate the magnesium by adding a small crystal of iodine (the color should disappear upon initiation) or a few drops of 1,2-dibromoethane.[1][2]

    • Quality of Starting Materials: Ensure the 1-bromo-4-fluorobenzene is pure and free from acidic impurities. The N-Boc-4-piperidone should also be of high purity.

    • Reaction Temperature: The addition of the Grignard reagent to the N-Boc-4-piperidone is typically performed at low temperatures (-78 °C to 0 °C) to minimize side reactions. Allowing the reaction to warm up prematurely can decrease the yield.[2]

    • Grignard Reagent Concentration: If possible, titrate a small aliquot of your prepared Grignard reagent to determine its exact concentration before adding it to the piperidone solution. This ensures you are using the correct stoichiometry.

Issue 2: Presence of Significant Byproducts

  • Question: I've successfully synthesized the product, but my crude NMR shows significant impurities. What are the likely side reactions, and how can I minimize them?

  • Answer: The formation of byproducts is a common challenge that can significantly lower the isolated yield of your target compound. Here are the most prevalent side reactions and strategies to mitigate them:

    • Enolization of N-Boc-4-piperidone: The Grignard reagent can act as a base and deprotonate the acidic α-protons of the piperidone, leading to the recovery of starting material after workup.

      • Solution: Use a less sterically hindered N-protecting group if possible. Perform the reaction at a lower temperature (-78 °C) to favor nucleophilic addition over deprotonation.[2]

    • Reduction of N-Boc-4-piperidone: If the Grignard reagent has β-hydrogens, it can reduce the ketone to the corresponding secondary alcohol.

      • Solution: While less common with aryl Grignard reagents, ensuring a clean Grignard reagent formation is key.

    • Wurtz Coupling: The Grignard reagent can react with unreacted 1-bromo-4-fluorobenzene to form 4,4'-difluorobiphenyl.

      • Solution: Add the 1-bromo-4-fluorobenzene solution slowly to the magnesium turnings during the Grignard reagent preparation to maintain a low concentration of the aryl halide.[2]

    • Dehydration of the Product: The tertiary alcohol product can be susceptible to dehydration to form 1-Boc-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine, especially under acidic workup conditions.

      • Solution: Use a mild quenching agent like a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common and reliable method for synthesizing 4-(4-fluorophenyl)piperidin-4-ol?

    • A1: The most widely reported and robust method is the Grignard reaction between a protected 4-piperidone, typically N-Boc-4-piperidone, and 4-fluorophenylmagnesium bromide. This is followed by the deprotection of the nitrogen protecting group.[1]

  • Q2: How critical is the choice of the N-protecting group for the success of the Grignard reaction?

    • A2: The choice of the N-protecting group is crucial. The tert-butoxycarbonyl (Boc) group is commonly used due to its stability under the reaction conditions and its ease of removal under acidic conditions. Bulky protecting groups can sterically hinder the approach of the Grignard reagent to the carbonyl carbon, potentially reducing the reaction rate and yield.

  • Q3: Are there any alternative synthetic routes to 4-(4-fluorophenyl)piperidin-4-ol?

    • A3: Yes, alternative methods exist, though they are less commonly reported for this specific compound. One such method is the aza-Prins cyclization, which can be a powerful tool for constructing substituted piperidine rings.[3][4][5] This method involves the reaction of a homoallylic amine with an aldehyde. Another potential route could be a Reformatsky-type reaction.

  • Q4: What is the best method for purifying the final product?

    • A4: Purification of 4-(4-fluorophenyl)piperidin-4-ol is typically achieved by recrystallization. The choice of solvent is critical; a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature is ideal. Common solvent systems for similar compounds include ethanol/water, ethyl acetate/hexanes, or toluene. Column chromatography can also be used for purification, especially for removing closely related impurities.

Data Presentation

Table 1: Influence of Reaction Conditions on Grignard Reaction Yield (Qualitative)

ParameterCondition 1Condition 2Expected Outcome
Temperature -78 °C0 °C to Room TempLower temperatures generally favor higher yields by minimizing side reactions like enolization.[2]
N-Protecting Group N-BocN-Benzyl (N-Bn)N-Boc is generally preferred for its ease of removal. N-Bn can sometimes lead to different side reactions.
Quenching Agent Saturated aq. NH₄ClDilute HClNH₄Cl is a milder quenching agent and helps to prevent dehydration of the tertiary alcohol product.[2]
Solvent Anhydrous THFAnhydrous Diethyl EtherTHF is often preferred for its higher solvating power, which can help to stabilize the Grignard reagent.[2]

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-4-(4-fluorophenyl)piperidin-4-ol via Grignard Reaction

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent quality.

Part A: Preparation of 4-fluorophenylmagnesium bromide

  • Assemble a three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, after thoroughly drying all glassware.

  • Place magnesium turnings (1.2 equivalents) in the flask and add a single crystal of iodine to activate the magnesium surface.

  • Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to the flask.

  • Dissolve 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the 1-bromo-4-fluorobenzene solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change and gentle reflux. Gentle heating may be required.

  • Once initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with N-Boc-4-piperidone

  • In a separate, flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared 4-fluorophenylmagnesium bromide solution to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 1-Boc-4-(4-fluorophenyl)piperidin-4-ol, can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Deprotection of 1-Boc-4-(4-fluorophenyl)piperidin-4-ol

  • Dissolve the purified 1-Boc-4-(4-fluorophenyl)piperidin-4-ol in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a saturated solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free base, 4-(4-fluorophenyl)piperidin-4-ol.

Visualizations

Grignard_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product SM1 1-Bromo-4-fluorobenzene R1 Grignard Reagent Formation (Anhydrous THF, I₂ activation) SM1->R1 SM2 Magnesium Turnings SM2->R1 SM3 N-Boc-4-piperidone R2 Addition to N-Boc-4-piperidone (-78 °C to RT) SM3->R2 R1->R2 R3 Aqueous Work-up (sat. NH₄Cl) R2->R3 R4 Deprotection (TFA or HCl) R3->R4 P1 4-(4-fluorophenyl)piperidin-4-ol R4->P1 Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Wet Reagents/Glassware start->cause1 cause2 Inactive Mg Surface start->cause2 cause3 Side Reactions start->cause3 cause4 Incorrect Temperature start->cause4 sol1 Use anhydrous solvents Dry all glassware cause1->sol1 sol2 Activate Mg with I₂ or 1,2-dibromoethane cause2->sol2 sol3 Low temp. addition Slow addition of aryl halide cause3->sol3 sol4 Maintain low temp. during addition cause4->sol4

References

managing anhydrous conditions in Grignard reactions for piperidinol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of piperidinols via Grignard reactions. A primary focus is the critical management of anhydrous conditions.

Troubleshooting Guide: Overcoming Common Issues

This guide addresses specific problems you may encounter during your Grignard reaction, with a focus on issues arising from the presence of moisture.

Issue 1: The Grignard reaction fails to initiate.

  • Question: I've combined my organic halide, magnesium turnings, and anhydrous ether, but there are no signs of reaction (e.g., cloudiness, gentle reflux, or heat production). What should I do?

  • Answer: Reaction initiation is a common hurdle, often due to a passivating layer of magnesium oxide on the turnings or trace amounts of water.[1][2] Here are several steps to take:

    • Ensure Anhydrous Conditions: Confirm that all glassware was rigorously dried, either by oven-drying (>120°C for several hours) or flame-drying under vacuum, and cooled under an inert atmosphere like nitrogen or argon.[3][4] Solvents must be anhydrous; use a freshly opened bottle or a properly dried solvent.[1]

    • Activate the Magnesium: The magnesium surface is likely coated with a layer of magnesium oxide which prevents the reaction from starting.[1][3] Several activation methods can be employed:

      • Mechanical Activation: Before adding solvent, use a dry glass stirring rod to crush some of the magnesium turnings against the flask.[3][5] This exposes a fresh, unoxidized surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask.[1][4] The disappearance of the iodine's purple color or the observation of bubbling (ethylene gas from 1,2-dibromoethane) indicates successful activation.[3]

    • Gentle Heating: Gently warm the flask with a heat gun or in a warm water bath.[1][6] Once the reaction begins, it is typically exothermic and will sustain itself.[1]

    • Add a Small Amount of Pre-formed Grignard Reagent: If available, adding a small amount of a previously successful Grignard solution can help initiate the new reaction.[7]

Issue 2: The yield of the desired piperidinol is low.

  • Question: The reaction appeared to work, but after workup and purification, my product yield is much lower than expected. What are the likely causes?

  • Answer: Low yields can result from several factors, many of which relate back to the presence of moisture or competing side reactions.

    • Incomplete Reaction: If the reaction did not go to completion, unreacted starting materials will be present. This can be due to insufficient reaction time or poor initiation.

    • Grignard Reagent Degradation: Grignard reagents are strong bases and will be quenched by any protic source, most commonly water.[2][8][9] This converts the Grignard reagent into an alkane, rendering it unable to react with the piperidone.[2][10]

      • Solution: Meticulously dry all glassware, solvents, and reagents.[11][12] Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon) to prevent atmospheric moisture from entering the system.[5][13]

    • Side Reactions:

      • Enolization of the Piperidone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the piperidone, forming an enolate that will not lead to the desired alcohol product.[1][14] This is more common with sterically hindered Grignard reagents or piperidones.

      • Wurtz Coupling: The Grignard reagent can couple with the remaining organic halide, leading to the formation of a dimer and reducing the amount of reagent available for the main reaction.

Issue 3: The reaction mixture turns dark brown or black during reagent formation.

  • Question: While preparing the Grignard reagent, the solution became very dark. Is this normal?

  • Answer: A color change to cloudy grey or brownish is typical for a successful Grignard formation.[3] However, a very dark brown or black color could indicate the formation of finely divided metal from side reactions or the presence of impurities in the magnesium or organic halide, which can catalyze decomposition.[1] While a dark color doesn't always mean the reaction has failed, it's a sign that side reactions may be occurring.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for Grignard reactions? A1: Grignard reagents are highly reactive organometallic compounds with a strongly nucleophilic and basic carbon atom.[8] They react readily with protic compounds, such as water, alcohols, and even amines.[2] When a Grignard reagent reacts with water, it is protonated to form an alkane, and the reagent is destroyed, preventing it from reacting with the intended electrophile (in this case, the piperidone).[9][10][15] This not only reduces the yield of the desired product but can also make the reaction fail entirely.[2]

Q2: What is the best way to dry my glassware for a Grignard reaction? A2: The most effective methods are oven-drying or flame-drying.[12]

  • Oven-Drying: Place all glassware in an oven at a temperature above 120°C for at least 24 hours.[12][16] Assemble the apparatus while it is still hot and allow it to cool under a stream of inert gas (nitrogen or argon).[13][16]

  • Flame-Drying: Assemble the glassware and then heat it under vacuum with a heat gun or a Bunsen burner until all visible moisture is gone.[16] Allow the glassware to cool to room temperature under an inert atmosphere.

Rinsing with acetone is not sufficient for removing the microscopic traces of water adsorbed to the glass surface and should not be relied upon for highly moisture-sensitive reactions like the Grignard synthesis.[12]

Q3: How can I be sure my solvent is truly anhydrous? A3: Use a new, sealed bottle of anhydrous solvent from a reputable supplier. If the bottle has been opened, it may have absorbed atmospheric moisture.[4] For the most stringent requirements, solvents can be dried by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers like THF) under an inert atmosphere.[4]

Q4: What are the visual cues of a successful Grignard reaction initiation? A4: Several signs indicate that the reaction has started successfully:

  • The appearance of a cloudy, grey/brownish color in the reaction mixture.[3]

  • Spontaneous boiling of the solvent (especially with low-boiling point ethers).[3]

  • The disappearance of the color of a chemical activator, such as the purple/brown of iodine.[3]

  • Noticeable heat generation (an exothermic reaction).[3]

Q5: Can I use magnesium powder instead of turnings? A5: While magnesium powder has a higher surface area, it can be more difficult to initiate and can lead to a more vigorous, harder-to-control reaction. Magnesium turnings are generally preferred as they provide a good balance of surface area and reactivity.[17]

Data Presentation

Table 1: Common Methods for Magnesium Activation in Grignard Reactions

Activation MethodDescriptionKey Visual Indicators
Iodine (I₂) A small crystal of iodine is added to the magnesium. It is believed to etch the surface, creating reactive sites.[3][14]The purple or brown color of the iodine disappears.[3]
1,2-Dibromoethane (DBE) A small amount of DBE is added, which reacts readily with the magnesium.[3]Bubbling is observed due to the formation of ethylene gas.[3]
Mechanical Agitation Crushing the turnings with a glass rod or vigorous stirring to break the oxide layer.[3][5]No specific visual indicator, but often precedes successful initiation.
DIBAH Diisobutylaluminum hydride is used for activation, particularly in larger-scale reactions, and can also help dry the reaction mixture.[18]Can allow for initiation at lower, more controlled temperatures.[18]

Experimental Protocols

Protocol 1: General Procedure for Drying Glassware and Reagents

  • Glassware Preparation:

    • Clean all glassware (e.g., round-bottom flask, condenser, addition funnel) thoroughly.

    • Dry the glassware in an oven at >120°C for at least 12 hours, or flame-dry under vacuum.[4][12]

    • Assemble the apparatus while hot and allow it to cool under a positive pressure of nitrogen or argon.[16]

  • Solvent Preparation:

    • Use a new, sealed bottle of anhydrous solvent (e.g., diethyl ether or THF).

    • Alternatively, dispense the solvent from a solvent purification system or distill it from a suitable drying agent (e.g., sodium/benzophenone for THF) under an inert atmosphere.[4]

  • Reagent Preparation:

    • Liquid reagents should be distilled from a suitable drying agent if their purity is .

    • Solid reagents can be dried in a vacuum oven.[12] Magnesium turnings can be placed in the flask before flame-drying.[12]

Protocol 2: Synthesis of a Piperidinol via Grignard Reaction (Illustrative Example)

This protocol outlines the synthesis of 4-(4-fluorophenyl)piperidin-4-ol.[19]

  • Grignard Reagent Formation:

    • To a three-necked, flame-dried round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 equivalents).[19]

    • Add a single crystal of iodine to activate the magnesium surface.[19]

    • In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous THF.[19]

    • Add a small portion of the bromide solution to the magnesium. Initiation is indicated by a color change and gentle reflux.[4]

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring until most of the magnesium is consumed.

  • Reaction with Piperidone:

    • Cool the freshly prepared Grignard solution in an ice bath (0°C).

    • Prepare a solution of N-Boc-4-piperidone (0.9 equivalents) in anhydrous THF.

    • Add the piperidone solution dropwise to the stirred, cooled Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Workup and Deprotection:

    • Cool the reaction mixture again in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.[20]

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

    • The resulting N-Boc protected piperidinol can then be deprotected under acidic conditions to yield the final piperidinol product.[19]

Visualizations

grignard_workflow Experimental Workflow for Grignard Synthesis cluster_prep Preparation cluster_formation Grignard Formation cluster_reaction Reaction with Piperidone cluster_workup Workup & Purification prep_glass Dry Glassware (Oven/Flame-Dry) add_mg Add Mg Turnings & Activator (Iodine) prep_glass->add_mg prep_solvent Prepare Anhydrous Solvent (e.g., THF) add_halide Add Organic Halide Solution Dropwise prep_solvent->add_halide prep_reagents Prepare Dry Reagents prep_reagents->add_halide add_mg->add_halide reflux Stir/Reflux until Mg is Consumed add_halide->reflux cool Cool Grignard Reagent (0°C) reflux->cool add_piperidone Add Piperidone Solution Dropwise cool->add_piperidone react Stir and Warm to Room Temp add_piperidone->react quench Quench with Sat. NH4Cl Solution react->quench extract Extract with Organic Solvent quench->extract purify Purify Product (e.g., Chromatography) extract->purify troubleshooting_logic Troubleshooting Logic for Failed Grignard Initiation start Reaction Fails to Initiate check_anhydrous Are all components rigorously dry? start->check_anhydrous dry_components Solution: Re-dry all glassware & solvents. check_anhydrous->dry_components No activate_mg Has the Mg been activated? check_anhydrous->activate_mg Yes dry_components->start add_activator Solution: Add I2 or 1,2-dibromoethane. Crush Mg turnings. activate_mg->add_activator No gentle_heat Has gentle heat been applied? activate_mg->gentle_heat Yes add_activator->start apply_heat Solution: Gently warm with a heat gun. gentle_heat->apply_heat No success Reaction Initiates gentle_heat->success Yes apply_heat->start

References

Technical Support Center: Purification of 4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(4-fluorophenyl)piperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in crude 4-(4-fluorophenyl)piperidin-4-ol?

A1: The impurity profile of crude 4-(4-fluorophenyl)piperidin-4-ol is highly dependent on the synthetic route employed. However, common impurities may include:

  • Unreacted Starting Materials: Such as 4-fluorophenyl Grignard reagent and a suitable piperidinone precursor.

  • Reaction Byproducts: These can include side-products from the Grignard reaction or subsequent work-up steps. For instance, in the synthesis of structurally similar compounds, byproducts from precursor synthesis can carry through.

  • Residual Solvents: Solvents used in the synthesis and extraction steps (e.g., diethyl ether, toluene, tetrahydrofuran) may be present.

  • Degradation Products: The compound may degrade under certain conditions, leading to the formation of impurities.

Q2: How can I assess the purity of my 4-(4-fluorophenyl)piperidin-4-ol sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for quantifying the purity and identifying volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and detection of impurities.

Q3: My purified 4-(4-fluorophenyl)piperidin-4-ol is a persistent oil, but it should be a solid. What can I do?

A3: While 4-(4-fluorophenyl)piperidin-4-ol is expected to be a solid at room temperature, the presence of residual solvents or impurities can lead to it appearing as an oil. Ensure that all solvents have been thoroughly removed under high vacuum. If the product remains an oil, a final purification step such as recrystallization or column chromatography may be necessary to remove the impurities that are depressing the melting point.

Troubleshooting Guides

Troubleshooting Poor Yields During Recrystallization
Problem Possible Cause Solution
Low Recovery of Crystals The chosen solvent is too good a solvent, even at low temperatures.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. A co-solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be effective.
Too much solvent was used during dissolution.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization occurred during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Oiling Out Instead of Crystallization The solution is supersaturated, or the cooling rate is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. Adding a seed crystal of the pure compound can also be beneficial.
The presence of significant impurities.Pre-purify the crude material using another technique, such as column chromatography, before attempting recrystallization.
Troubleshooting Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Product and Impurities Inappropriate solvent system (eluent).Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A gradient elution may be necessary.
Column overloading.Use an appropriate ratio of crude material to silica gel (typically 1:50 to 1:100 by weight).
Improper column packing.Ensure the silica gel is packed uniformly without any air bubbles or channels to prevent poor separation.
Product is not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For amine-containing compounds like piperidinols, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve elution and peak shape.

Experimental Protocols

Protocol 1: Recrystallization of 4-(4-fluorophenyl)piperidin-4-ol

Objective: To purify crude 4-(4-fluorophenyl)piperidin-4-ol by removing impurities through crystallization.

Materials:

  • Crude 4-(4-fluorophenyl)piperidin-4-ol

  • Recrystallization solvent (e.g., ethyl acetate, isopropanol, or a mixture such as ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 4-(4-fluorophenyl)piperidin-4-ol in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and any insoluble impurities.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography of 4-(4-fluorophenyl)piperidin-4-ol

Objective: To purify crude 4-(4-fluorophenyl)piperidin-4-ol by separating it from impurities based on polarity.

Materials:

  • Crude 4-(4-fluorophenyl)piperidin-4-ol

  • Silica gel (or alumina for acid-sensitive compounds)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, with a small percentage of triethylamine)

  • Chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system, starting with a low polarity.

  • Collect fractions and monitor the separation using TLC.

  • Gradually increase the polarity of the eluent to elute the desired product.

  • Combine the fractions containing the pure 4-(4-fluorophenyl)piperidin-4-ol.

  • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Hypothetical Purity Improvement Data

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Recrystallization (Ethyl Acetate)92.5%98.9%85%
Flash Column Chromatography92.5%99.5%78%

Visualizations

PurificationWorkflow Crude Crude 4-(4-fluorophenyl)piperidin-4-ol Purity_Assessment1 Purity Assessment (TLC, HPLC) Crude->Purity_Assessment1 Purification Purification Step Purity_Assessment1->Purification Purity < 98% Recrystallization Recrystallization Purification->Recrystallization Column_Chromatography Column Chromatography Purification->Column_Chromatography Purity_Assessment2 Purity Assessment (HPLC, NMR) Recrystallization->Purity_Assessment2 Column_Chromatography->Purity_Assessment2 Pure_Product Pure Product (>99%) Purity_Assessment2->Pure_Product Purity > 98%

Caption: General workflow for the purification of 4-(4-fluorophenyl)piperidin-4-ol.

TroubleshootingRecrystallization cluster_LowYield Low Yield Solutions cluster_OilingOut Oiling Out Solutions Start Recrystallization Issue Low_Yield Low Yield? Start->Low_Yield Oiling_Out Oiling Out? Start->Oiling_Out LY_Cause1 Too much solvent? Low_Yield->LY_Cause1 LY_Cause2 Premature crystallization? Low_Yield->LY_Cause2 OO_Cause1 Cooling too fast? Oiling_Out->OO_Cause1 OO_Cause2 High impurity level? Oiling_Out->OO_Cause2 LY_Sol1 Use minimal hot solvent LY_Cause1->LY_Sol1 Yes LY_Sol2 Pre-heat glassware LY_Cause2->LY_Sol2 Yes OO_Sol1 Slow cooling, scratch flask OO_Cause1->OO_Sol1 Yes OO_Sol2 Pre-purify by chromatography OO_Cause2->OO_Sol2 Yes

Caption: Troubleshooting guide for common recrystallization problems.

References

troubleshooting low yield in the synthesis of 4-aryl-4-piperidinols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-aryl-4-piperidinols, particularly focusing on addressing issues of low yield.

Troubleshooting Guide: Low Yield in 4-aryl-4-piperidinol Synthesis

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My Grignard reaction to form the 4-aryl-4-piperidinol is not initiating. What could be the problem?

Answer:

Failure of a Grignard reaction to initiate is a common issue, often stemming from the following:

  • Inactive Magnesium Surface: Magnesium turnings can have an oxide layer on the surface that prevents the reaction with the aryl halide.[1]

    • Solution: Activate the magnesium surface by crushing the turnings, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] The disappearance of the iodine color indicates that the magnesium has been activated.[1]

  • Presence of Water: Grignard reagents are highly sensitive to moisture. Any trace of water in the glassware or solvents will quench the reaction.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Solvents must be anhydrous.

  • Impure Aryl Halide: The purity of the aryl halide is crucial. Acidic impurities can neutralize the Grignard reagent as it forms.

    • Solution: Use a pure aryl halide. If necessary, purify the aryl halide before use.

Question 2: The Grignard reaction started, but the yield of my 4-aryl-4-piperidinol is very low. What are the likely causes?

Answer:

Low yields can be attributed to several factors occurring during the Grignard reagent formation or its subsequent reaction with the 4-piperidone.

  • Incomplete Grignard Reagent Formation: Even if the reaction initiates, it may not go to completion, resulting in a lower concentration of the Grignard reagent than anticipated.

    • Solution: Ensure complete activation of magnesium and strictly anhydrous conditions. Consider titrating the Grignard reagent before use to determine its exact concentration.[1]

  • Side Reactions: Several side reactions can compete with the desired nucleophilic addition to the 4-piperidone.

    • Enolization of the 4-Piperidone: The Grignard reagent can act as a base and deprotonate the acidic α-protons of the 4-piperidone, leading to the recovery of the starting material after workup. This is more prevalent with sterically hindered Grignard reagents.[1]

    • Reduction of the 4-Piperidone: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol.[1]

    • Wurtz Coupling: The Grignard reagent can react with unreacted aryl halide to form a biaryl byproduct. This can be minimized by the slow addition of the aryl halide during the Grignard reagent preparation.[1]

  • Suboptimal Reaction Temperature: The addition of the Grignard reagent to the 4-piperidone is typically performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.[1]

    • Solution: Maintain a low temperature during the addition of the Grignard reagent and allow the reaction to warm to room temperature slowly.

  • Steric Hindrance: Bulky N-protecting groups on the piperidone or a bulky aryl Grignard reagent can impede the nucleophilic attack on the carbonyl carbon.[1]

Question 3: I am observing significant byproduct formation in my reaction. How can I identify and minimize them?

Answer:

The formation of byproducts is a common cause of low yields. Here are the most common byproducts and how to address them:

  • 4-Aryl-1,2,3,6-tetrahydropyridine: This is a dehydration product of the desired tertiary alcohol.

    • Cause: Acidic workup conditions or purification on silica gel can promote dehydration.

    • Solution: Use a mild quenching agent like saturated aqueous ammonium chloride solution and avoid strong acids during workup.[1]

  • Unreacted 4-Piperidone: This indicates an incomplete reaction or that enolization was a major side reaction.

    • Solution: Re-evaluate the Grignard reagent concentration and reaction conditions as described in Question 2.

  • Biaryl Compound: This is a result of the Wurtz coupling side reaction.

    • Solution: During the preparation of the Grignard reagent, add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the aryl halide.[1]

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for preparing the aryl Grignard reagent?

A1: Both diethyl ether and tetrahydrofuran (THF) are commonly used. However, THF is often preferred due to its higher solvating power, which helps to stabilize the Grignard reagent.[2][3] Greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) have also been shown to be effective and can offer advantages in terms of safety and ease of workup.[4]

Q2: How can I avoid the dehydration of my 4-aryl-4-piperidinol product during purification?

A2: The tertiary alcohol is prone to dehydration, especially under acidic conditions. During flash chromatography on silica gel, the acidic nature of the silica can promote this side reaction. To minimize dehydration, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, using a different stationary phase like neutral alumina can be beneficial.

Q3: My N-protecting group is bulky. Could this be affecting my yield?

A3: Yes, significant steric hindrance from a bulky N-protecting group on the 4-piperidone can hinder the approach of the Grignard reagent to the carbonyl carbon, leading to a lower yield.[1] If you suspect this is an issue, you might consider using a smaller protecting group if it is compatible with your overall synthetic strategy.

Data Presentation

Table 1: Comparison of Common Solvents for Grignard Reagent Preparation

SolventBoiling Point (°C)Key AdvantagesKey DisadvantagesTypical Yield
Diethyl Ether (Et₂O)34.6Well-established, easy to remove.[5]Highly flammable, prone to peroxide formation.[5]Good to Excellent[5]
Tetrahydrofuran (THF)66Higher boiling point, good solvating power.[2][5]Forms explosive peroxides, water-miscible complicating workup.[5]Good to Excellent[5]
2-Methyltetrahydrofuran (2-MeTHF)~80"Green" solvent, less prone to peroxide formation, easier workup.[4][5]Higher boiling point can require more energy for removal.Good to Excellent[4][5]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(4-tolyl)-4-piperidinol

This protocol describes a representative procedure for the synthesis of a 4-aryl-4-piperidinol using a Grignard reaction.

Part 1: Preparation of 4-Tolylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be thoroughly flame-dried under vacuum or oven-dried and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium Activation: Place magnesium turnings (1.1 equivalents) in the reaction flask. Add a single crystal of iodine.

  • Reaction Setup: Equip the flask with a reflux condenser, a dropping funnel containing a solution of 4-bromotoluene (1.0 equivalent) in anhydrous THF, and a nitrogen inlet.

  • Initiation: Add a small portion of the 4-bromotoluene solution to the magnesium turnings. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. Gentle heating may be applied to start the reaction.

  • Grignard Formation: Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction with N-Boc-4-piperidone

  • Substrate Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution of N-Boc-4-piperidone to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add the freshly prepared 4-tolylmagnesium bromide solution to the cooled piperidone solution via a cannula or dropping funnel over a period of 30 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Warming: Allow the reaction to slowly warm to room temperature and stir overnight.

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-4-(4-tolyl)-4-piperidinol.

Mandatory Visualization

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_reaction Addition Reaction cluster_workup Work-up & Purification ArylHalide Aryl Halide Grignard Arylmagnesium Halide ArylHalide->Grignard Mg Magnesium Turnings Mg->Grignard Solvent1 Anhydrous THF/Ether Solvent1->Grignard Addition Grignard Addition (-78 °C to RT) Grignard->Addition Piperidone N-Protected-4-Piperidone Piperidone->Addition Solvent2 Anhydrous THF Solvent2->Addition Quench Quench (aq. NH4Cl) Addition->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product 4-Aryl-4-hydroxypiperidine Purification->Product

Caption: Experimental workflow for the synthesis of 4-aryl-4-hydroxypiperidines.

troubleshooting_low_yield cluster_grignard_formation Grignard Formation Issues cluster_addition_reaction Addition Reaction Issues Start Low Yield of 4-Aryl-4-piperidinol CheckGrignard Check Grignard Formation? Start->CheckGrignard WetReagents Wet Reagents/Glassware? CheckGrignard->WetReagents No Initiation SideReactions Significant Side Reactions? CheckGrignard->SideReactions Initiation, but Low Yield InactiveMg Inactive Magnesium? WetReagents->InactiveMg No DryReagents Dry Reagents & Flame-dry Glassware WetReagents->DryReagents Yes ImpureHalide Impure Aryl Halide? InactiveMg->ImpureHalide No ActivateMg Activate Mg (Iodine, Crushing) InactiveMg->ActivateMg Yes PurifyHalide Purify Aryl Halide ImpureHalide->PurifyHalide Yes LowTemp Low Temperature Addition? SideReactions->LowTemp No Enolization Enolization SideReactions->Enolization Yes Reduction Reduction SideReactions->Reduction Yes Wurtz Wurtz Coupling SideReactions->Wurtz Yes ControlTemp Control Temperature (-78 °C) LowTemp->ControlTemp No

Caption: Troubleshooting logic for low yield in 4-aryl-4-piperidinol synthesis.

References

Technical Support Center: Alternative Protecting Groups for 4-Piperidone in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of alternative protecting groups for 4-piperidone in multi-step organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the nitrogen of 4-piperidone during synthesis?

The secondary amine in the 4-piperidone ring is nucleophilic and basic. This reactivity can lead to undesirable side reactions during subsequent synthetic steps, such as alkylation, acylation, or condensation, resulting in complex product mixtures and reduced yields of the desired compound.[1] Protecting the nitrogen atom masks its reactivity, allowing for selective transformations at other positions of the molecule, primarily at the C4-carbonyl group.[1][2]

Q2: What are the most common protecting groups for 4-piperidone?

The most widely used protecting groups for the 4-piperidone nitrogen are carbamates, including:

  • tert-Butoxycarbonyl (Boc): Valued for its stability in basic and reductive conditions and its straightforward removal under acidic conditions.[3]

  • Benzyloxycarbonyl (Cbz or Z): Another common choice, it is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis.[3][4]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Often used in peptide synthesis, it is stable to acidic conditions but readily cleaved by bases like piperidine.[4]

The selection of a protecting group is critical and depends on the planned synthetic route and the stability of other functional groups in the molecule.[3][4]

Q3: What does "orthogonal protection" mean in the context of 4-piperidone synthesis?

Orthogonal protection refers to the use of multiple protecting groups in a molecule that can be removed under different, specific conditions without affecting the other protecting groups.[5][6] For example, a molecule could have a Boc-protected nitrogen and a silyl-protected alcohol. The Boc group can be removed with acid without cleaving the silyl ether, and the silyl ether can be removed with fluoride without affecting the Boc group. This strategy is crucial for the synthesis of complex molecules requiring multi-step functionalization.[4][5]

Protecting Group Comparison

The following table summarizes the key characteristics of common alternative protecting groups for 4-piperidone.

Protecting GroupIntroduction ReagentDeprotection ConditionsStabilityKey AdvantagesPotential Issues
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate ((Boc)₂O)Strong acids (e.g., TFA, HCl in dioxane)[3][4]Stable to bases, hydrogenolysis, and weak acids.[3]Robust, high-yielding protection; volatile byproducts upon deprotection.Requires strong acidic conditions for removal, which may not be suitable for acid-sensitive substrates.
Cbz (Benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C) or strong acids.[4][7]Stable to mild acidic and basic conditions.[4]Orthogonal to Boc and Fmoc; stable to a wide range of non-reductive conditions.Hydrogenolysis may not be compatible with other reducible functional groups (e.g., alkenes, alkynes).
Fmoc (9-Fluorenylmethyloxycarbonyl)9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)Base (e.g., 20% piperidine in DMF).[4][8]Stable to acids and hydrogenolysis.[4][8]Very mild deprotection conditions; orthogonal to Boc and Cbz.Labile to primary and secondary amines; the dibenzofulvene byproduct must be scavenged.[9]
Alloc (Allyloxycarbonyl)Allyl chloroformatePd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃).[10][11]Stable to acidic and basic conditions (e.g., TFA, piperidine).[10]Orthogonal to Boc, Cbz, and Fmoc; mild deprotection conditions.Requires a metal catalyst which may need to be removed from the final product.

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Piperidone
  • Materials: 4-piperidone hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-piperidone hydrochloride (1 equivalent) in DCM.

    • Add triethylamine (1.2 equivalents) to the solution.

    • At 0 °C, add a solution of (Boc)₂O (1.1 equivalents) in DCM dropwise.[4]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone.[2]

Protocol 2: N-Cbz Protection of 4-Piperidone
  • Materials: 4-piperidone hydrochloride, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve 4-piperidone hydrochloride (1 equivalent) in a 1:1 mixture of THF and water.

    • Add sodium carbonate (1.4 equivalents) to the solution.[12]

    • Cool the mixture to 0 °C and add benzyl chloroformate (1.2 equivalents) dropwise.[12]

    • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

    • Dilute the mixture with ethyl acetate and aqueous Na₂CO₃ solution.

    • Separate the aqueous layer and extract with ethyl acetate.

    • Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to obtain N-Cbz-4-piperidone.[12]

Protocol 3: N-Fmoc Protection of 4-Piperidone
  • Materials: 4-piperidone hydrochloride, 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), 1,4-Dioxane, Water.

  • Procedure:

    • Dissolve 4-piperidone hydrochloride (1 equivalent) in a mixture of 1,4-dioxane and water.

    • Add sodium bicarbonate (2 equivalents).[4]

    • Cool the solution to 0 °C and add Fmoc-Cl (1.05 equivalents).

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

    • Dilute with water and extract with diethyl ether.

    • Acidify the aqueous layer to pH 1 with 1 M HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield N-Fmoc-4-piperidone.

Troubleshooting Guide

Issue 1: Incomplete N-Boc deprotection.

  • Question: My reaction with TFA or HCl/dioxane to remove the Boc group is sluggish or incomplete. What could be the cause?

  • Answer:

    • Insufficient Acid: Ensure you are using a sufficient excess of the acidic reagent. For challenging substrates, a higher concentration or a longer reaction time may be necessary.

    • Scavengers: If your molecule contains acid-sensitive functional groups that can be alkylated by the tert-butyl cation byproduct (e.g., tryptophan or methionine residues in peptides), the addition of a scavenger like triisopropylsilane (TIS) or water is recommended.[13]

    • Temperature: While most Boc deprotections are carried out at room temperature, gentle heating may be required in some cases, but be cautious of potential side reactions.[14]

Issue 2: Side reactions during N-Cbz deprotection.

  • Question: I am observing side products or incomplete reaction during the hydrogenolysis of my N-Cbz protected 4-piperidone derivative. What should I check?

  • Answer:

    • Catalyst Poisoning: The palladium catalyst can be poisoned by sulfur-containing compounds or other impurities. Ensure your starting material and solvents are pure. Using a fresh batch of catalyst is recommended.

    • Incompatible Functional Groups: As mentioned, other reducible groups in your molecule may react under hydrogenolysis conditions. In such cases, alternative deprotection methods like using strong acids (e.g., HBr in acetic acid) might be considered, provided other functional groups are stable.

    • Inefficient Hydrogen Transfer: Ensure proper agitation and a positive pressure of hydrogen gas. For some substrates, transfer hydrogenation using a hydrogen donor like ammonium formate may be more effective.

Issue 3: Incomplete N-Fmoc deprotection.

  • Question: The removal of the Fmoc group with piperidine is not going to completion, as indicated by a persistent positive Kaiser test. What are the troubleshooting steps?[15]

  • Answer:

    • Reagent Quality: Piperidine can degrade over time. Use a fresh bottle or a freshly prepared solution of 20% piperidine in DMF.[15]

    • Reaction Time: For sterically hindered amines, the standard deprotection time may be insufficient. Increase the reaction time or perform multiple shorter treatments with fresh piperidine solution.[15]

    • Aggregation: In solid-phase synthesis, peptide aggregation can hinder reagent access. Consider using a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine as a scavenger.[15]

Issue 4: Aza-Michael addition of piperidine to sensitive functional groups.

  • Question: I am using an Fmoc deprotection strategy, and I suspect the piperidine is reacting with a Michael acceptor (e.g., a maleimide) in my molecule. How can I prevent this?

  • Answer:

    • Change in Synthesis Strategy: The most reliable solution is to introduce the piperidine-sensitive functional group after the final Fmoc deprotection step.[16]

    • Alternative Base: For deprotection, consider using a non-nucleophilic base like DBU. However, a scavenger for the dibenzofulvene byproduct is still necessary, so a small amount of a hindered amine or an alternative scavenger may be required.

Visualized Workflows

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_synthesis Further Synthesis cluster_deprotection Deprotection 4-Piperidone 4-Piperidone Protected_Piperidone N-Protected 4-Piperidone 4-Piperidone->Protected_Piperidone Base, Solvent Protecting_Group_Reagent Protecting Group Reagent (e.g., (Boc)₂O, Cbz-Cl) Protecting_Group_Reagent->Protected_Piperidone Further_Reactions Reactions at C4-carbonyl or other positions Protected_Piperidone->Further_Reactions Stable Protecting Group Deprotected_Product Deprotected Product Further_Reactions->Deprotected_Product Selective Removal Deprotection_Reagent Deprotection Reagent (e.g., TFA, H₂/Pd-C) Deprotection_Reagent->Deprotected_Product

Caption: General workflow for the protection, functionalization, and deprotection of 4-piperidone.

Orthogonal_Strategy Start Multi-functional Piperidine Derivative Protect_N Protect Nitrogen (e.g., Boc) Start->Protect_N Protect_Other Protect Other Group (e.g., Silyl Ether) Protect_N->Protect_Other Modify_Position_1 Modify a Third Position Protect_Other->Modify_Position_1 Deprotect_N Deprotect Nitrogen (Acid) Modify_Position_1->Deprotect_N Modify_N Functionalize Nitrogen Deprotect_N->Modify_N Deprotect_Other Deprotect Other Group (Fluoride) Modify_N->Deprotect_Other Final_Product Final Product Deprotect_Other->Final_Product

Caption: Logical flow of an orthogonal protecting group strategy in a multi-step synthesis.

References

stability issues and degradation of 4-(4-fluorophenyl)piperidin-4-ol HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-fluorophenyl)piperidin-4-ol HCl. The information provided addresses common stability issues and potential degradation pathways you may encounter during your experiments.

Disclaimer

The degradation pathways described in this document are inferred based on the chemical structure of 4-(4-fluorophenyl)piperidin-4-ol HCl and general knowledge of the degradation of similar chemical moieties. The quantitative data presented is hypothetical and for illustrative purposes only. We strongly recommend performing compound-specific forced degradation studies to confirm these potential pathways and establish the stability profile under your experimental conditions.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

Q1: I observed a change in the color (e.g., yellowing) of my solid 4-(4-fluorophenyl)piperidin-4-ol HCl sample. What could be the cause?

A1: Color change in the solid-state often indicates degradation. This could be due to:

  • Oxidation: The piperidine ring is susceptible to oxidation, which can lead to the formation of colored impurities. This can be accelerated by exposure to air (oxygen) and light.

  • Photodegradation: Exposure to UV or ambient light can induce degradation, potentially involving the fluorophenyl ring.

Troubleshooting Steps:

  • Storage: Ensure the compound is stored in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere (e.g., argon or nitrogen) if possible.

  • Purity Check: Re-analyze the sample using a suitable analytical method (e.g., HPLC, LC-MS) to identify any new impurity peaks. Compare this to the chromatogram of a fresh or properly stored sample.

Q2: My solution of 4-(4-fluorophenyl)piperidin-4-ol HCl has become cloudy or has formed a precipitate. Why is this happening?

A2: Cloudiness or precipitation can result from:

  • Poor Solubility: The hydrochloride salt is generally water-soluble, but its solubility can be affected by pH and the presence of other solutes. In less polar organic solvents, the compound may have limited solubility.

  • Degradation: A degradation product may be less soluble than the parent compound in your chosen solvent system, causing it to precipitate.

  • pH Shift: If the pH of your solution has changed, it could affect the ionization state and solubility of the compound.

Troubleshooting Steps:

  • Verify Solubility: Check the solubility of the compound in your specific solvent system at the concentration you are using.

  • pH Measurement: Measure the pH of your solution. Adjust if necessary and if it does not interfere with your experimental conditions.

  • Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant.

Q3: I am seeing a decrease in the peak area of my compound in HPLC analysis over time. What are the likely degradation pathways?

A3: A decrease in the main peak area with the concurrent appearance of new peaks is a clear indication of degradation. Based on the structure of 4-(4-fluorophenyl)piperidin-4-ol HCl, the following degradation pathways are plausible:

  • Dehydration: The tertiary alcohol at the 4-position of the piperidine ring can undergo dehydration, especially under acidic conditions or at elevated temperatures, to form an alkene (4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine).[1][2][3]

  • Oxidation: The piperidine ring can be oxidized. The nitrogen atom can be oxidized to an N-oxide, or the carbon atoms adjacent (alpha) to the nitrogen can be oxidized, potentially leading to ring opening.[4][5][6]

  • Photodegradation: The fluorophenyl group may be susceptible to degradation upon exposure to light.[7]

To identify the specific degradation products, a forced degradation study is recommended (see Experimental Protocols section).

Q4: How can I prevent the degradation of 4-(4-fluorophenyl)piperidin-4-ol HCl during my experiments?

A4: To minimize degradation, consider the following preventative measures:

  • Control Temperature: Avoid high temperatures. If heating is necessary, use the lowest effective temperature and minimize the heating time.

  • Control pH: Be mindful of the pH of your solutions. The compound is a tertiary alcohol and may be more susceptible to dehydration in acidic conditions.

  • Protect from Light: Conduct experiments in low-light conditions or use amber glassware to protect light-sensitive samples.

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of the compound immediately before use.

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on 4-(4-fluorophenyl)piperidin-4-ol HCl. This illustrates how to present stability data clearly.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Inferred)
Acidic Hydrolysis 0.1 M HCl24 hours60°C15%Dehydration Product
Basic Hydrolysis 0.1 M NaOH24 hours60°C< 5%Minor Oxidative Impurities
Oxidative 3% H₂O₂8 hoursRoom Temp25%N-oxide, Ring-opened Products
Thermal Solid State48 hours80°C8%Dehydration Product
Photolytic 1.2 million lux hours (Vis) & 200 Wh/m² (UV)24 hoursRoom Temp12%Fluorophenyl-related degradants

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of 4-(4-fluorophenyl)piperidin-4-ol HCl.

Objective: To intentionally degrade 4-(4-fluorophenyl)piperidin-4-ol HCl under various stress conditions to understand its stability profile.

Materials:

  • 4-(4-fluorophenyl)piperidin-4-ol HCl

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Suitable buffer for pH control

  • HPLC system with a UV or MS detector

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 4-(4-fluorophenyl)piperidin-4-ol HCl in a suitable solvent (e.g., 1 mg/mL in 50:50 methanol:water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Place a sample of the solid compound and a separate sample of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a sample of the solid compound and a separate sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Protect a control sample from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (e.g., RP-HPLC with a C18 column and a gradient mobile phase of acetonitrile and water with a suitable buffer).

    • Use a PDA detector to monitor for peak purity and an MS detector to help identify the mass of potential degradation products.

Visualizations

Inferred Degradation Pathways

G Inferred Degradation Pathways of 4-(4-fluorophenyl)piperidin-4-ol A 4-(4-fluorophenyl)piperidin-4-ol B Dehydration Product (Alkene) A->B Acidic Conditions / Heat C N-Oxide A->C Oxidation (e.g., H₂O₂) D Ring-Opened Products C->D Further Oxidation

Caption: Inferred degradation pathways of 4-(4-fluorophenyl)piperidin-4-ol.

Troubleshooting Workflow for Stability Issues

G Troubleshooting Workflow for Stability Issues Start Stability Issue Observed (e.g., color change, new peaks) CheckStorage Review Storage Conditions (Light, Temp, Atmosphere) Start->CheckStorage ImproperStorage Correct Storage Conditions CheckStorage->ImproperStorage Improper ProperStorage Storage Conditions are Correct CheckStorage->ProperStorage Proper CheckPurity Analyze Sample by HPLC/LC-MS ImproperStorage->CheckPurity ProperStorage->CheckPurity Compare Compare to Reference Standard CheckPurity->Compare DegradationConfirmed Degradation Confirmed Compare->DegradationConfirmed New Peaks / Purity Loss NoDegradation No Degradation Detected (Issue may be contamination) Compare->NoDegradation No Significant Change Investigate Investigate Experimental Conditions (pH, Temp, Solvents) DegradationConfirmed->Investigate Optimize Optimize Protocol to Minimize Stress Investigate->Optimize

Caption: A logical workflow for troubleshooting stability issues.

References

Technical Support Center: Scale-Up Synthesis of Piperidinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of piperidinol derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning from laboratory-scale to pilot-plant or industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the scale-up of piperidinol derivative synthesis?

A1: The most frequently reported challenges include:

  • Poor Heat Transfer: Exothermic reactions can lead to localized "hot spots" in large reactors due to a lower surface-area-to-volume ratio, potentially causing product degradation and byproduct formation.[1]

  • Inefficient Mixing: Inadequate agitation in large vessels can result in non-homogenous reaction mixtures, leading to incomplete reactions and inconsistent product quality.[1][2]

  • Reagent Addition Control: The rate of reagent addition becomes critical at scale to manage reaction exotherms and minimize side reactions.[1]

  • Changes in Reaction Kinetics: Reactions that are fast at the lab scale may become mass-transfer limited at a larger scale, affecting yield and impurity profiles.[3]

  • Catalyst Solubility and Stability: Some catalysts that perform well at the lab scale may exhibit poor solubility or stability under the prolonged reaction times or different solvent conditions of a scaled-up process. A notable example is the use of cesium carbonate, which has been reported to have poor solubility during the large-scale synthesis of piperidine derivatives.[1]

  • Purification Challenges: The impurity profile can change upon scale-up, necessitating the development of new or modified purification strategies, such as crystallization or chromatography.

Q2: How do I manage temperature control for exothermic reactions during scale-up?

A2: Effective temperature management is crucial. Consider the following strategies:

  • Jacketed Reactors: Employ reactors with cooling jackets to efficiently remove heat.[1]

  • Controlled Reagent Addition: Add exothermic reagents slowly and at a controlled rate to manage the heat generated.[1]

  • Solvent Choice and Concentration: Using a larger volume of a suitable solvent can help to dissipate heat more effectively.[1]

  • Process Analytical Technology (PAT): Implement in-line temperature monitoring to detect and respond to temperature fluctuations in real-time.[4]

Q3: What are the key considerations for choosing a suitable base for a scaled-up reaction?

A3: When selecting a base for large-scale synthesis, consider the following:

  • Solubility: The base should be soluble in the reaction solvent to ensure a homogeneous reaction mixture. Poor solubility can lead to reproducibility issues. For instance, while cesium carbonate can be effective, its low solubility can be problematic during scale-up.[1]

  • Cost and Availability: The cost and commercial availability of the base are significant factors for large-scale production.

  • Safety and Handling: The base should be safe to handle at an industrial scale.

  • Work-up and Purification: The choice of base can impact the work-up procedure and the ease of product purification.

Q4: How can I minimize byproduct formation during the scale-up of piperidinol synthesis?

A4: Minimizing byproducts at scale requires careful process optimization:

  • Stoichiometry Control: Precise control of reactant stoichiometry is critical to avoid side reactions, such as over-alkylation.[1]

  • Temperature and Reaction Time: Optimize the reaction temperature and time to favor the formation of the desired product over byproducts.

  • Mixing Efficiency: Ensure efficient mixing to maintain a homogeneous reaction environment and prevent localized high concentrations of reactants.[1][2]

  • Inert Atmosphere: For reactions sensitive to oxygen, such as those using copper catalysts, maintaining an inert atmosphere can prevent oxidative coupling of starting materials.

Troubleshooting Guides

Issue 1: Decreased Yield and Increased Impurities Upon Scale-Up

Symptoms:

  • A significant drop in isolated yield compared to the lab-scale synthesis.

  • The appearance of new or increased levels of impurities in analytical data (TLC, LC-MS, GC-MS).

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inefficient Heat Transfer - Monitor the internal reaction temperature closely. - Use a reactor with a cooling jacket and a suitable heat transfer fluid. - Control the addition rate of exothermic reagents. - Consider using a more dilute reaction mixture.[1]
Poor Mixing - Use an overhead mechanical stirrer with an appropriately designed impeller. - Ensure the stirrer speed is sufficient to maintain a homogeneous suspension or solution. - For multiphasic reactions, ensure efficient phase mixing.[1][2]
Localized High Reactant Concentrations - Add reagents subsurface to ensure rapid dispersion. - Use a dropping funnel or a syringe pump for controlled, slow addition.[1]
Change in Reaction Profile - Monitor the reaction progress more frequently using in-process controls (e.g., TLC, UPLC). - Re-optimize the reaction time for the larger scale.
Issue 2: Difficulties with Product Isolation and Purification

Symptoms:

  • The product crystallizes poorly or not at all.

  • Co-elution of the product with impurities during column chromatography.

  • Formation of an oil instead of a solid product.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Different Impurity Profile - Identify the new impurities by spectroscopic methods (NMR, MS). - Develop a new purification strategy, such as recrystallization from a different solvent system or preparative HPLC.
Residual Catalyst - If the crude product is dark, it may indicate residual palladium or copper catalyst. - Employ a scavenger resin or perform an aqueous wash with a suitable chelating agent to remove metal residues.
Product Decomposition on Silica Gel - The basic nitrogen of the piperidine ring can interact with acidic silica gel, leading to tailing or decomposition. - Deactivate the silica gel by pre-treating it with a volatile base like triethylamine (1-2% in the eluent).
Product is an Oil - Ensure the product is of high purity via NMR or LC-MS, as impurities can inhibit crystallization. - Perform a solvent screen for recrystallization. - If the product has a low melting point, consider isolating it as a salt (e.g., hydrochloride) which is often more crystalline.

Data Presentation: Lab-Scale vs. Pilot-Scale Comparison

The following table summarizes typical changes in reaction parameters and outcomes when scaling up the synthesis of a piperidinol derivative.

ParameterLaboratory Scale (grams)Pilot/Production Scale (kilograms)Rationale for Change
Reaction Vessel Round-bottom flaskJacketed glass or stainless steel reactorTo allow for precise temperature control.[1]
Mixing Magnetic stirrerMechanical overhead stirrerTo ensure efficient mixing in a larger volume.[1]
Reagent Addition Manual, portion-wiseControlled addition via pumpTo manage exotherms and maintain low concentrations of reactive species.[1]
Solvent Volume More concentratedMore diluteTo aid in temperature control and mixing.[1]
Typical Yield 85-95%70-85%Often a slight decrease is observed due to the challenges of scale-up.
Purity (pre-purification) >95%85-95%Increased potential for side reactions can lower initial purity.
Reaction Time 2-4 hours4-8 hoursMay need to be extended to ensure complete reaction at a larger scale.

Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of trans-2-Piperidin-1-ylcyclopentanol

This protocol describes the scale-up synthesis of a piperidinol derivative via the stereoselective ring-opening of cyclopentene oxide with piperidine.[5]

Materials and Equipment:

  • 20 L jacketed glass reactor with mechanical stirrer, temperature probe, and addition funnel

  • Cyclopentene oxide (1.05 kg, 12.5 mol)

  • Piperidine (1.28 kg, 15.0 mol)

  • Anhydrous diethyl ether (7 L)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Setup: Assemble and dry the 20 L jacketed glass reactor under a nitrogen atmosphere.

  • Reagent Charging: Charge the reactor with piperidine (1.28 kg) and anhydrous diethyl ether (5 L).

  • Cooling: Stir the mixture and cool to 0-5 °C using a circulating chiller.

  • Preparation of Addition Funnel: Dissolve cyclopentene oxide (1.05 kg) in anhydrous diethyl ether (2 L) and transfer to the addition funnel.

  • Controlled Addition: Add the cyclopentene oxide solution dropwise to the stirred piperidine solution over 2-3 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to 10 °C and slowly add deionized water (5 L) to quench the reaction. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 2 L).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (500 g), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield the pure trans-2-Piperidin-1-ylcyclopentanol.

Protocol 2: Large-Scale Synthesis of 2,2,6,6-Tetramethyl-4-piperidinol

This protocol describes a one-pot cascade catalytic reaction for the synthesis of 2,2,6,6-tetramethyl-4-piperidinol.

Materials and Equipment:

  • High-pressure reactor

  • Acetone

  • Ammonia

  • Hydrogen

  • Organic solvent (e.g., toluene)

  • Catalyst (metal chloride on activated carbon)

Procedure:

  • Initial Reaction: Add acetone, the organic solvent, and the catalyst to the high-pressure reactor.

  • Ammonia Addition: Slowly introduce ammonia into the reactor at 20-80 °C and react for 1-5 hours. This step forms 2,2,6,6-tetramethyl-4-piperidone.

  • Hydrogenation: Without isolating the intermediate, slowly introduce hydrogen into the reactor at 20-180 °C and react for 1-5 hours to reduce the piperidone to the corresponding piperidinol.

  • Isolation: Cool the reaction liquid to room temperature, allow it to stand, and the product, 2,2,6,6-tetramethyl-4-piperidinol, will crystallize out as a white solid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactor Reactor Setup & Drying charge_reagents Charge Piperidine & Solvent prep_reactor->charge_reagents cool Cool to 0-5°C charge_reagents->cool add_epoxide Controlled Addition of Epoxide cool->add_epoxide 2-3 hours monitor Monitor Reaction (TLC/GC-MS) add_epoxide->monitor 18 hours quench Quench with Water monitor->quench extract Extract with Et2O quench->extract dry Dry & Concentrate extract->dry purify Vacuum Distillation dry->purify product Final Product: trans-2-Piperidin-1-ylcyclopentanol purify->product

Caption: Experimental workflow for the kilogram-scale synthesis of trans-2-Piperidin-1-ylcyclopentanol.

troubleshooting_workflow start Low Yield or High Impurities in Scale-Up Synthesis check_temp Review Temperature Profile start->check_temp check_mixing Evaluate Mixing Efficiency check_temp->check_mixing No Temp. Issues improve_cooling Improve Cooling: - Use jacketed reactor - Slower addition - More solvent check_temp->improve_cooling Exotherm Detected check_addition Assess Reagent Addition Rate check_mixing->check_addition Efficient improve_mixing Enhance Mixing: - Use overhead stirrer - Optimize impeller design - Increase stir speed check_mixing->improve_mixing Inefficient control_addition Control Addition: - Use a syringe pump - Subsurface addition check_addition->control_addition Too Fast reoptimize Re-optimize Reaction Conditions check_addition->reoptimize Controlled improve_cooling->reoptimize improve_mixing->reoptimize control_addition->reoptimize

Caption: Troubleshooting decision tree for addressing low yield and high impurities in scale-up synthesis.

References

Technical Support Center: Resolving Diastereomers of Substituted Piperidinols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of substituted piperidinol diastereomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in separating these critical chiral building blocks.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving diastereomers of substituted piperidinols?

A1: The three most common and effective methods for resolving diastereomers of substituted piperidinols are High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), classical resolution via diastereomeric salt crystallization, and enzymatic kinetic resolution. The choice of method depends on factors such as the scale of the separation, the physicochemical properties of the specific piperidinol derivative, available equipment, and the desired level of purity. For analytical and small-scale preparative work, chiral HPLC is often preferred, while diastereomeric salt crystallization is frequently employed for larger-scale separations due to its cost-effectiveness.[1] Enzymatic resolution offers high selectivity for specific functional groups under mild conditions.

Q2: My piperidinol lacks a UV chromophore. How can I detect it during HPLC analysis?

A2: For piperidinols without a strong UV chromophore, pre-column derivatization is a common and effective strategy. This involves reacting the piperidinol with a UV-active derivatizing agent to attach a chromophoric tag. A widely used reagent for this purpose is para-toluenesulfonyl chloride (PTSC), which reacts with the piperidine nitrogen to form a sulfonamide that can be detected at wavelengths around 228 nm.[2] This not only enables UV detection but can also improve the chromatographic properties of the analyte.

Q3: What is the role of basic additives in the mobile phase for chiral HPLC separation of piperidinols?

A3: Basic additives, such as diethylamine (DEA) or triethylamine (TEA), are often crucial for achieving good peak shape and resolution when separating basic compounds like piperidinols on silica-based chiral stationary phases. The piperidine nitrogen can interact with acidic silanol groups on the silica surface, leading to peak tailing.[1] Adding a small amount of a basic modifier (typically 0.1% v/v) to the mobile phase helps to mask these active sites, resulting in more symmetrical peaks and improved separation.[2]

Q4: My diastereomeric salt crystallization is resulting in a low diastereomeric excess (d.e.). What are the likely causes?

A4: A low diastereomeric excess after crystallization can be attributed to several factors. The most common issues include an inappropriate solvent system that does not provide a sufficient solubility difference between the diastereomeric salts, a cooling rate that is too rapid, leading to co-precipitation, or the presence of impurities that can interfere with the crystal lattice formation. It is also possible that the chosen chiral resolving agent is not optimal for your specific piperidinol. Empirical screening of different solvents and resolving agents is often necessary to achieve high diastereomeric purity.

Q5: Can I use NMR to determine the diastereomeric ratio of my piperidinol mixture?

A5: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining the diastereomeric ratio. While the standard ¹H NMR spectra of diastereomers may show distinct signals, the resolution might not always be sufficient for accurate quantification. In such cases, the use of chiral shift reagents (lanthanide-based complexes) can be employed.[3][4] These reagents form transient diastereomeric complexes with the analyte, inducing chemical shift differences between the signals of the two diastereomers, allowing for their integration and quantification.[3][4] Alternatively, reacting the piperidinol with a chiral derivatizing agent to form new diastereomers with more separated NMR signals is also a common practice.

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)

This guide addresses common issues encountered during the development and execution of chiral HPLC methods for substituted piperidinol diastereomers.

Issue 1: Poor or No Resolution Between Diastereomer Peaks

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not offer sufficient chiral recognition for your specific piperidinol. Screen a variety of polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, AD-H, Chiralcel® OD-H) as they are known to be effective for piperidine derivatives.[5][6]
Suboptimal Mobile Phase Composition The polarity and composition of the mobile phase are critical for selectivity. Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane). For basic piperidinols, ensure a basic additive like 0.1% DEA is included.[2]
Incorrect Column Temperature Temperature affects the thermodynamics of the separation and can significantly impact resolution.[7] Evaluate a range of temperatures (e.g., 15°C to 40°C) in increments to find the optimum condition. Lower temperatures often, but not always, improve chiral separations.[7]

Table 1: Chiral HPLC Data for Substituted Piperidine Derivatives

CompoundChiral Stationary PhaseMobile Phase (v/v/v)Resolution (Rs)Reference
(R/S)-Piperidin-3-amine (derivatized with PTSC)Chiralpak AD-H0.1% DEA in Ethanol> 4.0[2]
(S/R)-Benzyl piperidin-3-ylcarbamateChiralpak® AD-Hn-Hexane / Isopropanol / DEA (80:20:0.1)> 2.0[8]
(S/R)-1-Boc-3-hydroxypiperidineChiralpak-IC3n-Hexane / IPA / TFA (95:5:0.1)1.50[5]
Racemic Piperidine-2,6-dione AnaloguesChiralpak IAMethyl-tert-butyl ether / THF (90:10)1.00 - 5.33[6]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause Suggested Solution
Secondary Interactions (Tailing) The basic piperidine nitrogen is likely interacting with acidic silanol sites on the column. Add a basic modifier like 0.1% diethylamine (DEA) to the mobile phase to mask these sites.[1]
Column Overload (Tailing or Fronting) Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume.
Inappropriate Sample Solvent (Fronting) If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting. Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
Diastereomeric Salt Crystallization

This guide provides troubleshooting for the classical resolution of substituted piperidinols via fractional crystallization of diastereomeric salts.

Issue 1: No Crystal Formation or "Oiling Out"

Possible Cause Suggested Solution
Inappropriate Solvent System The diastereomeric salt may be too soluble in the chosen solvent, or its melting point is below the experimental temperature. Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate) and consider using solvent/anti-solvent mixtures.[1]
Solution is Not Supersaturated The concentration of the salt is too low for nucleation to occur. Carefully evaporate some of the solvent to increase the concentration. Alternatively, cool the solution to a lower temperature (e.g., 0-4°C) to decrease solubility.[1]
Inhibition of Nucleation Spontaneous nucleation is not occurring. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal from a previous successful batch.

Issue 2: Low Yield of the Desired Diastereomer

Possible Cause Suggested Solution
Significant Solubility in Mother Liquor The desired diastereomeric salt has considerable solubility even at lower temperatures. Minimize the amount of solvent used for dissolution at the higher temperature. Ensure the mixture is cooled sufficiently (e.g., to 0-4°C) before filtration to maximize precipitation.[1]
Suboptimal Stoichiometry The molar ratio of the racemic piperidinol to the resolving agent can affect the yield. While a 1:1 or 1:0.5 (racemate:resolving agent) ratio is a common starting point, optimizing this can improve the selective precipitation.
Co-precipitation of Diastereomers The cooling rate is too fast, causing both diastereomers to precipitate. Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.

Table 2: Examples of Chiral Resolving Agents for Piperidine Derivatives

Racemic Piperidine DerivativeChiral Resolving AgentResultReference
Ethyl NipecotateDi-benzoyl-L-tartaric acidPrecipitation of the (S)-enantiomer salt[9]
Ethyl Nipecotate(S)-Mandelic acidPrecipitation of the (S)-enantiomer salt[9]
(R,S)-3-HydroxymethylpiperidineL(-)-Dibenzoyl tartaric acidFractional crystallization to yield (S)-enantiomer[10]
Enzymatic Kinetic Resolution

This guide addresses common challenges in the lipase-catalyzed kinetic resolution of substituted piperidinols.

Issue 1: Low Enantioselectivity (Low e.e.)

Possible Cause Suggested Solution
Suboptimal Enzyme Choice Not all lipases will be effective for your specific piperidinol substrate. Screen a panel of commercially available lipases (e.g., Lipase PS from Pseudomonas cepacia, CAL-B from Candida antarctica).[11][12]
Inappropriate Acyl Donor/Solvent The nature of the acyl donor (for acylation reactions) and the solvent can significantly impact enantioselectivity. Screen different acyl donors (e.g., vinyl acetate, acetic anhydride) and anhydrous organic solvents (e.g., MTBE, hexane, THF).
N-Protecting Group Interference The substituent on the piperidine nitrogen can influence the enzyme's ability to bind the substrate. N-Boc protected piperidinols have been shown to be suitable substrates for some lipases.[10][13]

Issue 2: Low Reaction Conversion

Possible Cause Suggested Solution
Poor Enzyme Activity The enzyme may be denatured or inhibited. Ensure the reaction temperature is within the optimal range for the enzyme (typically 25-45°C). Use anhydrous solvents as water content can affect lipase activity in organic media.
Insufficient Reaction Time The reaction may not have reached equilibrium. Monitor the reaction over time (e.g., 24-48 hours) by taking aliquots and analyzing the conversion and e.e. by chiral HPLC or GC.
Substrate/Product Inhibition High concentrations of the substrate or the accumulation of the product may be inhibiting the enzyme. Try performing the reaction at a lower substrate concentration.

Table 3: Lipase-Catalyzed Resolution of Substituted Piperidinols

SubstrateEnzymeReaction TypeProduct (e.e. %)Yield %Reference
(R,S)-N-Boc-3-hydroxymethylpiperidineLipase PS (Pseudomonas cepacia)Esterification with succinic anhydride(S)-alcohol (>95%)16%[10]
(R,S)-N-Boc-3-hydroxymethylpiperidineLipase PS (Pseudomonas cepacia)Repeated esterification(S)-alcohol (98.9%)32%[10]
Racemic 2-piperidineethanol (N-Boc protected)Porcine Pancreatic Lipase (PPL)Butanoylation(S)-enantiomer-[13]
Racemic 3-hydroxy-N-methylpiperidineCandida antarctica Lipase BAcetylation(R)-acetate (82.1%)-[12]

Experimental Protocols & Visualizations

General Workflow for Diastereomer Resolution

The following diagram illustrates a general workflow for selecting and implementing a diastereomer resolution strategy for a substituted piperidinol.

G General Workflow for Diastereomer Resolution start Racemic Piperidinol Mixture method_selection Method Selection (Scale, Purity, Equipment) start->method_selection hplc Chiral HPLC method_selection->hplc Analytical / Small Scale crystallization Diastereomeric Salt Crystallization method_selection->crystallization Large Scale enzymatic Enzymatic Resolution method_selection->enzymatic High Selectivity hplc_dev Method Development (CSP & Mobile Phase Screening) hplc->hplc_dev cryst_dev Screen Resolving Agent & Solvent crystallization->cryst_dev enz_dev Screen Enzyme & Reaction Conditions enzymatic->enz_dev analysis Analyze Purity (e.e. / d.e.) hplc_dev->analysis cryst_dev->analysis enz_dev->analysis end Pure Diastereomers analysis->end

Caption: A decision workflow for selecting a suitable method for resolving substituted piperidinol diastereomers.

Detailed Protocol: Diastereomeric Salt Crystallization

This protocol provides a general procedure for the resolution of a racemic substituted piperidinol using a chiral resolving agent.

  • Salt Formation:

    • Dissolve one equivalent of the racemic piperidinol in a suitable solvent (e.g., ethanol, methanol, or isopropanol). The minimum amount of solvent required for dissolution at an elevated temperature (e.g., 50-60°C) should be used.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid or (S)-(+)-mandelic acid) in the same solvent, heating gently if necessary.[1]

    • Slowly add the resolving agent solution to the stirred piperidinol solution.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Cloudiness or precipitation may be observed.

    • If no crystals form, attempt to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.

    • Once crystallization begins, allow the mixture to stand at room temperature for several hours or overnight to ensure complete precipitation.

    • Further cool the mixture in an ice bath or refrigerator (0-4°C) for at least one hour before filtration.[1]

  • Isolation and Purification:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Analysis and Liberation of Free Base:

    • Determine the diastereomeric excess (d.e.) of the crystalline salt. This can be done by dissolving a small sample, liberating the free base, and analyzing by chiral HPLC.

    • To liberate the free piperidinol, suspend the diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is >10.

    • Extract the free piperidinol with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched piperidinol.

Troubleshooting Logic for Chiral HPLC

The following diagram provides a logical troubleshooting workflow for addressing poor peak resolution in chiral HPLC.

G Troubleshooting Logic for Poor HPLC Peak Resolution start Poor Resolution (Rs < 1.5) check_tailing Check Peak Shape: Is there tailing? start->check_tailing add_dea Add 0.1% DEA/TEA to Mobile Phase check_tailing->add_dea Yes optimize_mp Optimize Mobile Phase (Vary % Alcohol) check_tailing->optimize_mp No add_dea->optimize_mp optimize_temp Optimize Temperature (e.g., 15-40°C) optimize_mp->optimize_temp change_csp Change Chiral Stationary Phase (CSP) optimize_temp->change_csp No Improvement end Resolution Improved optimize_temp->end Improvement change_csp->end

References

Validation & Comparative

A Comparative Analysis of 4-(4-fluorophenyl)piperidin-4-ol and 4-(4-chlorophenyl)piperidin-4-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of 4-(4-fluorophenyl)piperidin-4-ol and 4-(4-chlorophenyl)piperidin-4-ol. This document synthesizes available experimental data to inform the rational design of novel therapeutic agents.

The 4-phenylpiperidin-4-ol scaffold is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous centrally acting drugs. Halogenation of the phenyl ring is a common medicinal chemistry strategy to modulate the pharmacological profile of these molecules, influencing their potency, selectivity, and metabolic stability. This guide focuses on the comparative effects of para-fluoro and para-chloro substitutions on the phenyl ring of the 4-phenylpiperidin-4-ol scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented below.

Property4-(4-fluorophenyl)piperidin-4-ol4-(4-chlorophenyl)piperidin-4-ol
Molecular Formula C₁₁H₁₄FNOC₁₁H₁₄ClNO
Molecular Weight 195.23 g/mol 211.69 g/mol
Appearance Not specified in retrieved documentsWhite to off-white solid[1]
Solubility Not specified in retrieved documentsModest solubility in polar organic solvents, limited solubility in water[1]

Comparative Biological Activity

Direct comparative studies on the biological activity of 4-(4-fluorophenyl)piperidin-4-ol and 4-(4-chlorophenyl)piperidin-4-ol are limited in the public domain. However, data on structurally related compounds and general principles of halogen substitution in drug design can provide valuable insights.

Analgesic Potency
Compound (1-methyl-4-R-phenyl-4-piperidinol ethyl ester)Analgesic Potency (ED50 in mg/kg, s.c., mice)
R = 4-Fluoro0.8
R = 4-Chloro1.2

Data sourced from a comparative study on halogenated 4-phenylpiperidin-4-ol derivatives.

This data suggests that the 4-fluoro substitution results in a modest increase in analgesic potency compared to the 4-chloro substitution in this series of compounds.

Sigma Receptor Affinity

The 4-phenylpiperidine scaffold is a known pharmacophore for sigma receptors, which are implicated in a variety of neurological functions. While direct Kᵢ values for 4-(4-fluorophenyl)piperidin-4-ol and 4-(4-chlorophenyl)piperidin-4-ol at sigma receptors were not found, studies on related compounds provide some context.

For instance, a study on a series of N-(1-benzylpiperidin-4-yl)phenylacetamides showed that halogen substitution on the phenyl ring generally increased affinity for sigma-2 receptors while maintaining similar affinity for sigma-1 receptors. Another study on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands provides extensive data on various substituted analogs, highlighting the importance of the substitution pattern for sigma-1 affinity.

It is noteworthy that 4-(4-chlorophenyl)piperidin-4-ol has been identified as a potential fluorescent sigma receptor probe, indicating some interaction with these receptors.

Dopamine Receptor Affinity

4-(4-chlorophenyl)piperidin-4-ol is a known metabolite of the antipsychotic drug haloperidol, which is a potent dopamine D2 receptor antagonist. This suggests that the 4-(4-chlorophenyl)piperidin-4-ol scaffold can be accommodated by the D2 receptor binding pocket. However, direct binding affinity data (Kᵢ or IC₅₀) for either of the title compounds at dopamine receptors was not found in the reviewed literature. The affinity of piperidine-containing compounds for dopamine receptors is highly dependent on the other substituents on the piperidine ring.

Experimental Protocols

Detailed methodologies for key experiments cited in the context of related compounds are provided below to aid in the design of future comparative studies.

Radioligand Binding Assay for Sigma-1 Receptors

This protocol is a generalized procedure for determining the binding affinity of a test compound to sigma-1 receptors.

G prep Prepare guinea pig brain homogenates incubation Incubate homogenates with radioligand and varying concentrations of test compound prep->incubation radioligand Radioligand: 3H-Pentazocine radioligand->incubation filtration Separate bound and free radioligand by rapid vacuum filtration incubation->filtration scintillation Quantify radioactivity of filters using liquid scintillation counting filtration->scintillation analysis Calculate IC50 and Ki values scintillation->analysis G acclimatize Acclimatize mice to the testing room baseline Determine baseline latency to lick hind paw or jump on a hot plate (e.g., 55°C) acclimatize->baseline administer Administer test compound (e.g., subcutaneously) baseline->administer test At set time points, place mice on the hot plate and record latency administer->test cutoff Apply a cut-off time (e.g., 30 seconds) to prevent tissue damage test->cutoff analysis Calculate the Maximum Possible Effect (%MPE) and determine the ED50 test->analysis G cluster_substituents Substituents scaffold 4-Phenylpiperidin-4-ol Scaffold halogen Halogen Substitution at para-position scaffold->halogen fluoro Fluoro (F) halogen->fluoro chloro Chloro (Cl) halogen->chloro potency Modulated Potency fluoro->potency selectivity Altered Selectivity fluoro->selectivity metabolism Modified Metabolism fluoro->metabolism chloro->potency chloro->selectivity chloro->metabolism

References

Halogenated Piperidinols in Drug Design: A Comparative Analysis of Fluorinated vs. Chlorinated Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of halogens into drug candidates is a cornerstone of modern medicinal chemistry. The piperidinol scaffold, a common motif in numerous bioactive compounds, is frequently modified with fluorine or chlorine to optimize its pharmacological profile. This guide provides a comparative analysis of fluorinated and chlorinated piperidinols, offering insights into their respective impacts on physicochemical properties, pharmacological activity, and metabolic stability, supported by experimental data and detailed protocols.

Executive Summary

The choice between fluorine and chlorine substitution on a piperidinol core can profoundly influence a drug candidate's properties. Fluorine, with its high electronegativity and small size, often enhances metabolic stability and can modulate pKa and lipophilicity in a context-dependent manner. Chlorine, being larger and more lipophilic, generally increases lipophilicity and can also contribute to favorable binding interactions. This comparison guide will delve into the nuanced effects of these two halogens, providing a data-driven basis for informed decisions in drug design.

Physicochemical Properties: A Tale of Two Halogens

The introduction of fluorine or chlorine onto the piperidinol ring system directly impacts key physicochemical parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP)

Lipophilicity, a critical factor for membrane permeability and oral bioavailability, is significantly influenced by halogenation. Generally, chlorine substitution leads to a greater increase in lipophilicity compared to fluorine.[1]

Compound ClassHalogen SubstitutionRepresentative LogPReference
Phenylpiperidinols4-Chloro1.6PubChem CID: 38282
Phenylpiperidines4-Fluorophenyl2.1PubChem CID: 2759136
General TrendChlorineIncreases LogP more than Fluorine[1]

Note: LogP values are for representative compounds and can vary based on the overall molecular structure.

Acidity (pKa)

The pKa of the piperidine nitrogen is crucial for its ionization state at physiological pH, which affects solubility, receptor binding, and cell penetration. The high electronegativity of fluorine can lower the pKa of the piperidine nitrogen, reducing its basicity. This effect is dependent on the position of the fluorine atom relative to the nitrogen.

CompoundPredicted pKaReference
4-(4-chlorophenyl)-4-hydroxypiperidineStrong baseHMDB0060902

Pharmacological Activity: Impact on Target Engagement and Efficacy

The nature of the halogen substituent can dramatically alter the pharmacological activity of piperidinol-containing compounds. This is exemplified in the development of anti-tuberculosis agents, where halogen substitution on the phenoxy ring of piperidinol analogs was explored.

Compound IDHalogen at 4-position of phenoxy ringR-group on piperidine nitrogenMIC (µg/mL) vs. M. tuberculosis
4a Chloro(S)-3-(4-chlorophenoxy)-2-hydroxypropyl1.7
4m Trifluoromethyl(S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl1.4

Data extracted from a study on piperidinol analogs with anti-tuberculosis activity.[2]

In this specific series, the trifluoromethyl-substituted analog (a fluorinated group) displayed slightly better potency than the chloro-substituted analog.[2] However, it is important to note that both halogenated compounds showed good activity, and further in vivo testing of these compounds revealed side effects that prevented their further development.[2]

Halogenated piperidines have also been extensively studied as monoamine transporter inhibitors. The halogen atom can play a critical role in the binding affinity and selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[3][4] The interaction often involves a specific "halogen-binding pocket" within the transporter.[5][6]

Metabolic Stability and Toxicity

A primary motivation for incorporating fluorine into drug candidates is to enhance metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) oxidation. The strong carbon-fluorine bond is more resistant to enzymatic cleavage than a carbon-hydrogen bond.

While specific metabolic stability data for a directly comparable pair of fluorinated and chlorinated piperidinols were not found in the search results, a study on haloperidol metabolism confirmed that 4-(4-chlorophenyl)-4-hydroxypiperidine is a metabolite, indicating that the chlorinated ring can undergo metabolic processes.[7]

Regarding toxicity, a comparative analysis of a large set of matched molecular pairs showed that chlorinated compounds, on average, exhibited slightly higher toxicity than their fluorinated counterparts.[1]

Experimental Protocols

Determination of LogP (Shake-Flask Method)
  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water.

  • Dissolution: Dissolve a small, accurately weighed amount of the test compound in one of the phases.

  • Partitioning: Add a known volume of the second phase to the first, and shake the mixture vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of pKa (Potentiometric Titration)
  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water or a water-co-solvent mixture).

  • Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.

  • Data Recording: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)
  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound at a known concentration.

  • Initiation of Reaction: Pre-warm the incubation mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the quenched samples to pellet the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizing Molecular Interactions and Workflows

To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway involving halogenated compounds and a typical experimental workflow.

experimental_workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Incubation Incubate at 37°C Add NADPH Compound->Incubation Microsomes Liver Microsomes Microsomes->Incubation Buffer Buffer (pH 7.4) Buffer->Incubation Quenching Quench at Time Points Incubation->Quenching Centrifugation Centrifuge Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for an in vitro metabolic stability assay.

signaling_pathway cluster_membrane Presynaptic Neuron Membrane cluster_synapse Synaptic Cleft cluster_pocket SERT Halogen Binding Pocket SERT Serotonin Transporter (SERT) Serotonin Serotonin Serotonin->SERT Reuptake Drug Halogenated Piperidinol (e.g., SSRI) Drug->SERT Inhibition Pocket Halogen Binding Pocket Drug->Pocket Binding Halogen

Caption: Inhibition of Serotonin Transporter (SERT) by a halogenated piperidinol.

Conclusion

The decision to employ fluorine or chlorine in the design of piperidinol-based drug candidates is a multifaceted one, with each halogen offering a distinct set of advantages and disadvantages. Fluorine is often favored for its ability to enhance metabolic stability and fine-tune basicity, while chlorine is a reliable choice for increasing lipophilicity and participating in specific binding interactions. The optimal choice will invariably depend on the specific therapeutic target, the desired ADME properties, and the overall structure-activity relationship of the series under investigation. By carefully considering the data and principles outlined in this guide, researchers can make more strategic decisions in the design and optimization of novel piperidinol-based therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of Halogenated 4-Phenylpiperidin-4-ol Derivatives as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidin-4-ol scaffold is a cornerstone in the development of opioid receptor ligands, forming the structural basis of numerous analgesics. A key strategy in optimizing the pharmacological profile of these compounds is the halogenation of the phenyl ring. This guide provides a comprehensive comparison of halogenated 4-phenylpiperidin-4-ol derivatives, summarizing their structure-activity relationships (SAR) with supporting experimental data to inform the rational design of novel therapeutic agents.

Quantitative Comparison of Biological Activity

The introduction of halogen atoms (Fluorine, Chlorine, Bromine) at different positions on the phenyl ring of 4-phenylpiperidin-4-ol derivatives significantly influences their analgesic potency and affinity for opioid receptors. The following tables summarize key quantitative data from preclinical studies.

In Vivo Analgesic Potency

A study on a series of 1-methyl-4-phenyl-4-piperidinol ethyl esters, a closely related scaffold, systematically investigated the impact of halogen substitution on analgesic potency using the hot-plate test in mice. The median effective dose (ED50) required to produce an analgesic effect is presented below. A lower ED50 value indicates higher potency.

CompoundHalogen SubstitutionAnalgesic Potency (ED50 in mg/kg, s.c.)
Unsubstituted-10.5
para-Fluorop-F5.2
para-Chlorop-Cl3.8
para-Bromop-Br4.5
meta-Chlorom-Cl2.1
meta-Bromom-Br2.8
ortho-Chloroo-Cl15.0

Data sourced from a study on 1-methyl-4-phenyl-4-piperidinol ethyl esters, a scaffold closely related to 4-phenylpiperidin-4-ol derivatives.[1]

Structure-Activity Relationship (SAR) Summary

The data reveals critical insights into the structure-activity relationships of halogenated 4-phenylpiperidin-4-ol derivatives:

  • Effect of Halogenation : In general, halogenation of the phenyl ring tends to increase analgesic potency compared to the unsubstituted parent compound.

  • Positional Isomerism : The position of the halogen substituent has a profound impact on activity.

    • meta-Position : Substitution at the meta-position with chlorine or bromine results in the most potent compounds in the series.

    • para-Position : para-Substitution also enhances potency, with the chloro-substituted derivative being the most active among the para-isomers.

    • ortho-Position : In contrast, ortho-substitution with chlorine leads to a significant decrease in analgesic potency.

  • Nature of the Halogen : Within a given position, the nature of the halogen (F, Cl, Br) also modulates activity, although the effect is less pronounced than that of positional changes. For instance, at the para-position, the order of potency is Cl > Br > F.

SAR_Halogenated_4_Phenylpiperidin_4_ol cluster_scaffold 4-Phenylpiperidin-4-ol Scaffold cluster_halogenation Halogenation of Phenyl Ring cluster_position Positional Effects cluster_activity Biological Activity scaffold Core Structure halogenation Introduce Halogen (F, Cl, Br) scaffold->halogenation Modification meta meta-Substitution (e.g., m-Cl, m-Br) halogenation->meta para para-Substitution (e.g., p-F, p-Cl, p-Br) halogenation->para ortho ortho-Substitution (e.g., o-Cl) halogenation->ortho high_potency Increased Potency meta->high_potency Leads to moderate_potency Enhanced Potency para->moderate_potency Leads to low_potency Decreased Potency ortho->low_potency Leads to

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Radioligand Binding Assay for Opioid Receptors

This assay is employed to determine the binding affinity (Ki) of a test compound for the µ (mu), δ (delta), and κ (kappa) opioid receptors.

1. Materials:

  • Receptor Source: Cell membranes from stable cell lines expressing the recombinant human µ, δ, or κ opioid receptor.

  • Radioligand: A selective radioligand for each receptor, such as [³H]-DAMGO for µ, [³H]-DPDPE for δ, and [³H]-U69,593 for κ.

  • Test Compound: Halogenated 4-phenylpiperidin-4-ol derivatives.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

2. Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hot-Plate Test for Analgesia in Mice

This in vivo assay assesses the analgesic properties of a compound by measuring the latency of a mouse to react to a thermal stimulus.

1. Apparatus:

  • A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • A transparent cylindrical retainer to keep the mouse on the hot plate.

  • A timer.

2. Procedure:

  • Administer the test compound or vehicle to the mice (e.g., via subcutaneous injection).

  • At a predetermined time after administration (e.g., 30 minutes), place a mouse on the hot plate and start the timer.

  • Observe the mouse for nociceptive responses, such as licking a hind paw or jumping.

  • Stop the timer at the first sign of a nociceptive response and record the latency.

  • To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) is established, and if the mouse does not respond by this time, it is removed from the hot plate, and the latency is recorded as the cut-off time.

3. Data Analysis:

  • The analgesic effect is expressed as the increase in the latency of the response compared to the vehicle-treated control group.

  • The ED50, the dose of the compound that produces a maximal possible effect in 50% of the animals, is calculated using appropriate statistical methods.

[³⁵S]GTPγS Binding Assay for Functional Activity

This in vitro functional assay determines whether a compound acts as an agonist, antagonist, or partial agonist at G-protein coupled receptors like the opioid receptors.

1. Materials:

  • Receptor Source: Cell membranes from stable cell lines expressing the opioid receptor of interest.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: Halogenated 4-phenylpiperidin-4-ol derivatives.

  • Agonist (for antagonist testing): A known selective agonist for the target receptor (e.g., DAMGO for µ).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and GDP.

  • Filtration Apparatus and Scintillation Counter.

2. Procedure:

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Setup (Agonist Testing): In a 96-well plate, combine the assay buffer, varying concentrations of the test compound, [³⁵S]GTPγS, and the cell membrane suspension.

  • Assay Setup (Antagonist Testing): Combine the assay buffer, a fixed concentration of a known agonist (typically its EC₈₀), varying concentrations of the test compound, [³⁵S]GTPγS, and the cell membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration and Counting: Terminate the reaction and measure radioactivity as described in the radioligand binding assay.

3. Data Analysis:

  • Agonist Activity: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration. The EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) are determined.

  • Antagonist Activity: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration to determine the IC50.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_sar SAR Analysis synthesis Synthesis of Halogenated 4-Phenylpiperidin-4-ol Derivatives binding Radioligand Binding Assay (Determine Ki for µ, δ, κ) synthesis->binding functional [³⁵S]GTPγS Binding Assay (Determine EC50/IC50, Emax) synthesis->functional sar_analysis Structure-Activity Relationship Analysis binding->sar_analysis functional->sar_analysis analgesia Hot-Plate Test (Determine ED50) analgesia->sar_analysis Feedback sar_analysis->analgesia Guide in vivo testing

References

A Comprehensive Guide to HPLC Purity Validation of Synthesized 4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the purity of synthesized compounds is paramount. For intermediates like 4-(4-fluorophenyl)piperidin-4-ol, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is a critical step to ensure the safety and efficacy of the final drug product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of 4-(4-fluorophenyl)piperidin-4-ol, alongside alternative analytical techniques. Detailed experimental protocols and performance data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for purity determination is contingent on several factors, including the physicochemical properties of the analyte, the nature of expected impurities, and the desired level of sensitivity and accuracy. While HPLC is a versatile and widely adopted technique, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) offer unique advantages.

High-Performance Liquid Chromatography (HPLC) is a robust and versatile method for the purity analysis of a broad spectrum of organic molecules, including 4-(4-fluorophenyl)piperidin-4-ol.[1] Its applicability to non-volatile and thermally labile compounds makes it a preferred choice in many pharmaceutical laboratories.[2] The presence of a chromophore (the fluorophenyl group) in 4-(4-fluorophenyl)piperidin-4-ol allows for straightforward detection using a UV-Vis detector.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful alternative, particularly for the analysis of volatile and thermally stable compounds.[2] For less volatile compounds like the target analyte, derivatization may be required to enhance volatility. GC-MS provides excellent separation efficiency and the mass spectrometric data is invaluable for the structural elucidation of unknown impurities.[4]

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. It provides structural confirmation and is a non-destructive technique.[1] For fluorine-containing compounds, 19F-qNMR can be a particularly powerful tool, offering high detection speed, accuracy, and resolution.

A summary of the performance characteristics of these techniques is presented in Table 1.

Parameter HPLC-UV GC-MS (with derivatization) qNMR (¹H or ¹⁹F)
Principle Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[1]Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, with mass-based detection.[4]Quantitative determination based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.[5]
Typical Analytes Non-volatile or thermally labile compounds.[2]Volatile and thermally stable compounds (or derivatives).[2]Soluble compounds with suitable NMR-active nuclei.
Limit of Detection (LOD) ~1 ng/mL (for analogs)[6]Sub-ng/mL~0.1%
Limit of Quantification (LOQ) ~2 ng/mL (for analogs)[6]~1 ng/mL~0.3%
Precision (RSD) < 2%< 5%< 1%
Linearity (R²) > 0.999> 0.995> 0.999
Sample Throughput High (with autosampler)High (with autosampler)Moderate
Destructive YesYesNo

Table 1: Comparison of Analytical Techniques for Purity Determination.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. HPLC-UV Method for Purity Validation

This protocol outlines a reversed-phase HPLC method for the quantitative analysis of 4-(4-fluorophenyl)piperidin-4-ol.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3] C8 columns can also be used for faster elution of nonpolar compounds.[7]

    • Mobile Phase A: Water with 0.1% Formic Acid.[4]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4]

    • Gradient Elution: A typical gradient would be 10% to 90% B over 15 minutes to ensure separation of impurities with a wide range of polarities.[4]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: 220 nm.[6]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized 4-(4-fluorophenyl)piperidin-4-ol in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.[4]

2. Alternative Analytical Methods

  • GC-MS (with Derivatization):

    • Derivatization: Due to the polar nature of the hydroxyl and amine groups, derivatization (e.g., silylation) is recommended to improve volatility and peak shape.

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial temperature of 100°C, ramped to 280°C to elute the derivatized analyte and any less volatile impurities.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan from m/z 50 to 500.

  • Quantitative NMR (qNMR):

    • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

    • Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., DMSO-d6).[8]

    • Acquisition Parameters: A 1D proton (¹H) or fluorine (¹⁹F) NMR spectrum is acquired with a sufficient relaxation delay to ensure full signal recovery for accurate integration.

    • Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard.[9]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for selecting an analytical method and the experimental process for HPLC purity validation.

Analytical_Method_Selection Analyte Synthesized 4-(4-fluorophenyl)piperidin-4-ol Properties Assess Physicochemical Properties (Volatility, Thermal Stability, Chromophore) Analyte->Properties Volatile Is the analyte and ajor impurities volatile? Properties->Volatile Chromophore Does the analyte have a suitable chromophore? Volatile->Chromophore No GC GC-MS (with derivatization) Volatile->GC Yes HPLC HPLC-UV/CAD Chromophore->HPLC Yes Chromophore->HPLC No (Consider CAD/ELSD) Orthogonal Consider Orthogonal Method for confirmation (e.g., qNMR) HPLC->Orthogonal GC->Orthogonal qNMR qNMR Orthogonal->qNMR

Caption: Logical workflow for analytical method selection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Accurately weigh sample Dissolve Dissolve in mobile phase (e.g., ACN/Water) Weigh->Dissolve Inject Inject sample onto C18 column Dissolve->Inject Separate Gradient elution with ACN/Water + Acid Inject->Separate Detect UV Detection at 220 nm Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate purity (% area) Integrate->Calculate

Caption: Experimental workflow for HPLC purity validation.

References

A Comparative Guide to the Efficacy of 4-Aryl-4-Piperidinol Analogs as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

The 4-aryl-4-piperidinol scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents, particularly those targeting the central nervous system.[1] This guide provides a comparative analysis of the efficacy of various 4-aryl-4-piperidinol analogs and closely related 4-arylpiperidine derivatives as modulators of opioid receptors. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Structure-Activity Relationship and Efficacy at Opioid Receptors

The biological activity of 4-aryl-4-piperidinol analogs is significantly influenced by substitutions on the piperidine nitrogen, the aryl ring, and the stereochemistry at the C4 position.[1] These modifications can profoundly impact binding affinity (Ki), potency (EC50 or IC50), and functional activity (agonist versus antagonist) at the different opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).

A series of trans-3,4-dimethyl-4-arylpiperidine derivatives, based on the lead compound LY255582, demonstrates how modifications to the phenolic hydroxyl group on the aryl ring affect binding affinity for µ, κ, and δ opioid receptors.[2] Similarly, the design and synthesis of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues have yielded compounds with high potency and selectivity for the µ-opioid receptor (MOR).[3]

For instance, compound 23 from a series of alkyl/phenylalkyl piperidine analogs was identified as a highly selective and potent MOR agonist with a Ki of 0.0034 nM and an EC50 of 0.68 nM.[3] In contrast, studies on 1-substituted 4-(3-hydroxyphenyl)piperazines have led to the discovery of pure opioid receptor antagonists with low nanomolar potencies at µ, δ, and κ receptors.[4]

The following tables summarize the efficacy of selected 4-aryl-4-piperidinol analogs and related compounds at opioid receptors, based on data from published studies.

CompoundR Group (Aryl Substituent)µ Ki (nM)κ Ki (nM)δ Ki (nM)Reference
1 (LY255582) 3-OH0.61.839[2]
2 2-OH1.915118[2]
3 4-OH1122260[2]
4 3-OCH₃1613160[2]
5 3-OCONH₂1.12.545[2]
6 3-OCONHCH₃0.92.148[2]
7 3-OCON(CH₃)₂1.22.355[2]
Compoundµ Ki (nM)δ Ki (nM)κ Ki (nM)µ EC50 (nM)Emax (%)Reference
23 (Alkyl/Phenylalkyl Piperidine Analog)0.003441.677.90.68206.5[3]
Compoundµ Ke (nM)δ Ke (nM)κ Ke (nM)Functional ActivityReference
5a (1-Phenylpropyl-4-(3-hydroxyphenyl)piperazine)8.4734.336.8Pure Antagonist[4]
5b (N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine)0.8813.44.09Pure Antagonist[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 4-aryl-4-piperidinol analogs.

Radioligand Competition Binding Assay for Opioid Receptors

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

1. Membrane Preparation:

  • Brain tissue (e.g., from guinea pig or rat) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2]

  • The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 10 minutes at 4°C.[2]

  • The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to facilitate the dissociation of endogenous ligands.[2]

  • After a second centrifugation, the final pellet is resuspended in assay buffer and stored at -80°C until use.[2]

2. Competition Binding Assay:

  • Membrane preparations are incubated with a specific radioligand (e.g., [³H]DAMGO for µ, [³H]U-69,593 for κ, [³H]DPDPE for δ) and varying concentrations of the test compounds.[2]

  • The reaction is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C).

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • The filters are washed with cold assay buffer to remove non-specifically bound radioactivity.[2]

3. Data Analysis:

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.[2]

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves.[2]

  • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying its effect on G-protein activation.

1. Membrane Preparation:

  • Membranes from cells expressing the opioid receptor of interest are prepared similarly to the binding assay protocol.

2. Assay Procedure:

  • Membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound in an assay buffer.

  • For antagonist testing, membranes are co-incubated with a known agonist.

  • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at 30°C).

  • The reaction is terminated by rapid filtration.

3. Data Analysis:

  • The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.

  • For agonists, EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values are determined from dose-response curves.

  • For antagonists, the equilibrium dissociation constant (Ke) is calculated.

Visualizations

Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway for G-protein coupled opioid receptors.

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channel Modulates MAPK MAPK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP Analgesia Analgesia & Other Cellular Effects cAMP->Analgesia Ion_Channel->Analgesia MAPK->Analgesia

Caption: Canonical G-protein coupled signaling pathway for the µ-opioid receptor.

Experimental Workflow for Competition Binding Assay

The diagram below outlines the workflow for a typical radioligand competition binding assay.

Competition Binding Assay Workflow Start Start Prep_Membranes Prepare Receptor Membranes Start->Prep_Membranes Incubate Incubate: Membranes + Radioligand + Test Compound Prep_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC₅₀ & Ki Calculation) Count->Analyze End End Analyze->End

Caption: Workflow for determining compound affinity using a competition binding assay.

Other Therapeutic Applications

While this guide focuses on opioid receptor modulation, it is important to note that 4-aryl-4-piperidinol analogs have been investigated for a variety of other therapeutic applications. These include:

  • Ion Channel Blockade: A series of novel 4-arylpiperidines and 4-aryl-4-piperidinols were evaluated for their blocking effects on both neuronal Na+ and T-type Ca2+ channels.[5] Some of these compounds exhibited potent anticonvulsant and neuroprotective effects.[5]

  • Antitubercular Activity: Direct screening of compound libraries identified a piperidinol with anti-tuberculosis activity, leading to the synthesis and evaluation of a library of piperidinol analogs.[6][7]

  • Antifungal Agents: A library of over 30 4-aminopiperidines, synthesized from N-substituted 4-piperidone derivatives, showed promising antifungal activity, particularly against Candida spp. and Aspergillus spp.[8]

  • Sigma Receptor Ligands: Chemical modification of related core structures has afforded novel and potent sigma-1 receptor ligands.[9]

The diverse biological activities of this scaffold underscore its importance in medicinal chemistry and its potential for the development of new therapeutics for a wide range of diseases.

References

A Comparative Guide to Chiral Separation of 4-(4-fluorophenyl)piperidin-4-ol Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral compounds is a critical step in the development of pharmaceuticals, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of 4-(4-fluorophenyl)piperidin-4-ol enantiomers. Due to the absence of published, peer-reviewed methods for this specific compound, this document outlines a strategic approach to method development, drawing comparisons from successful separations of structurally analogous piperidine derivatives.

Strategic Approach to Chiral Method Development

The development of a successful chiral HPLC separation method typically involves a systematic screening of chiral stationary phases (CSPs) and mobile phases. For a compound like 4-(4-fluorophenyl)piperidin-4-ol, which possesses a piperidine ring and a fluorophenyl group, polysaccharide-based and Pirkle-type CSPs are excellent starting points. The general workflow for method development is illustrated below.

G cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation CSP_Screening Screen Multiple CSPs (Polysaccharide, Pirkle, etc.) Mobile_Phase_Screening Test Normal & Reversed-Phase Mobile Phases CSP_Screening->Mobile_Phase_Screening Optimize_Mobile_Phase Adjust Solvent Ratios & Additives Mobile_Phase_Screening->Optimize_Mobile_Phase If Partial Separation No_Separation No or Poor Resolution Mobile_Phase_Screening->No_Separation If Optimize_Conditions Fine-tune Flow Rate, Temperature & Wavelength Optimize_Mobile_Phase->Optimize_Conditions Separation_Achieved Baseline Separation of Enantiomers Optimize_Conditions->Separation_Achieved If Method_Validation Validate according to ICH Guidelines (Specificity, Linearity, Accuracy, Precision) Analyte Racemic 4-(4-fluorophenyl)piperidin-4-ol Analyte->CSP_Screening Inject Separation_Achieved->Method_Validation No_Separation->CSP_Screening Return & Select New CSPs G cluster_csp CSP Selection cluster_mobile_phase Mobile Phase Mode Analyte_Properties Analyte Properties: - Functional Groups (Amine, Alcohol) - Aromaticity (Fluorophenyl) - Polarity Polysaccharide Polysaccharide-Based (e.g., Chiralpak AD, IC) Broad applicability Analyte_Properties->Polysaccharide Primary choice for versatility Pirkle Pirkle-Type (π-π interactions) Analyte_Properties->Pirkle Due to aromatic ring Cyclodextrin Cyclodextrin-Based (Inclusion complexation) Analyte_Properties->Cyclodextrin If reversed-phase is desired Normal_Phase Normal Phase (Hexane/Alcohol) Good for polar compounds Polysaccharide->Normal_Phase Polar_Organic Polar Organic (Alcohol/Amine) Good for basic compounds Polysaccharide->Polar_Organic Pirkle->Normal_Phase Reversed_Phase Reversed Phase (ACN/Water/Buffer) Good for non-polar compounds Cyclodextrin->Reversed_Phase

Spectroscopic Deep Dive: A Comparative Analysis of Fluorinated and Non-Fluorinated Piperidinols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of fluorination on molecular structure and properties is paramount. This guide provides a detailed spectroscopic comparison of a non-fluorinated piperidinol, 4-phenyl-4-piperidinol, and its fluorinated analog, 4-[3-(trifluoromethyl)phenyl]-4-piperidinol. By examining their respective signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we illuminate the tangible impacts of incorporating a trifluoromethyl group, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

The strategic placement of fluorine atoms can dramatically alter a molecule's electronic environment, conformation, and physicochemical properties. These changes are reflected in their spectroscopic data, offering a window into the structural modifications at a molecular level. This guide presents a side-by-side comparison of key spectroscopic data, supported by detailed experimental protocols for replication and further investigation.

Quantitative Spectroscopic Data Comparison

The introduction of a trifluoromethyl group to the phenyl ring of 4-phenyl-4-piperidinol induces notable shifts in the spectroscopic data, as summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The electron-withdrawing nature of the trifluoromethyl group in the fluorinated analog generally leads to a downfield shift (higher ppm) of the aromatic protons. The piperidine ring protons are also affected, albeit to a lesser extent.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity
4-phenyl-4-piperidinol Phenyl H7.19-7.47m
Piperidine H (axial)1.50m
Piperidine H (equatorial)1.79m
Piperidine H (N-CH₂)2.71-2.93m
OH4.9s
NH(variable)br s
4-[3-(trifluoromethyl)phenyl]-4-piperidinol Phenyl H7.40-7.80m
Piperidine H1.60-2.20m
Piperidine H (N-CH₂)2.90-3.20m
OH(variable)s
NH(variable)br s

¹³C NMR Spectroscopy

The carbon atoms of the phenyl ring in the fluorinated compound experience significant shifts due to the strong electron-withdrawing effect of the CF₃ group. The CF₃ carbon itself will appear as a quartet due to coupling with the three fluorine atoms.

Compound Carbon Assignment Chemical Shift (δ, ppm)
4-phenyl-4-piperidinol Phenyl C (ipso)147.5
Phenyl C (ortho, meta, para)124.8, 126.6, 128.4
Piperidine C-4 (C-OH)71.5
Piperidine C-3, C-538.5
Piperidine C-2, C-645.9
4-[3-(trifluoromethyl)phenyl]-4-piperidinol Phenyl C (ipso)148.9
Phenyl C-CF₃~131 (q)
Phenyl C122-130
CF₃~124 (q)
Piperidine C-4 (C-OH)71.2
Piperidine C-3, C-539.0
Piperidine C-2, C-646.1

¹⁹F NMR Spectroscopy

This technique is specific to the fluorinated analog and provides a characteristic signal for the trifluoromethyl group.

Compound Fluorine Assignment Chemical Shift (δ, ppm)
4-[3-(trifluoromethyl)phenyl]-4-piperidinol -CF₃~ -63
Infrared (IR) Spectroscopy

The IR spectra of both compounds will show characteristic bands for the O-H and N-H stretches. The C-F bonds in the fluorinated analog will introduce strong absorption bands in the 1350-1100 cm⁻¹ region.

Compound Functional Group Wavenumber (cm⁻¹)
4-phenyl-4-piperidinol O-H stretch (alcohol)3300-3400 (broad)
N-H stretch (amine)3200-3300 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2800-3000
C=C stretch (aromatic)1450-1600
4-[3-(trifluoromethyl)phenyl]-4-piperidinol O-H stretch (alcohol)3300-3400 (broad)
N-H stretch (amine)3200-3300 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2800-3000
C=C stretch (aromatic)1450-1600
C-F stretch (CF₃)1100-1350 (strong, multiple bands)
Mass Spectrometry (MS)

The mass spectra will show the molecular ion peak corresponding to the mass of each compound. The fragmentation patterns will differ, with the fluorinated analog showing characteristic losses of CF₃ and related fragments.

Compound [M]⁺ (m/z) Key Fragments (m/z)
4-phenyl-4-piperidinol 177159 ([M-H₂O]⁺), 120, 91, 77
4-[3-(trifluoromethyl)phenyl]-4-piperidinol 245227 ([M-H₂O]⁺), 176, 145

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and to serve as a guide for further experimentation.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the piperidinol sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR spectra are recorded on a spectrometer equipped with a fluorine probe. A spectral width appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm) is used. A common external reference is CFCl₃ (0 ppm) or an internal reference such as trifluoroacetic acid.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) powder (approx. 1:100 ratio of sample to KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or a pure KBr pellet) is first collected. The sample is then placed in the beam path, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the sensitivity of the instrument.

Data Acquisition: Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

Visualization of a Relevant Signaling Pathway

Many piperidinol derivatives are known to interact with G-protein coupled receptors (GPCRs), such as opioid receptors. The following diagram illustrates a generalized GPCR signaling cascade.

GPCR_Signaling Ligand Ligand (e.g., Piperidinol) GPCR GPCR (7-Transmembrane Receptor) Ligand->GPCR Binds to G_Protein_inactive Inactive G-Protein (GDP-bound) GPCR->G_Protein_inactive Activates G_Protein_active Active G-Protein (GTP-bound) G_Protein_inactive->G_Protein_active GDP/GTP Exchange Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein_active->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Generalized G-protein coupled receptor (GPCR) signaling pathway.

This guide provides a foundational spectroscopic comparison between a fluorinated and a non-fluorinated piperidinol. The presented data and protocols offer a valuable resource for researchers in the field of drug discovery and medicinal chemistry, facilitating the characterization and development of novel therapeutic agents. The distinct spectroscopic signatures highlighted herein underscore the profound influence of fluorination on molecular properties.

A Comparative Guide to the Biological Activities of Piperidinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidinol scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active molecules. Its inherent structural features allow for three-dimensional diversity, leading to compounds with a range of pharmacological effects. This guide provides a comparative analysis of the biological activities of various piperidinol derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information presented herein is supported by experimental data to aid in drug discovery and development efforts.

Anticancer Activity of Piperidinol Derivatives

Piperidinol derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the inhibition of critical cell signaling pathways.

Quantitative Comparison of Anticancer Activity

The cytotoxic potential of several piperidinol derivatives is summarized in the table below, with the half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values providing a quantitative measure of their potency.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
Compound 16 786-0Kidney0.4 (GI50, µg/mL)[1]
HT29Colon4.1 (GI50, µg/mL)[1]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[1]
PC-3Prostate<25 (GI50, µg/mL)[1]
Compound 17a PC3Prostate0.81[2]
MGC803Gastric1.09[2]
MCF-7Breast1.30[2]
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[2]
MDA-MB-231Breast (ER-)1.2 ± 0.12[2]

Antimicrobial Activity of Piperidinol Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperidinol derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Quantitative Comparison of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's efficacy. The table below presents the MIC values for a series of piperidinol analogs against Mycobacterium tuberculosis.

CompoundR/S IsomerSubstituent (Phenoxy C ring)MIC (µg/mL)
4b R4-chloro1.4
4m S4-trifluoromethyl1.7
4a S4-chloro>100
4n R4-trifluoromethyl3.1
4c Sunsubstituted12.5
4d Runsubstituted12.5
4o S2,5-dimethyl>100
4p R2,5-dimethyl>100

Enzyme Inhibitory Activity: Cholinesterase Inhibition

Piperidinol and its parent structure, piperidine, are key pharmacophores in the design of cholinesterase inhibitors for the management of Alzheimer's disease. These compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

Quantitative Comparison of Cholinesterase Inhibitory Activity

The inhibitory potency of several piperidine-based compounds against AChE and BuChE is presented below.

CompoundTarget EnzymeIC50Reference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) AChE5.7 nM[3]
Compound 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) AChE12.55 µM[4]
Compound 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) BuChE17.28 µM[4]
Compound 5b (2-chloro substituted cinnamoyl piperidinyl acetate) AChE19.74 µM[5]
Compound 5q (4-ethoxy-3-methoxy substituted cinnamoyl piperidinyl acetate) BuChE13.49 µM[5]

Signaling Pathways and Mechanisms of Action

The biological effects of piperidinol derivatives are often mediated through their interaction with key cellular signaling pathways. A significant target for many piperidine-containing anticancer agents is the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[2][6][7][8]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Piperidinol Piperidinol Derivatives Piperidinol->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of piperidinol derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the piperidinol derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add piperidinol derivatives Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add solubilizing agent (DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth of the microorganism.

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the piperidinol derivative and make serial twofold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Cholinesterase Activity Assay (Ellman's Method)

Ellman's method is a widely used, simple, and rapid colorimetric assay for measuring cholinesterase activity.[9][10][11][12]

Principle: The assay is based on the hydrolysis of acetylthiocholine by acetylcholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the cholinesterase activity.

Procedure:

  • Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), a DTNB solution, an acetylthiocholine iodide (ATCI) substrate solution, and the cholinesterase enzyme solution.

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound (potential inhibitor).

  • Enzyme Addition: Add the cholinesterase solution to initiate a pre-incubation period.

  • Substrate Addition: Start the reaction by adding the ATCI substrate.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition for each concentration of the test compound to calculate the IC50 value.

Ellmans_Method_Workflow Start Start Prepare Prepare Reagents (Buffer, DTNB, ATCI, Enzyme) Start->Prepare Mix Add Buffer, DTNB, and Test Compound to Plate Prepare->Mix Add_Enzyme Add Cholinesterase (Pre-incubation) Mix->Add_Enzyme Add_Substrate Add ATCI Substrate (Start Reaction) Add_Enzyme->Add_Substrate Measure Kinetic Measurement (Absorbance at 412 nm) Add_Substrate->Measure Analyze Calculate Reaction Rate and % Inhibition (IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for the Ellman's method for cholinesterase activity.

References

A Comparative Crystallographic Analysis of Piperidinol Salts for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is critical. The salt form of an API can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comparative analysis of the X-ray crystal structures of piperidinol derivatives, offering insights into how different salt forms and substitutions affect their three-dimensional structure.

The piperidinol moiety is a key structural component in numerous pharmaceutical compounds. Its ability to form various salts allows for the fine-tuning of its properties. This document compares the crystal structure of the parent compound, piperidin-4-ol, with a substituted derivative, 4-(4-chlorophenyl)piperidin-4-ol, and its hydrochloride salt, providing a basis for understanding the structural variations that can be expected upon salt formation and substitution.

Comparative Crystallographic and Physical Data

The following table summarizes the key crystallographic and physical data for piperidin-4-ol and its derivatives. This data allows for a direct comparison of their unit cell parameters, space groups, and physical characteristics, offering valuable insights into their solid-state packing and potential behavior as pharmaceutical salts.

Compound NameChemical FormulaMolecular Weight ( g/mol )Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Unit Cell Volume (ų)Melting Point (°C)Solubility
Piperidin-4-olC₅H₁₁NO101.15TetragonalP -4 21 c12.029512.02958.08249090901170.886-90Soluble in water
4-(4-Chlorophenyl)piperidin-4-olC₁₁H₁₄ClNO211.68MonoclinicP2/c11.37069.520410.616490108.458901090.13137-140340 mg/L in water
4-Hydroxypiperidine HydrochlorideC₅H₁₁NO·HCl137.61Not AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot Available155-157[1]25 mg/mL in methanol[1]

Experimental Protocols

The crystallographic data presented in this guide is obtained through single-crystal X-ray diffraction (SC-XRD), a standard and powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SC-XRD) Protocol
  • Crystal Growth: Single crystals of the piperidinol salt suitable for X-ray diffraction are grown from a supersaturated solution. This is typically achieved by slow evaporation of the solvent, controlled cooling of the solution, or vapor diffusion. The choice of solvent is crucial and is often determined empirically.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head. The crystal is often coated in a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage and thermal vibrations during data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to different orientations. The diffraction pattern of the X-rays is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods. This initial model is then refined to best fit the experimental data, resulting in a detailed three-dimensional structure of the molecule.

Visualization of the Comparative Workflow

The logical workflow for the comparison of piperidinol salt crystal structures, from sample preparation to data analysis and interpretation, is illustrated in the diagram below.

G cluster_0 Sample Preparation cluster_1 Crystallization cluster_2 Data Acquisition cluster_3 Data Analysis and Comparison A Piperidinol Base C Salt Formation A->C B Acid (HCl, HBr, Tartaric Acid, etc.) B->C D Solvent Selection C->D E Crystal Growth (e.g., Slow Evaporation) D->E F Single-Crystal X-ray Diffraction E->F G Structure Solution and Refinement F->G H Extraction of Crystallographic Parameters G->H I Analysis of Intermolecular Interactions H->I J Comparison of Crystal Packing and Properties I->J

Caption: Workflow for Piperidinol Salt Crystal Structure Comparison.

Structural Insights and Discussion

The comparison of the crystal structures of piperidin-4-ol and 4-(4-chlorophenyl)piperidin-4-ol reveals significant differences in their crystal packing, which can be attributed to the presence of the bulky and electron-withdrawing chlorophenyl group.

The crystal structure of piperidin-4-ol is characterized by a network of hydrogen bonds involving the hydroxyl group and the nitrogen atom of the piperidine ring.[2] This leads to a relatively straightforward packing arrangement.

In contrast, the crystal structure of 4-(4-chlorophenyl)piperidin-4-ol is more complex. The presence of the chlorophenyl group introduces additional intermolecular interactions, such as C-H···π and halogen bonding, which influence the overall crystal packing.[3] The piperidine ring in this derivative also adopts a chair conformation.[3]

While the full crystal structure of 4-hydroxypiperidine hydrochloride is not publicly available, the change in physical properties, such as the significant increase in melting point compared to the free base, strongly suggests a different and likely more stable crystal lattice formed due to the ionic interactions between the piperidinium cation and the chloride anion. The increased melting point is indicative of a higher lattice energy, a common feature of salt formation.

Conclusion

The choice of salt form for a piperidinol-containing API has a profound impact on its solid-state structure and, consequently, its physicochemical properties. This guide demonstrates that both substitution on the piperidine ring and salt formation lead to distinct crystal packing arrangements. A thorough understanding of these structural variations through techniques like single-crystal X-ray diffraction is essential for the rational design and development of robust and effective pharmaceutical products. Researchers are encouraged to perform detailed crystallographic studies on their specific piperidinol salts to fully characterize and optimize their solid-state properties.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data of structurally similar compounds, including Piperidin-4-ol-d5, 4-(p-Chlorophenyl)piperidin-4-ol, and 4-Hydroxypiperidine. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Full personal protective equipment (PPE) is mandatory to prevent exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles with side shields.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat or other impervious clothing.

  • Respiratory Protection: If handling the powder form and there is a risk of dust generation, use a NIOSH-approved respirator.[1]

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to possess the following hazards. This information underscores the importance of the prescribed disposal methods.

Hazard ClassificationCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[3][4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[5]

1. Waste Collection and Segregation:

  • Collect waste this compound in a dedicated, properly sealed, and compatible hazardous waste container.
  • Segregate this waste from incompatible materials, such as strong oxidizing agents.

2. Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name: "this compound," and indicate the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
  • Keep the container away from general laboratory traffic and sources of ignition.

4. Arrange for Professional Disposal:

  • Contact your institution's EHS department or a licensed environmental services company to arrange for the collection and disposal of the hazardous waste.
  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator.[1]

5. Decontamination of Empty Containers and Labware:

  • Thoroughly rinse empty containers and contaminated labware with a suitable solvent (e.g., ethanol or methanol).
  • Collect the rinsate as hazardous waste and dispose of it with the chemical waste.
  • Once decontaminated, dispose of the containers and labware in accordance with your laboratory's procedures for non-hazardous waste.

6. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.
  • Wear appropriate PPE.
  • Absorb liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep or scoop the material to avoid generating dust.
  • Collect the spilled material and absorbent in a sealed container for hazardous waste disposal.
  • Decontaminate the spill area with a suitable solvent.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect segregate Segregate from Incompatible Materials collect->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact Institutional EHS or Licensed Waste Vendor store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.